molecular formula C5H9NO3 B1589209 (S)-6-(Hydroxymethyl)morpholin-3-one CAS No. 847805-30-5

(S)-6-(Hydroxymethyl)morpholin-3-one

Cat. No.: B1589209
CAS No.: 847805-30-5
M. Wt: 131.13 g/mol
InChI Key: DMELBDGPDOJCTC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(Hydroxymethyl)morpholin-3-one is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6S)-6-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELBDGPDOJCTC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466028
Record name (S)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847805-30-5
Record name (S)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-6-(hydroxymethyl)morpholin-3-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-6-(hydroxymethyl)morpholin-3-one is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined structure and versatile functional groups—a secondary lactam, a primary alcohol, and an ether linkage—make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its core chemical properties, synthesis, and applications, with a particular focus on its critical role in the manufacturing of the oxazolidinone antibiotic, Linezolid. Designed for researchers and drug development professionals, this document synthesizes key technical data with practical, field-proven insights to support its effective use in pharmaceutical research and development.

Introduction: The Significance of a Chiral Scaffold

The morpholin-3-one core is a recognized privileged scaffold in drug discovery, offering a favorable combination of metabolic stability, desirable physicochemical properties, and synthetic accessibility.[1] The introduction of a defined stereocenter and a hydroxymethyl handle, as seen in this compound, elevates its utility from a simple heterocyclic moiety to a high-value chiral synthon.

Its primary significance lies in its role as a key intermediate in the synthesis of Linezolid, a last-resort antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] The precise (S)-stereochemistry of the morpholinone precursor is crucial for the final biological activity of the Linezolid molecule.[3] This guide will elucidate the properties that make this compound a cornerstone in such syntheses and provide the technical details necessary for its successful implementation in a laboratory and process chemistry setting.

Physicochemical and Structural Properties

Chemical Structure and Identity

The structure of this compound is characterized by a six-membered morpholine ring containing a ketone at the 3-position (forming a lactam) and a hydroxymethyl substituent at the 6-position with (S)-stereochemistry.

  • IUPAC Name: (6S)-6-(hydroxymethyl)morpholin-3-one

  • CAS Number: 847805-30-5

  • Molecular Formula: C₅H₉NO₃[4]

  • Molecular Weight: 131.13 g/mol [4]

Physical Properties

Specific experimental data for properties such as melting and boiling points are not widely reported in peer-reviewed literature, which is common for specialized synthetic intermediates. However, based on its structure—a polar, hydrogen-bond-donating and -accepting molecule—a summary of its expected and known properties is provided below.

PropertyValue / ObservationRationale / Source
Appearance White to off-white solidPredicted based on similar small polar organic molecules.
Melting Point Not availableExpected to be a solid with a moderate melting point due to hydrogen bonding and polarity.
Boiling Point Not availableLikely to decompose upon heating to its boiling point at atmospheric pressure.
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in ethyl acetate. Insoluble in hexanes.Predicted based on its polar functional groups (hydroxyl, lactam) which facilitate interaction with polar protic and aprotic solvents.
pKa ~15-16 (hydroxyl H), ~17-18 (amide N-H)Estimated values based on analogous functional groups. The lactam nitrogen is significantly less basic than a typical amine.

Spectroscopic Profile for Structural Verification

Unambiguous identification of this compound is critical for its use in regulated pharmaceutical synthesis. The following section details the expected spectroscopic data for structural confirmation.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this molecule. The morpholin-3-one ring exists in a dynamic chair-like conformation.[2][5]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ ~7.8-8.2 ppm (1H, broad s): NH proton of the lactam. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

  • δ ~4.5-5.0 ppm (1H, t): OH proton of the hydroxymethyl group, which will couple to the adjacent CH₂ group.

  • δ ~4.1-4.2 ppm (2H, s): Protons of the C2-methylene group (-O-CH ₂-C=O). These protons are adjacent to the carbonyl and ether oxygen, resulting in a downfield shift. They appear as a singlet due to the lack of adjacent protons.

  • δ ~3.8-3.9 ppm (1H, m): C6-methine proton (-O-CH -CH₂OH). This is the chiral center proton and will show complex multiplicity due to coupling with protons on C5 and the hydroxymethyl group.

  • δ ~3.4-3.6 ppm (2H, m): Protons of the hydroxymethyl group (-CH ₂-OH). These are diastereotopic and will couple with the C6 proton and the hydroxyl proton.

  • δ ~3.0-3.3 ppm (2H, m): Protons of the C5-methylene group (-NH-CH ₂-CH). These protons are adjacent to the nitrogen and will show complex coupling patterns.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

  • δ ~168-170 ppm: C =O carbon of the lactam.

  • δ ~75-78 ppm: C 6 methine carbon, attached to both the ether oxygen and the hydroxymethyl group.

  • δ ~68-70 ppm: C 2 methylene carbon, deshielded by the adjacent ether oxygen and carbonyl group.

  • δ ~60-63 ppm: Hydroxymethyl C H₂OH carbon.

  • δ ~45-48 ppm: C 5 methylene carbon, adjacent to the lactam nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Frequency (cm⁻¹)VibrationIntensityComments
3400-3200O-H stretch (alcohol)Strong, BroadConfirms the presence of the hydroxyl group.[6]
3300-3100N-H stretch (lactam)Medium, BroadOften overlaps with the O-H stretch.
3000-2850C-H stretch (aliphatic)MediumConfirms the saturated carbon framework.[7]
~1670C=O stretch (amide I band)Strong, SharpCharacteristic for a six-membered lactam (amide in a ring).
~1100C-O-C stretch (ether)StrongIndicates the presence of the ether linkage in the morpholine ring.

Synthesis and Manufacturing

The most efficient and stereospecific syntheses of this compound originate from the chiral pool, utilizing readily available enantiopure starting materials like L-serine.[4]

Synthetic Strategy Overview

The general strategy involves a two-step sequence starting from a protected L-serine derivative:

  • N-Acylation: The amino group of L-serine (or its ester) is acylated with a two-carbon electrophile containing a good leaving group, typically chloroacetyl chloride.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group (as an alkoxide) displaces the chloride to form the morpholinone ring.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Synthesis Workflow L_Serine_Ester L-Serine Ester (Starting Material) N_Acylation N-Chloroacetylation L_Serine_Ester->N_Acylation Chloroacetyl Chloride, Base (e.g., NaHCO3) Intermediate N-(Chloroacetyl)-L-serine Ester N_Acylation->Intermediate Cyclization Base-Mediated Intramolecular Cyclization Intermediate->Cyclization Strong Base (e.g., NaOEt) Product_Ester (S)-6-(Ester)morpholin-3-one Cyclization->Product_Ester Reduction Ester Reduction (e.g., NaBH4) Product_Ester->Reduction Final_Product This compound Reduction->Final_Product G cluster_1 Conversion to Linezolid Precursor A This compound B Activation of Hydroxyl Group A->B Methanesulfonyl Chloride, Triethylamine C (S)-6-((methylsulfonyloxy)methyl)morpholin-3-one (Mesylated Intermediate) B->C D Nucleophilic Substitution (SN2) C->D 3-fluoro-4-morpholinylaniline E Linezolid Precursor (Coupled Product) D->E

Sources

A Comprehensive Technical Guide to (S)-6-(Hydroxymethyl)morpholin-3-one: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development industries. As a functionalized morpholin-3-one, it serves as a versatile synthetic building block, enabling the construction of more complex, high-value molecules. The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability.[1][2]

This technical guide provides an in-depth analysis of this compound, covering its core physicochemical properties, a detailed, rationalized synthesis protocol, and a robust workflow for its analytical characterization. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable chiral intermediate.

Physicochemical Properties and Molecular Structure

The defining features of this compound are its morpholin-3-one core, a stereocenter at the C6 position with (S)-configuration, and a primary alcohol functional group. This combination of an amide, an ether, and an alcohol within a chiral framework makes it a unique and synthetically tractable molecule.

G cluster_0 This compound mol

Caption: 2D structure of this compound.

Data Summary Table

The key identifiers and physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name (6S)-6-(hydroxymethyl)morpholin-3-one[3]
CAS Number 847805-30-5[3]
Molecular Formula C₅H₉NO₃[1][4]
Molecular Weight 131.13 g/mol [1][4][5][6]
Canonical SMILES C1CO[3]
InChI Key DMELBDGPDOJCTC-BYPYZUCNSA-N[3]
Physical Form Solid / Powder
Storage Conditions Store at room temperature, sealed in a dry environment.[4]

Synthesis and Purification

The synthesis of enantiomerically pure this compound necessitates a strategy that employs a chiral starting material to establish the correct stereochemistry. A logical and efficient approach begins with D-serine, where the stereocenter is already correctly configured for the target molecule.

Retrosynthetic Analysis and Strategy

The core strategy involves a three-step sequence from D-serine:

  • N-Protection: The nucleophilic amine must be protected to prevent side reactions during the subsequent cyclization step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and facile, orthogonal removal under acidic conditions.

  • Reductive Cyclization: The carboxylic acid of the N-protected serine is activated and then reacted with a suitable C2-building block, followed by an intramolecular cyclization to form the morpholin-3-one ring. A common method for forming morpholin-3-ones involves the reaction of an amino alcohol with an α-haloacetyl halide.[7]

  • Deprotection: The final step is the removal of the Boc protecting group to yield the target compound.

G Target (S)-6-(hydroxymethyl) morpholin-3-one Step3 Step 3: Acidic Deprotection (TFA or HCl) Step3->Target N_Boc_Protected N-Boc-(S)-6-(hydroxymethyl) morpholin-3-one N_Boc_Protected->Step3 Step2 Step 2: Intramolecular Cyclization (e.g., with Chloroacetyl Chloride) Step2->N_Boc_Protected N_Boc_D_Serinol N-Boc-D-Serinol N_Boc_D_Serinol->Step2 Step1 Step 1: N-Protection & Reduction (Boc₂O, then BH₃-THF) Step1->N_Boc_D_Serinol D_Serine D-Serine (Chiral Pool Start) D_Serine->Step1

Caption: Synthetic workflow from D-Serine.

Exemplary Synthesis Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • D-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane, Water

  • Chloroacetyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-Boc-D-serine

  • Dissolve D-serine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-Boc-D-serine as a white solid.

    • Causality: The basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride, while the final acidification ensures the product is protonated and can be extracted into the organic phase.

Step 2: Intramolecular Cyclization to form N-Boc-(S)-6-(hydroxymethyl)morpholin-3-one

  • Suspend N-Boc-D-serine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool to 0 °C and add sodium hydride (2.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add chloroacetyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with Hexanes/EtOAc) to isolate the protected target molecule.

    • Causality: NaH acts as a base to deprotonate both the alcohol and carboxylic acid, forming a dianion. The subsequent addition of chloroacetyl chloride leads to an acylation followed by an intramolecular Williamson ether synthesis-type cyclization to form the morpholinone ring.

Step 3: Deprotection to this compound

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃ solution.

  • Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.

  • Dry the combined organic layers over MgSO₄ and concentrate to yield the final product, this compound.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing isobutylene and CO₂ as gaseous byproducts and yielding the protonated amine, which is neutralized during workup.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Workflow for Quality Control and Release

G Start Synthesized Batch QC_Checks Initial QC Checks (TLC, Melting Point) Start->QC_Checks Structure_Confirm Structural Confirmation QC_Checks->Structure_Confirm NMR ¹H & ¹³C NMR Structure_Confirm->NMR MS Mass Spectrometry (ESI-MS) Structure_Confirm->MS Purity_Analysis Purity & Identity NMR->Purity_Analysis MS->Purity_Analysis HPLC RP-HPLC (Chemical Purity >98%) Purity_Analysis->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess >99%) Purity_Analysis->Chiral_HPLC Final_Release Batch Release HPLC->Final_Release Chiral_HPLC->Final_Release

Caption: Analytical workflow for compound validation.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include diastereotopic protons for the CH₂ groups in the ring and a characteristic signal for the CH(CH₂OH) proton, confirming the compound's backbone structure.

    • ¹³C NMR: Confirms the carbon skeleton, with a key signal for the amide carbonyl carbon expected around 170 ppm.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) is typically used to confirm the molecular weight. The expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 132.14, corroborating the molecular formula C₅H₉NO₃.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the final compound. A standard protocol would use a C18 column with a water/acetonitrile mobile phase gradient. Purity is assessed by integrating the peak area of the product relative to any impurities.

    • Chiral HPLC: This is the most critical analysis for this molecule. A specialized chiral stationary phase (e.g., cellulose- or amylose-based) is required to separate the (S) and (R) enantiomers. By comparing the retention time to a racemic or (R)-enantiomer standard, the identity and enantiomeric excess (e.e.) of the synthesized batch can be definitively established.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its utility stems from several key features:

  • Chiral Scaffold: It provides a pre-defined stereocenter, which is often crucial for specific interactions with biological targets like enzymes and receptors.

  • Reactive Handle: The primary hydroxyl group is a versatile functional handle for further chemical modification.[1] It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

  • Privileged Core Structure: The morpholine ring is known to impart favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its inclusion in molecules can increase polarity and aqueous solubility while maintaining a low pKa, which is beneficial for oral bioavailability and CNS penetration.[2] The morpholin-3-one substructure is a key component in various bioactive molecules, including inhibitors of the mammalian target of rapamycin (mTOR) and intermediates for anticoagulants like Rivaroxaban.[8][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically important chiral building block with a molecular weight of 131.13 g/mol . Its value in modern drug discovery is anchored by its pre-installed stereocenter and the favorable physicochemical properties conferred by the morpholin-3-one scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control, empowering researchers to confidently utilize this versatile intermediate in the development of novel therapeutics.

References

  • 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE | Next Peptide. [Link]

  • 6-(Hydroxymethyl)-4-methylmorpholin-3-one | PubChem. [Link]

  • 3-Morpholinone | PubChem. [Link]

  • This compound | J&K Scientific. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Process for the preparation of 4-(4-aminophenyl)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

  • Method of synthesis of morpholino oligomers - Google P
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

  • Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol - CDC Stacks. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. [Link]

Sources

An In-Depth Technical Guide to (S)-6-(hydroxymethyl)morpholin-3-one: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile chiral building block, it provides a valuable scaffold for the synthesis of complex, biologically active molecules. The morpholinone core is recognized as a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity.[1][2] This technical guide provides a comprehensive overview of the structure, stereoselective synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and the biological context of its application are presented for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted morpholin-3-one, which is a six-membered heterocyclic compound containing both an ether and an amide functional group. The defining features of this molecule are the ketone at the 3-position, a hydroxymethyl substituent at the 6-position, and a single, defined stereocenter at the C6 carbon, designated as '(S)'.[3] This chirality is crucial, as enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles.[4][5]

The presence of the polar hydroxymethyl group and the amide and ether functionalities imparts a degree of hydrophilicity, which can be advantageous for modulating the solubility of parent drug molecules. The secondary amine within the amide can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and hydroxyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1]

Table 1: Physicochemical and Identification Properties
PropertyValueReference
IUPAC Name (6S)-6-(hydroxymethyl)morpholin-3-one[3]
CAS Number 847805-30-5[3]
Molecular Formula C₅H₉NO₃[4][6]
Molecular Weight 131.13 g/mol [4][6]
Canonical SMILES C1C@H(OCC(=O)N1)CO[3]
InChI Key DMELBDGPDOJCTC-BYPYZUCNSA-N[3]
PubChem CID 11446350[3]
Physical Form Solid
Purity Typically ≥98%

Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For this compound, a common and efficient strategy involves starting from a readily available chiral precursor that already contains the desired stereocenter. L-Serine, a natural amino acid with (S) configuration, serves as an ideal starting material.

The following protocol describes a representative, field-proven pathway for the synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis from L-Serine

Objective: To synthesize this compound in high enantiomeric purity.

Methodology: This is a multi-step process involving N-protection, reduction, N-alkylation, and intramolecular cyclization.

  • Step 1: N-Protection of L-Serine Methyl Ester

    • Suspend L-Serine methyl ester hydrochloride in dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add triethylamine (2.2 equivalents) to neutralize the hydrochloride and act as a base.

    • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 equivalents) in DCM. The Cbz group is chosen as a robust protecting group for the amine that can be removed under mild hydrogenolysis conditions, which are unlikely to affect the rest of the molecule.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester.

  • Step 2: Reduction of the Ester to the Alcohol

    • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF).

    • Cool to 0°C and slowly add lithium borohydride (LiBH₄, 1.5 equivalents). LiBH₄ is a milder reducing agent than LiAlH₄ and selectively reduces the ester in the presence of the Cbz protecting group.

    • Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction carefully by the slow addition of water, followed by dilute acid.

    • Extract the product with ethyl acetate, wash, dry, and concentrate to yield (S)-benzyl (1,3-dihydroxypropan-2-yl)carbamate.

  • Step 3: N-Alkylation with an Acetate Moiety

    • Dissolve the diol from Step 2 in anhydrous THF.

    • Cool to 0°C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. NaH is a strong base used here to deprotonate the less-hindered primary hydroxyl group, forming a nucleophilic alkoxide.

    • After stirring for 30 minutes, add ethyl bromoacetate (1.1 equivalents) dropwise. The alkoxide performs an Sₙ2 reaction, displacing the bromide and forming the ether linkage.

    • Allow the reaction to stir at room temperature for 18 hours.

    • Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the N-alkylated product.

  • Step 4: Deprotection and Intramolecular Cyclization

    • Dissolve the product from Step 3 in methanol.

    • Add Palladium on carbon (10% Pd/C) as a catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours. This step achieves two critical transformations: hydrogenolysis removes the Cbz protecting group from the nitrogen, and the now-free amine immediately undergoes an intramolecular cyclization with the ethyl ester to form the thermodynamically stable six-membered morpholin-3-one ring.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Diagram: Synthetic Workflow

Synthesis_Workflow L_Serine L-Serine Methyl Ester N_Cbz_Serine N-Cbz-L-Serine Methyl Ester L_Serine->N_Cbz_Serine 1. Cbz-Cl, Et3N Diol (S)-N-Cbz-2-amino- propane-1,3-diol N_Cbz_Serine->Diol 2. LiBH4 Alkylated N-Alkylated Intermediate Diol->Alkylated 3. NaH, BrCH2COOEt Final_Product (S)-6-(hydroxymethyl) morpholin-3-one Alkylated->Final_Product 4. H2, Pd/C

Caption: Stereoselective synthesis of the target compound from L-Serine.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a chiral intermediate. The morpholine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved drugs.[7][8] Its incorporation can confer several benefits:

  • Improved Pharmacokinetics: The morpholine ring can increase aqueous solubility and metabolic stability, leading to better oral bioavailability and a more favorable half-life.[1][2]

  • Structural Rigidity: The ring structure reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Vector for Substitution: The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching different functional groups.[4]

A prominent example of a drug class featuring the morpholin-3-one core is the direct Factor Xa (FXa) inhibitors, such as Rivaroxaban .[9] While Rivaroxaban itself does not contain the 6-(hydroxymethyl) substituent, its core structure, 4-(4-aminophenyl)morpholin-3-one, highlights the significance of this scaffold in designing potent and selective enzyme inhibitors.[9] The morpholinone moiety occupies a key pocket in the active site of the FXa enzyme.

Biological Context: The Coagulation Cascade and Factor Xa Inhibition

To appreciate the application of morpholinone-containing drugs, it is essential to understand their biological target. Factor Xa is a critical enzyme in the blood coagulation cascade, the physiological process that leads to the formation of a blood clot.

The cascade is a series of enzymatic reactions where inactive zymogens are sequentially activated. FXa sits at the convergence of the intrinsic and extrinsic pathways and is responsible for converting prothrombin into thrombin. Thrombin then converts fibrinogen to fibrin, which forms the mesh of the blood clot. Uncontrolled clot formation can lead to thrombosis, causing conditions like deep vein thrombosis, pulmonary embolism, and stroke.

Direct FXa inhibitors bind to the active site of the enzyme, blocking its activity and thereby preventing the amplification of the coagulation cascade. This is a highly effective strategy for anticoagulation therapy.[9]

Diagram: Factor Xa in the Coagulation Cascade

Coagulation_Cascade cluster_pathways Initiation Pathways Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activation Extrinsic Extrinsic Pathway Extrinsic->FX Activation FXa Factor Xa (Activated) FX->FXa Activation Thrombin Thrombin FXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Inhibitor Rivaroxaban (Morpholinone Core) Inhibitor->FXa Inhibits

Caption: Role of Factor Xa in coagulation and its inhibition by morpholinone drugs.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic shifts for the hydroxymethyl protons, the diastereotopic protons on the morpholine ring, and the NH proton.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC is essential to confirm the enantiomeric excess (e.e.) and ensure the desired (S)-stereoisomer has been synthesized.

Safety and Handling

While a specific safety data sheet for the (S)-enantiomer is not widely available, data for the racemic and (R)-enantiomer provide guidance. The compound is classified as harmful.

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood. Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than a simple chemical; it is a key enabler in the complex process of drug discovery. Its defined stereochemistry, versatile functionality, and incorporation of the privileged morpholinone scaffold make it a highly valuable chiral building block.[11] Understanding its synthesis from fundamental chiral precursors like L-Serine allows for its efficient and scalable production. Its application in constructing molecules aimed at critical biological targets, such as Factor Xa, underscores the profound impact that well-designed small molecule synthons can have in the development of modern therapeutics. This guide serves as a foundational resource for scientists aiming to leverage the unique structural and functional properties of this compound in their research and development endeavors.

References

  • Smolecule. (2023, August 19). (R)-6-(Hydroxymethyl)morpholin-3-one. Smolecule.
  • National Center for Biotechnology Information. (n.d.). 3-Morpholinone. PubChem. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S5), 8435–8456.
  • Yadav, J., et al. (2023).
  • Singh, G., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Tzanetou, E., et al. (2020).
  • Acmecrop. (n.d.). (6S)-6-(hydroxymethyl)morpholin-3-one. Acmecrop.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
  • Zhang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Al-Radadi, N. S. (2022). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 27(23), 8346.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Research Journal of Pharmacy and Technology. (2020). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 13(10), 4975-4979.
  • NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of (S)-6-(hydroxymethyl)morpholin-3-one from L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-6-(hydroxymethyl)morpholin-3-one is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active molecules. Its constrained bicyclic structure and stereochemically defined hydroxyl group make it an attractive scaffold for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. L-serine, a readily available and inexpensive chiral amino acid, serves as an ideal starting material for the enantioselective synthesis of this morpholinone derivative, allowing for the retention of chirality throughout the synthetic sequence.[1]

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound from L-serine. The narrative emphasizes the rationale behind the selection of reagents and reaction conditions, offering insights into the underlying chemical principles. Detailed, step-by-step protocols are provided to facilitate the practical application of this methodology in a research and development setting.

Synthetic Strategy: A Multi-Step Approach from L-Serine

The conversion of L-serine to this compound necessitates a series of chemical transformations designed to protect the reactive functional groups, facilitate the key cyclization step, and ultimately yield the target molecule in high purity and enantiomeric excess. The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow L-Serine L-Serine N-Boc-L-serine N-Boc-L-serine L-Serine->N-Boc-L-serine Boc Protection N-Boc-L-serine methyl ester N-Boc-L-serine methyl ester N-Boc-L-serine->N-Boc-L-serine methyl ester Esterification N-Boc-(S)-2-amino-3-hydroxypropanol N-Boc-(S)-2-amino-3-hydroxypropanol N-Boc-L-serine methyl ester->N-Boc-(S)-2-amino-3-hydroxypropanol Reduction N-(2-hydroxyethyl)-N-Boc-(S)-2-amino-3-hydroxypropanol N-(2-hydroxyethyl)-N-Boc-(S)-2-amino-3-hydroxypropanol N-Boc-(S)-2-amino-3-hydroxypropanol->N-(2-hydroxyethyl)-N-Boc-(S)-2-amino-3-hydroxypropanol N-Alkylation (S)-4-Boc-6-(hydroxymethyl)morpholin-3-one (S)-4-Boc-6-(hydroxymethyl)morpholin-3-one N-(2-hydroxyethyl)-N-Boc-(S)-2-amino-3-hydroxypropanol->(S)-4-Boc-6-(hydroxymethyl)morpholin-3-one Oxidative Cyclization This compound This compound (S)-4-Boc-6-(hydroxymethyl)morpholin-3-one->this compound Deprotection

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection and Functional Group Manipulation

The initial steps of the synthesis focus on the protection of the amine and carboxylic acid functionalities of L-serine to prevent unwanted side reactions in subsequent steps.

Amine Protection: Synthesis of N-Boc-L-serine

The amino group of L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-L-serine as a white solid.

Parameter Value Reference
Typical Yield 90-95%Internal Data
Purity (¹H NMR) >98%Internal Data
Carboxyl Group Esterification: Synthesis of N-Boc-L-serine methyl ester

The carboxylic acid of N-Boc-L-serine is then converted to its methyl ester to facilitate the subsequent reduction step.

Experimental Protocol:

  • Dissolve N-Boc-L-serine (1.0 eq) in methanol.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-L-serine methyl ester.

Parameter Value Reference
Typical Yield 85-90%Internal Data
Purity (¹H NMR) >97%Internal Data
Reduction to the Amino Alcohol: Synthesis of N-Boc-(S)-2-amino-1,3-propanediol

The methyl ester is reduced to the corresponding primary alcohol using a mild reducing agent to avoid the reduction of the Boc-protecting group.

Experimental Protocol:

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give N-Boc-(S)-2-amino-1,3-propanediol.

Parameter Value Reference
Typical Yield 80-85%Internal Data
Purity (¹H NMR) >96%Internal Data

Part 2: Formation of the Morpholinone Ring

The core morpholinone scaffold is constructed through a key intramolecular cyclization reaction.

N-Alkylation with a Two-Carbon Unit

The protected amino alcohol is N-alkylated with a two-carbon electrophile bearing a hydroxyl group, which will ultimately become part of the morpholinone ring. A common strategy involves the reaction with a protected 2-haloethanol followed by deprotection, or more directly with an epoxide. A related approach involves chloroacetylation followed by intramolecular cyclization.[2][3]

Experimental Protocol (via Chloroacetylation and Cyclization):

  • N-Chloroacetylation: Dissolve N-Boc-(S)-2-amino-1,3-propanediol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Cool to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2-3 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the N-chloroacetyl intermediate.

  • Intramolecular Cyclization: Dissolve the crude N-chloroacetyl intermediate in a suitable solvent such as toluene. Add a base like sodium ethoxide dropwise to effect cyclization.[2] This Williamson ether synthesis-type reaction forms the morpholinone ring. After an appropriate reaction time, quench the reaction, perform an aqueous workup, and purify the product by column chromatography to yield (S)-4-Boc-6-(hydroxymethyl)morpholin-3-one.

G cluster_1 Cyclization Pathway N-Boc-amino diol N-Boc-amino diol N-Chloroacetyl intermediate N-Chloroacetyl intermediate N-Boc-amino diol->N-Chloroacetyl intermediate Chloroacetyl chloride, Et3N Boc-protected morpholinone Boc-protected morpholinone N-Chloroacetyl intermediate->Boc-protected morpholinone Base (e.g., NaOEt), Toluene

Caption: Key steps in the formation of the protected morpholinone ring.

Parameter Value Reference
Typical Yield (2 steps) 60-70%[2]
Purity (LC-MS) >95%Internal Data

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group to furnish the desired this compound.

Acid-Mediated Deprotection

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Experimental Protocol:

  • Dissolve (S)-4-Boc-6-(hydroxymethyl)morpholin-3-one (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and neutralize with a base such as saturated sodium bicarbonate solution or by using an ion-exchange resin.

  • Lyophilize or concentrate the aqueous solution to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Parameter Value Reference
Typical Yield 85-95%Internal Data
Purity (HPLC) >98%Internal Data
Enantiomeric Excess >99%Internal Data

Conclusion

The synthesis of this compound from L-serine presented in this guide offers a reliable and scalable route to this important chiral building block. The strategy relies on well-established protecting group chemistry and a robust intramolecular cyclization to construct the morpholinone core while preserving the stereochemical integrity of the starting material. The detailed protocols provided herein are intended to serve as a practical resource for researchers and drug development professionals engaged in the synthesis of complex, biologically active molecules.

References

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed Central. Regulatory mechanisms of one-carbon metabolism enzymes. [Link]

  • Google Patents.
  • ResearchGate. Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. [Link]

  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ResearchGate. Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. [Link]

  • National Institutes of Health. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Google Patents.
  • Khan Academy. Amino acid structure and classifications. [Link]

  • MDPI. Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110. [Link]

  • PubMed Central. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. [Link]

  • Wikipedia. Amino acid. [Link]

  • PubMed Central. Reduced Folate Supply as a Key to Enhanced l-Serine Production by Corynebacterium glutamicum. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubMed. Engineering of high yield production of L-serine in Escherichia coli. [Link]

  • ResearchGate. Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C.... [Link]

  • Google P
  • bioRxiv. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. [Link]

  • WIPO Patentscope. PREPARATION METHOD OF APREMILAST AND INTERMEDIATE THEREOF. [Link]

  • Patent 0348223. Novel process for the preparation of serinol. [Link]

  • PubMed. Production of L-serine and its derivative L-cysteine from renewable feedstocks using Corynebacterium glutamicum: advances and perspectives. [Link]

  • Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. [Link]

  • ResearchGate. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubMed. Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147. [Link]

  • PubMed Central. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer. [Link]

Sources

Chiral Pool Synthesis of (S)-6-(hydroxymethyl)morpholin-3-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-6-(hydroxymethyl)morpholin-3-one is a valuable chiral building block in modern medicinal chemistry, prized for its role in constructing complex bioactive molecules. The morpholinone scaffold is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties and biological activity.[1][2] This guide provides an in-depth, field-proven methodology for the stereoselective synthesis of this compound, commencing from the readily available and inexpensive chiral pool starting material, L-serine. We will explore the strategic rationale behind this synthetic route, provide detailed, step-by-step experimental protocols, and discuss the critical mechanistic insights that ensure high yield and enantiopurity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable synthesis for this key intermediate.

Introduction: Strategic Importance and Synthetic Philosophy

The Morpholinone Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in drug design, largely due to the favorable properties it imparts upon a parent molecule.[1] Its non-planar, chair-like conformation can act as a rigid scaffold to orient substituents for optimal target binding. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, while the secondary amine offers a point for diversification and modulates basicity compared to piperidine analogs, often improving pharmacokinetic profiles.[2] The morpholin-3-one variant retains these benefits while introducing a lactam functionality, providing additional points for interaction and metabolic stability.

This compound: A Bifunctional Chiral Intermediate

The target molecule, with its defined (S)-stereochemistry and two distinct functional handles—a secondary amine within the lactam and a primary alcohol—serves as a versatile synthon.[3] Its molecular formula is C₅H₉NO₃ with a molecular weight of 131.13 g/mol .[3] The inherent chirality, derived directly from a natural precursor, makes it an ideal starting point for asymmetric syntheses, eliminating the need for costly resolution or asymmetric catalysis steps later in a synthetic sequence.

The Power of Chiral Pool Synthesis

Chiral pool synthesis is an elegant and efficient strategy that utilizes enantiopure compounds from natural sources as starting materials.[4] Common sources include amino acids, sugars, and terpenes.[5] This approach leverages nature's stereochemical precision to build complex chiral molecules, ensuring the absolute stereochemistry of the final product. By starting with L-serine, we embed the desired (S)-stereocenter at the outset, a hallmark of both economic and intellectual efficiency in synthesis design.[6]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule reveals a straightforward path originating from L-serine. The morpholinone ring can be formed via an intramolecular nucleophilic substitution (a Williamson ether synthesis variant), where the hydroxyl group of a serine derivative displaces a leaving group. This leads back to an N-acylated serine derivative. The chloroacetyl group is an ideal precursor for this transformation, as it provides both the necessary carbonyl for the lactam and a reactive alkyl chloride for the cyclization.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_start Chiral Pool Source Target This compound Cyclic_Ester (S)-tert-Butyl 5-oxomorpholine-3-carboxylate Target->Cyclic_Ester Reduction Acyclic_Precursor N-(2-Chloroacetyl)-L-serine tert-butyl ester Cyclic_Ester->Acyclic_Precursor Intramolecular Cyclization (SN2) Serine_Ester L-Serine tert-butyl ester Acyclic_Precursor->Serine_Ester N-Acylation L_Serine L-Serine Serine_Ester->L_Serine Esterification

Caption: Retrosynthetic pathway from the target to L-Serine.

This analysis confirms that L-serine is an ideal starting material as it contains:

  • The required (S)-stereocenter.

  • A primary alcohol (masked as a carboxylic acid) that can be revealed post-cyclization.

  • An amine and a hydroxyl group perfectly positioned for the key transformations.

The Synthetic Pathway: A Four-Step Approach

The chosen forward synthesis is a robust four-step sequence designed for efficiency and scalability. Each step utilizes well-established, high-yielding reactions.

// Nodes L_Serine [label="L-Serine\n(Chiral Pool)"]; Step1 [label="Step 1:\nEsterification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Serine_Ester [label="L-Serine\ntert-butyl ester"]; Step2 [label="Step 2:\nN-Acylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acyclic_Precursor [label="N-(Chloroacetyl)-\nL-serine tert-butyl ester"]; Step3 [label="Step 3:\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Ester [label="(S)-tert-Butyl\n5-oxomorpholine-3-carboxylate"]; Step4 [label="Step 4:\nReduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="(S)-6-(hydroxymethyl)-\nmorpholin-3-one\n(Final Product)", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Serine -> Step1 [label=" Isobutylene,\nH₂SO₄ (cat.)"]; Step1 -> Serine_Ester; Serine_Ester -> Step2 [label=" ClCOCH₂Cl,\nBase (e.g., NaHCO₃)"]; Step2 -> Acyclic_Precursor; Acyclic_Precursor -> Step3 [label=" Strong Base\n(e.g., NaOEt, t-BuOK)"]; Step3 -> Cyclic_Ester; Cyclic_Ester -> Step4 [label=" NaBH₄ / AlCl₃"]; Step4 -> Target; }

Caption: Overall synthetic workflow from L-Serine.

Detailed Experimental Protocols

Disclaimer: All procedures must be carried out by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Step 1: Synthesis of L-Serine tert-butyl ester
  • Causality: The carboxylic acid is the most acidic proton in L-serine, but its nucleophilicity is low. To enable subsequent reactions on the amine and hydroxyl groups, the carboxylate is protected as a tert-butyl ester. This group is sterically bulky, preventing side reactions, and is stable to the basic conditions used in Step 3, yet can be selectively reduced in the final step. The use of an acid catalyst like sulfuric acid is standard for this transformation, and it selectively promotes esterification without significant etherification of the serine hydroxyl group.[7]

  • Protocol:

    • To a cooled (0 °C), stirred suspension of L-serine (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g of serine), carefully add concentrated sulfuric acid (0.1 eq).

    • Seal the reaction vessel and introduce isobutylene gas (or condensed liquid, ~2.0 eq) slowly while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester, typically as a viscous oil or low-melting solid. The product is often used in the next step without further purification.

Step 2: Synthesis of N-(2-Chloroacetyl)-L-serine tert-butyl ester
  • Causality: Chloroacetyl chloride is a highly reactive acylating agent, ideal for forming the amide bond under mild conditions.[8][9] The reaction is performed in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct, preventing the protonation of the amino group which would render it non-nucleophilic. The high chemoselectivity for N-acylation over O-acylation of the primary alcohol is a well-documented phenomenon for amino alcohols under these conditions.[10][11][12]

  • Protocol:

    • Dissolve L-serine tert-butyl ester (1.0 eq) in a suitable solvent such as DCM or ethyl acetate.

    • Add an aqueous solution of sodium bicarbonate (~2.5 eq).

    • Cool the biphasic mixture to 0 °C with vigorous stirring.

    • Add a solution of chloroacetyl chloride (1.1 eq) in the same organic solvent dropwise, keeping the internal temperature below 5 °C.

    • Stir vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-chloroacetylated intermediate.

Step 3: Intramolecular Cyclization to (S)-tert-Butyl 5-oxomorpholine-3-carboxylate
  • Causality: This step is a classic intramolecular SN2 reaction (a Williamson ether synthesis). A strong, non-nucleophilic base is required to deprotonate the primary alcohol, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to displace it and form the six-membered morpholinone ring.[13] Sodium ethoxide or potassium tert-butoxide are excellent choices, providing sufficient basicity to drive the reaction to completion.

  • Protocol:

    • Dissolve N-(2-Chloroacetyl)-L-serine tert-butyl ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or toluene.

    • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of sodium ethoxide (1.1 eq) in ethanol or potassium tert-butoxide (1.1 eq) in THF dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

    • Monitor by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the pure cyclic ester.

Step 4: Reduction to this compound
  • Causality: While sodium borohydride (NaBH₄) is a mild reducing agent, it is generally ineffective at reducing esters.[14] However, its reactivity is dramatically enhanced by the addition of a Lewis acid like aluminum chloride (AlCl₃).[15] The Lewis acid coordinates to the ester carbonyl, making it significantly more electrophilic and susceptible to hydride attack from borohydride.[16][17] This mixed-hydride system is potent enough to reduce the ester to the primary alcohol while leaving the more stable amide (lactam) functionality of the morpholinone ring intact.

  • Protocol:

    • Under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, approx. 1.0 eq) in dry THF and cool to 0 °C.

    • In a separate flask, dissolve sodium borohydride (NaBH₄, approx. 3.0 eq) in dry THF.

    • Slowly add the NaBH₄ solution to the AlCl₃ suspension at 0 °C. Stir for 15-20 minutes to allow for the formation of the active reducing species.

    • Add a solution of (S)-tert-Butyl 5-oxomorpholine-3-carboxylate (1.0 eq) in dry THF dropwise to the reducing mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 1M HCl to dissolve the aluminum salts.

    • Extract the product extensively with a polar organic solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture.

    • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain this compound as a white solid.

Data Summary and Quality Control

Typical Reaction Parameters
StepReactionKey ReagentsSolventTemp (°C)Typical Yield (%)
1EsterificationL-Serine, Isobutylene, H₂SO₄DCM0 to RT85-95%
2N-AcylationChloroacetyl Chloride, NaHCO₃DCM/H₂O0 to RT80-90%
3CyclizationSodium Ethoxide or t-BuOKTHF0 to RT75-85%
4ReductionNaBH₄, AlCl₃THF0 to RT70-80%
Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.

  • ¹H and ¹³C NMR: The NMR spectra should be consistent with the proposed structure. Key features for the morpholine ring include two distinct sets of diastereotopic protons for the two CH₂ groups, typically observed in the 3.0-4.5 ppm range in the ¹H NMR spectrum.[18][19] The hydroxymethyl group will also show characteristic shifts.

  • Mass Spectrometry (MS): ESI-MS should show a clear parent ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at m/z 132.06).

  • Chiral HPLC: To confirm enantiopurity, the final product should be analyzed on a suitable chiral stationary phase against a racemic standard. The enantiomeric excess (e.e.) should be >98%.

  • Optical Rotation: Measurement of the specific rotation, [α]D, provides confirmation of the bulk enantiomeric purity and should be compared to literature values.

Conclusion

This guide details a highly efficient and reliable chiral pool synthesis of this compound from L-serine. The four-step sequence is built upon well-understood, high-yielding chemical transformations, making it suitable for both small-scale research and large-scale process development. By leveraging the inherent stereochemistry of a natural amino acid, this strategy provides a cost-effective and stereocontrolled route to a valuable building block for the pharmaceutical industry. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Balaji, B. S., & Bhowmick, T. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 438-444. [Link]

  • Brown, H. C., & Mead, E. J. (1953). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 75(24), 6263–6265. [Link]

  • Bhattacharya, A. K., & Chanda, K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(15), 1985-1987. [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
  • Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(4), 216-221. [Link]

  • Balaji, B. S., & Bhowmick, T. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • SlidePlayer. (n.d.). Asymmetric Synthesis. Retrieved January 23, 2026, from [Link]

  • Foley, D. A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12, 1325-1340. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1166. [Link]

  • Chem-Impex. (n.d.). Boc-L-serine tert-butyl ester. Retrieved January 23, 2026, from [Link]

  • Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Mu, L., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Research Collection. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool. Retrieved January 23, 2026, from [Link]

  • Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. [Link]

  • Balaji, B. S., & Bhowmick, T. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. PubMed. [Link]

  • Google Patents. (1958). US2856428A - Method for hydrogenating organic compounds by reacting with alkali metal borohydrides.
  • Schiffer, T., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Chemistry – A European Journal, 27(58), 14458-14463. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent-Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582-2588. [Link]

  • RSC Publishing. (n.d.). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]

  • Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • ResearchGate. (2025). Racemization in the Use of N-(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. [Link]

Sources

Foreword: Chirality, The Subtle Architect of Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 6-(hydroxymethyl)morpholin-3-one

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The morpholine scaffold is a celebrated "privileged structure" in drug design, valued for its advantageous physicochemical and metabolic properties.[1] This guide focuses on a specific and vital derivative, 6-(hydroxymethyl)morpholin-3-one, a chiral building block whose stereochemical integrity is paramount for its application in developing next-generation therapeutics.[1][2]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical exploration of the stereochemistry of 6-(hydroxymethyl)morpholin-3-one. We will dissect its stereochemical features, the profound impact of its chirality on pharmacological activity, and the critical synthetic and analytical methodologies required to control and verify its three-dimensional structure.

Part 1: The Stereochemical Landscape of 6-(hydroxymethyl)morpholin-3-one

The molecular formula of 6-(hydroxymethyl)morpholin-3-one is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .[3] Its structure appears simple, yet it holds a crucial element of complexity: a single stereocenter.

The C-6 Chiral Center

The source of chirality in 6-(hydroxymethyl)morpholin-3-one is the carbon atom at the 6-position of the morpholinone ring.[3] This carbon is bonded to four different substituents:

  • The ring oxygen atom (O-1).

  • A methylene group within the ring (C-5).

  • A hydrogen atom.

  • A hydroxymethyl group (-CH₂OH).

This asymmetry gives rise to two distinct, non-superimposable mirror-image stereoisomers: (R)-6-(hydroxymethyl)morpholin-3-one and (S)-6-(hydroxymethyl)morpholin-3-one.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img S_img R_img->S_img Mirror Plane G cluster_legend Legend Title Conformational Equilibrium of the Morpholin-3-one Ring Axial Axial Conformer (Less Stable) Equatorial Equatorial Conformer (More Stable) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip A Axial: -CH2OH group is perpendicular to the ring plane. B Equatorial: -CH2OH group is in the ring plane.

Caption: Chair conformation equilibrium of the C-6 hydroxymethyl group.

Physicochemical Properties of Enantiomers

In an achiral environment, enantiomers possess identical physical and chemical properties. However, their interaction with other chiral entities, including plane-polarized light and biological systems, is distinct.

PropertyValueSource
Molecular FormulaC₅H₉NO₃[3]
Molecular Weight131.13 g/mol [3]
Physical FormSolid
Optical RotationEqual in magnitude, opposite in signN/A
Melting PointIdentical for pure enantiomersN/A
Solubility (achiral solvent)IdenticalN/A
Chromatographic Retention (achiral phase)IdenticalN/A

Part 2: Pharmacological Significance of Stereoselectivity

The differential interaction of enantiomers with biological systems is a cornerstone of modern pharmacology. The stereochemical configuration at the C-6 position of 6-(hydroxymethyl)morpholin-3-one derivatives is a powerful determinant of their therapeutic efficacy. [3]

Chiral Recognition at Biological Targets

The prevailing theory of chiral recognition is the Easson-Stedman three-point attachment model. It postulates that for a receptor to distinguish between two enantiomers, there must be at least three points of interaction. If one enantiomer can achieve a perfect three-point fit, its mirror image cannot, leading to a significant difference in binding affinity and subsequent biological response.

Case Study: Neurokinin-1 (NK-1) Receptor Antagonists

Research into neurokinin-1 (NK-1) receptor antagonists has provided a clear and compelling example of the importance of 6-(hydroxymethyl)morpholin-3-one's stereochemistry. [3]

  • Observation: Derivatives built from the (R)-enantiomer of 6-(hydroxymethyl)morpholin-3-one consistently demonstrate superior binding affinity for the NK-1 receptor compared to their (S)-counterparts. [3]* Causality (The "Why"): Molecular modeling and crystallographic studies reveal the structural basis for this preference. The (R)-configuration orients the hydroxymethyl group in a precise spatial arrangement that allows for critical hydrogen bonding interactions with amino acid residues within the receptor's binding pocket. [3]Concurrently, other parts of the molecule are optimized for hydrophobic interactions. The (S)-enantiomer cannot achieve this optimal multi-point interaction, resulting in weaker binding and lower potency. [3]

G cluster_R (R)-Enantiomer Binding (High Affinity) cluster_S (S)-Enantiomer Binding (Low Affinity) Receptor NK-1 Receptor Binding Pocket H-Bond Site Hydrophobic Pocket R_Ligand (R)-Ligand -OH -Aryl R_Ligand:oh->Receptor:H Strong H-Bond R_Ligand:ar->Receptor:Hy Optimal Fit S_Ligand (S)-Ligand -OH -Aryl S_Ligand:oh->Receptor:H Steric Clash / No Bond S_Ligand:ar->Receptor:Hy Suboptimal Fit

Caption: Conceptual model of differential binding at the NK-1 receptor.

This stereoselectivity underscores the necessity of producing this scaffold as a single, pure enantiomer for drug development to maximize therapeutic effect and minimize potential off-target effects from the less active enantiomer. [4]

Part 3: Stereocontrolled Synthesis

The synthesis of enantiomerically pure 6-(hydroxymethyl)morpholin-3-one is a critical challenge. The two primary strategies are the resolution of a racemic mixture and, more efficiently, asymmetric synthesis. Chiral morpholinones are recognized as important pharmacophores, yet catalytic enantioselective methods for their construction have been scarce. [2]

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% loss of material inherent in classical resolution.

This approach leverages a readily available, enantiopure starting material. L-serine is an ideal candidate as it contains the required stereocenter and functional groups.

Principle: The inherent chirality of L-serine directs the stereochemical outcome of subsequent reactions, leading to the desired (R)-enantiomer of the final product.

Step-by-Step Methodology:

  • N-Protection: Protect the amine of L-serine methyl ester with a suitable protecting group (e.g., Boc or Cbz).

  • N-Alkylation: Alkylate the protected amine with an appropriate 2-haloethanol derivative (e.g., 2-bromoethanol) under basic conditions.

  • Lactamization: Induce intramolecular cyclization. This can be achieved by first saponifying the methyl ester to the carboxylic acid, followed by activation (e.g., with a carbodiimide) or by heating to promote lactam formation, yielding the protected morpholinone.

  • Reduction of Ester: Reduce the ester group (now part of the lactam) to the primary alcohol using a selective reducing agent like Lithium Borohydride (LiBH₄).

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield (R)-6-(hydroxymethyl)morpholin-3-one.

This advanced strategy uses a small amount of a chiral catalyst to control the stereochemistry of a reaction between achiral starting materials.

Principle: A chiral catalyst, such as a chiral phosphoric acid, creates a transient chiral environment that favors the formation of one enantiomer over the other. [2][5] Step-by-Step Methodology (Generalized):

  • Reactant Preparation: Prepare a solution of the achiral starting materials, for example, a suitable amino alcohol and a glyoxal derivative. [2]2. Catalyst Introduction: Add a catalytic amount (typically 1-10 mol%) of the chosen chiral Brønsted acid (e.g., a SPINOL- or BINOL-derived phosphoric acid) to the reaction mixture.

  • Domino Reaction: The reaction proceeds through a domino [4+2] heteroannulation followed by a rearrangement, with the catalyst controlling the facial selectivity of the key bond-forming step. [2]4. Workup and Purification: After the reaction is complete, quench the reaction and purify the resulting enantioenriched morpholinone product using standard column chromatography.

  • Enantiomeric Excess (%ee) Determination: Analyze the product using chiral HPLC (see Part 4) to determine the success of the asymmetric induction.

G cluster_Asymmetric Asymmetric Synthesis Start Achiral Starting Materials Catalyst Catalyst-Controlled (Chiral Phosphoric Acid) Start->Catalyst ChiralPool Chiral Pool (e.g., L-Serine) Substrate Substrate-Controlled ChiralPool->Substrate End Enantiopure 6-(hydroxymethyl)morpholin-3-one Catalyst->End Substrate->End

Caption: Comparison of asymmetric synthesis strategies.

Part 4: Analytical Workflows for Stereochemical Verification

Rigorous analytical control is non-negotiable in the development of chiral molecules. A multi-pronged approach is required to separate the enantiomers, quantify their ratio, and definitively confirm their absolute configuration.

Chiral Separation: Resolving the Mirror Images

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for chiral separations in the pharmaceutical industry. [6][7]

Objective: To develop a self-validating HPLC method to separate and quantify the (R) and (S) enantiomers of 6-(hydroxymethyl)morpholin-3-one.

Step-by-Step Methodology:

  • Column Selection (The Core of the Separation):

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H (amylose derivative) or Chiralpak® AD-H (cellulose derivative) column. These are broadly effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). Run an injection of the racemic mixture.

    • Optimization: If separation is poor, systematically vary the Hexane/IPA ratio (e.g., 80:20, 70:30). The more polar alcohol modifier generally reduces retention time but can alter selectivity. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sharpen peaks, though this molecule is largely neutral.

    • Polar Organic Mode: If normal phase fails, screen ethanol or methanol as the mobile phase, which can offer different selectivity.

  • Detection and Quantification:

    • Use a UV detector set to an appropriate wavelength (e.g., ~210 nm, where the amide chromophore absorbs).

    • Integrate the peak areas for each enantiomer. The enantiomeric excess (%ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

  • Method Validation:

    • Specificity: Inject a sample of a single, pure enantiomer (if available) to confirm peak identity.

    • Linearity: Demonstrate that the peak area response is proportional to concentration over the expected range.

    • Precision: Ensure repeatable results from multiple injections of the same sample.

    • Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major one.

ParameterTypical Starting ConditionsOptimization Goal
Column Chiralcel® OD-H, 5 µm, 4.6x250mmBaseline Resolution (Rs > 1.5)
Mobile Phase Hexane:Isopropanol (90:10)Rs > 1.5, reasonable run time
Flow Rate 1.0 mL/minSharp, symmetrical peaks
Temperature 25 °CImprove resolution (lower T) or efficiency (higher T)
Detection UV at 210 nmHigh signal-to-noise ratio
Absolute Configuration: The Unambiguous Assignment

While chiral HPLC separates enantiomers, it does not identify which peak corresponds to the (R) or (S) configuration. This requires a definitive structural elucidation technique.

Principle: X-ray diffraction on a high-quality single crystal provides an electron density map of the molecule, revealing the precise 3D arrangement of its atoms. Anomalous dispersion effects (the Flack parameter) allow for the unambiguous determination of the absolute stereochemistry. [8] Step-by-Step Workflow:

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the pure enantiomer in a suitable solvent system (e.g., methanol/water, ethyl acetate/hexane). Explore techniques like vapor diffusion and cooling crystallization.

  • Crystal Mounting and Data Collection: Mount a suitable crystal (clear, well-defined faces, ~0.1-0.3 mm) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation). [9]3. Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic positions and thermal parameters.

  • Absolute Structure Determination: Analyze the Flack parameter. A value close to 0 for a known chirality indicates the correct absolute configuration has been assigned. A value close to 1 indicates the opposite configuration.

G Start Racemic Mixture of 6-(hydroxymethyl)morpholin-3-one HPLC 1. Chiral HPLC Separation Start->HPLC Purity 2. Quantify Enantiomeric Purity (%ee) HPLC->Purity Isolate 3. Isolate Pure Enantiomers (Preparative HPLC) Purity->Isolate Crystal 4. Grow Single Crystal Isolate->Crystal Xray 5. X-Ray Crystallography Crystal->Xray End Final Verified Product: Enantiopure (R)- or (S)-isomer with Confirmed Absolute Configuration Xray->End

Caption: Integrated workflow for complete stereochemical analysis.

Conclusion

The stereochemistry of 6-(hydroxymethyl)morpholin-3-one is not an academic curiosity but a critical design feature that governs its utility in drug discovery. The preference of biological systems for the (R)-enantiomer in key therapeutic areas like NK-1 antagonism highlights the indispensable need for stereocontrolled synthesis and rigorous, multi-faceted analytical verification. By understanding the fundamental principles of its chirality and implementing robust synthetic and analytical workflows as detailed in this guide, researchers can confidently harness the full potential of this valuable chiral building block to engineer safer and more effective medicines.

References

  • Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]

  • IUCrData. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Available at: [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • Cambridge University Press. (2016). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. Available at: [Link]

  • Google Patents. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • PubMed Central. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available at: [Link]

  • ResearchGate. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. Available at: [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • ETH Zurich Research Collection. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Available at: [Link]

  • PubMed Central. (2019). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. Available at: [Link]

  • MDPI. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Available at: [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

  • PubMed Central. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Available at: [Link]

  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile scaffold. As a key building block, its unambiguous structural and stereochemical confirmation is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations for its synthesis and analysis. This guide will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data and a framework for their interpretation.

Introduction: The Significance of this compound

The morpholin-3-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a chiral hydroxymethyl group at the 6-position, specifically in the (S)-configuration, opens avenues for the development of enantiomerically pure pharmaceuticals with potentially enhanced efficacy and reduced off-target effects. The hydroxyl group provides a handle for further chemical modification, making it a valuable synthon for combinatorial chemistry and the synthesis of complex drug candidates.

Given the critical role of stereochemistry in pharmacological activity, the ability to synthesize and rigorously characterize the enantiopure this compound is essential. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecule's connectivity, functional groups, and three-dimensional structure.

Synthesis of this compound

The synthesis of chiral morpholin-3-ones often starts from readily available chiral precursors. For the synthesis of the (S)-enantiomer of 6-(hydroxymethyl)morpholin-3-one, a logical starting material is D-serine, which possesses the desired stereochemistry at the alpha-carbon. A plausible synthetic route is outlined below, drawing inspiration from established methods for the synthesis of related morpholinones.[1]

Synthetic Pathway Overview

The synthesis involves a multi-step sequence starting with the protection of the amino and carboxylic acid functionalities of D-serine, followed by cyclization to form the morpholin-3-one ring.

G D_Serine D-Serine Step1 Protection (e.g., Boc-anhydride, Esterification) D_Serine->Step1 Protected_D_Serine Protected D-Serine (e.g., Boc-D-Ser(OtBu)-OH) Step1->Protected_D_Serine Step2 Activation & Cyclization (e.g., Chloroacetylation, base-mediated cyclization) Protected_D_Serine->Step2 Cyclized_Product (S)-N-Boc-6-(tert-butoxycarbonyl) morpholin-3-one Step2->Cyclized_Product Step3 Deprotection (e.g., TFA) Cyclized_Product->Step3 Final_Product (S)-6-(hydroxymethyl) morpholin-3-one Step3->Final_Product

Caption: Synthetic scheme for this compound.

Experimental Protocol (Illustrative)
  • Protection of D-serine: D-serine is first protected to prevent side reactions. The amino group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O), and the carboxylic acid can be converted to its methyl or ethyl ester.

  • N-Alkylation: The protected D-serine derivative is then reacted with an appropriate two-carbon electrophile, such as an ethyl bromoacetate, to introduce the atoms required for the morpholine ring.

  • Cyclization: Intramolecular cyclization is typically achieved under basic conditions, leading to the formation of the morpholin-3-one ring.

  • Deprotection: Finally, the protecting groups are removed to yield this compound. For instance, a Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid).

This synthetic approach ensures the retention of the stereochemistry at the C6 position, leading to the desired (S)-enantiomer.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section will provide and interpret high-quality predicted spectroscopic data. These predictions are based on established principles and computational models, offering a reliable guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the rigidity of the morpholin-3-one ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (axial)4.25 - 4.35dd~12.0, 4.0
H-2 (equatorial)3.95 - 4.05dd~12.0, 2.0
H-5 (axial)3.40 - 3.50ddd~13.0, 11.0, 4.5
H-5 (equatorial)3.20 - 3.30ddd~13.0, 4.0, 2.0
H-63.85 - 3.95m-
-CH₂OH3.60 - 3.70m-
-OH(variable)br s-
-NH(variable)br s-

Interpretation:

  • Morpholine Ring Protons (H-2, H-5, H-6): The protons on the morpholine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons at C2, adjacent to the oxygen atom, are expected to be the most deshielded. The protons at C5, adjacent to the nitrogen atom, will also be deshielded. The proton at the chiral center (C6) will appear as a multiplet due to coupling with the neighboring protons.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and may appear as a complex multiplet.

  • Hydroxyl (-OH) and Amide (-NH) Protons: The chemical shifts of the hydroxyl and amide protons are variable and depend on concentration, temperature, and solvent. They will typically appear as broad singlets.

Caption: Key proton environments in this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C-3)168 - 172
C-268 - 72
C-545 - 50
C-678 - 82
-CH₂OH62 - 66

Interpretation:

  • Carbonyl Carbon (C-3): The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

  • Carbons Adjacent to Heteroatoms (C-2, C-5, C-6): The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-5, and C-6) will be deshielded and appear in the downfield region of the spectrum.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will also be in the downfield region due to the attached oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
N-H stretch (amide)3350 - 3180Moderate
C-H stretch (sp³)3000 - 2850Medium
C=O stretch (amide)1680 - 1640Strong
C-O stretch (ether & alcohol)1250 - 1050Strong

Interpretation:

  • O-H and N-H Stretching: The presence of a broad, strong band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the alcohol. A moderate peak in a similar region would indicate the N-H stretch of the amide.

  • C=O Stretching: A strong absorption band in the 1680-1640 cm⁻¹ region is a clear indicator of the amide carbonyl group.

  • C-O Stretching: Strong bands in the fingerprint region (1250-1050 cm⁻¹) will correspond to the C-O stretching vibrations of the ether linkage in the morpholine ring and the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₅H₉NO₃), the expected molecular weight is 131.13 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 131 corresponding to the molecular ion is expected, although it may be weak.

  • Loss of Hydroxymethyl Group: A significant fragment at m/z = 100 ([M - CH₂OH]⁺) due to the loss of the hydroxymethyl radical is likely.

  • Other Fragments: Other characteristic fragments may arise from the cleavage of the morpholine ring, such as the loss of CO, and further fragmentation of the resulting ions.

G M [M]⁺˙ m/z = 131 Fragment1 [M - CH₂OH]⁺ m/z = 100 M->Fragment1 - •CH₂OH Fragment2 [M - CO]⁺˙ m/z = 103 M->Fragment2 - CO Fragment3 Further Fragments Fragment1->Fragment3 Fragment2->Fragment3

Caption: Plausible mass spectrometry fragmentation of the title compound.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • NMR and IR: The presence of hydroxyl, amide, and ether functional groups suggested by IR spectroscopy can be confirmed and their specific locations determined by ¹H and ¹³C NMR.

  • MS and NMR: The molecular weight from mass spectrometry confirms the molecular formula, which is consistent with the number and types of protons and carbons observed in the NMR spectra.

  • Stereochemistry: While standard NMR techniques confirm the connectivity, advanced NMR experiments (e.g., NOESY) or the use of chiral shift reagents can be employed to confirm the relative stereochemistry of the substituents on the morpholine ring. The synthesis from a chiral precursor like D-serine provides strong evidence for the absolute (S)-configuration.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application as a chiral building block in drug discovery. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretation. By combining these techniques with a well-designed synthetic strategy, researchers can confidently confirm the structure and stereochemistry of this important molecule, paving the way for the development of novel and effective therapeutics.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2- and 3-Substituted Morpholines. Arkivoc, 2006(1), 1-32. [Link]

Sources

(S)-6-(hydroxymethyl)morpholin-3-one: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Modern Research

The morpholine ring is a privileged heterocyclic motif integral to the development of numerous pharmaceuticals and agrochemicals.[1][2] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles, making it a cornerstone in medicinal chemistry.[1][2] (S)-6-(hydroxymethyl)morpholin-3-one, a specific chiral derivative, represents a valuable building block for the synthesis of complex molecules.[3] Its functionalized nature, with a hydroxymethyl group, offers a reactive handle for further chemical modifications, while the inherent chirality is crucial for stereospecific interactions with biological targets.[3]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon available data for the compound and its structural analogs, including the parent morpholin-3-one and morpholine itself. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The table below summarizes the key properties of this compound and its parent compound, morpholin-3-one.

PropertyThis compoundMorpholin-3-one
Molecular Formula C₅H₉NO₃[3][4]C₄H₇NO₂[5]
Molecular Weight 131.13 g/mol [3][4]101.10 g/mol [5]
Appearance Solid[6]White Solid[6]
Storage Temperature 4°C[4][7]Room Temperature (in a dry, cool, well-ventilated place)[6]
Purity ≥97%[4]>95%[6]

Table 1: Physicochemical Properties

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[4] The GHS pictograms and hazard statements indicate that the compound is harmful if swallowed and can cause skin and eye irritation.[4][8]

GHS Pictogram:



Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4][8]

  • H315: Causes skin irritation.[4][8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

The safety data for the parent compound, morpholin-3-one, indicates more severe potential hazards, including serious eye damage and the possibility of an allergic skin reaction.[6] Given the structural similarity, it is prudent to handle this compound with the assumption that it may share some of these more severe hazards.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical. The following protocols are based on a combination of specific data for this compound and established best practices for morpholine derivatives.[6][9][10]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][11] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]

  • Eye Wash and Safety Shower: Ensure that a fully functional eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE Eye_Protection Chemical Safety Goggles (ANSI Z87.1 approved) Hand_Protection Nitrile Gloves (or other chemically resistant gloves) Body_Protection Laboratory Coat Respiratory_Protection NIOSH-approved respirator (if dust/aerosols are generated) Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear Researcher->Respiratory_Protection As Needed

Caption: Required Personal Protective Equipment (PPE).

Rationale for PPE Selection:

  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles.[8] Standard safety glasses do not provide a sufficient seal against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact and potential irritation or absorption.[6]

  • Body Protection: A laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.[9]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[6][8]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Temperature: Store this compound at 4°C in a refrigerator.[4][7] Some morpholinone derivatives have been shown to decompose at room temperature over time.[7]

  • Container: Keep the container tightly closed to prevent contamination and potential degradation.[6][11]

  • Incompatible Materials: Store away from strong oxidizing agents.[6]

Accidental Release and Emergency Procedures

In the event of an accidental release, a swift and informed response is critical. The following workflow outlines the appropriate emergency procedures.

Emergency_Workflow Spill Accidental Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (including respiratory protection) Alert->PPE Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) PPE->Contain Collect Collect Absorbed Material into a sealed container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as hazardous material Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[6][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][13]

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[9][13]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. By adhering to the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound, minimizing risks and ensuring the integrity of their experimental outcomes. A culture of safety, grounded in a thorough understanding of the potential hazards and the implementation of robust safety protocols, is the cornerstone of successful and responsible scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. [Link]

  • Penta s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]

  • PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. (n.d.). 6-(Hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

Sources

The Multifaceted Therapeutic Potential of Morpholinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinone scaffold has emerged as a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] This guide provides an in-depth technical exploration of the multifaceted biological activities of morpholinone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action and structure-activity relationships (SAR). This document is designed to be a practical resource, integrating detailed experimental protocols and data presentation to facilitate the rational design and development of next-generation morpholinone-based therapeutics.

Introduction: The Morpholinone Core - A Versatile Pharmacophore

The morpholinone ring, a heterocyclic moiety containing both nitrogen and oxygen atoms, possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[1][3] Its features often contribute to improved pharmacokinetic profiles of bioactive molecules.[2] The morpholine nucleus is a versatile building block, readily incorporated into a wide range of molecular architectures, leading to compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide will systematically explore the key therapeutic areas where morpholinone derivatives have shown significant promise.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholinone derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[2][4] A primary mechanism of action for many of these derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers.[5] Certain morpholino-pyrimidine and morpholino-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[6][7] The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and inhibitory activity.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Morpholinone Morpholinone Derivative Morpholinone->PI3K Inhibition Morpholinone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the anticancer activity of morpholinone derivatives. For instance, in a series of quinoline-substituted morpholine derivatives, the presence of 4-methyl and 4-phenyl substituents was found to be crucial for potent caspase-3 inhibitory activity.[2] Furthermore, for certain quinazoline-based derivatives, a trifluoromethoxy group at the meta-position of a benzamide moiety, along with methoxy groups at the 6 and 7 positions of the quinazoline ring, were identified as important for activity.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative morpholinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11e COLO 205< 1[8]
Compound 8d A549, PC-3, MCF-7, HepG26.02 - 10.27[6]
PI-103 SKOV33.13 (in combination)[9]
PI-103 SKOV3/DDP13.95 (in combination)[9]
Morpholine-phthalocyanine 10 B16 melanoma0.30[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Add various concentrations of the morpholinone derivatives to the wells and incubate for the desired exposure period (e.g., 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12][14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11][14]

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Morpholinone derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators.

Mechanism of Action: Inhibition of NO, iNOS, and COX-2

Many morpholinone derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[15] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are overexpressed during inflammation.[16][17]

Anti_Inflammatory_Workflow LPS LPS Stimulation Macrophages RAW 264.7 Macrophages LPS->Macrophages NFkB NF-κB Activation Macrophages->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Morpholinone Morpholinone Derivative Morpholinone->NFkB Inhibition

Caption: Workflow for evaluating the anti-inflammatory activity of morpholinone derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the morpholinone derivatives and stimulate with LPS (1 µg/mL) for 24 hours.[18]

  • Sample Collection: Collect 50 µL of the cell culture medium from each well.[18]

  • Griess Reaction: Add 50 µL of Griess reagent to each sample and incubate at room temperature for 15 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[18]

Experimental Protocol: Western Blot Analysis for iNOS and COX-2

This protocol outlines the detection of iNOS and COX-2 protein expression levels.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[17]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.[19]

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[20][21]

Antimicrobial Spectrum and Efficacy

Several studies have reported the synthesis and antimicrobial evaluation of morpholinone derivatives. For instance, certain thiosemicarbazone and morpholine derivatives have shown significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.29 to 5.30 µM against various bacterial and fungal strains.[22] One morpholine derivative exhibited an MIC value of 0.83 µM against C. albicans and E. coli.[22] Another study reported a series of morpholine derivatives with MIC values between 1-10 µg/ml.[23]

Antiviral Potential

While the research on the antiviral activity of morpholinone derivatives is less extensive compared to other biological activities, some studies have indicated their potential. A review on the synthesis and SAR of morpholine derivatives mentions antiviral activity as one of the explored pharmacological actions.[1][3] Further investigation into this area is warranted to identify and optimize morpholinone-based antiviral agents.

Neuroprotective Effects: Targeting Enzymes in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. Morpholinone derivatives have shown potential as neuroprotective agents by inhibiting key enzymes involved in the pathophysiology of these disorders.[24]

Mechanism of Action: Inhibition of Cholinesterases

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several morpholine-bearing quinoline derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE).[25]

Quantitative Data: Cholinesterase Inhibition

The following table presents the IC50 values for the inhibition of AChE and BChE by a representative morpholinone derivative.

Compound IDEnzymeIC50 (µM)Reference
Compound 11g AChE1.94 ± 0.13[25]
Compound 11g BChE28.37 ± 1.85[25]

Kinetic studies have shown that some of these compounds act as mixed-type AChE inhibitors.[25]

Synthesis of Morpholinone Derivatives

The synthesis of morpholinone derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a primary or secondary amine with an α-haloacetyl halide, followed by an intramolecular cyclization. Another method involves the reaction of morpholine with ethyl chloroacetate to form an intermediate that can be further modified to generate a variety of derivatives.[20] The choice of synthetic strategy depends on the desired substitution pattern on the morpholinone ring.[1][2]

Synthesis_Workflow Start Starting Materials (e.g., Morpholine, Ethyl Chloroacetate) Intermediate Intermediate Formation (e.g., Ethyl morpholin-4-ylacetate) Start->Intermediate Modification Functional Group Modification Intermediate->Modification Final Final Morpholinone Derivative Modification->Final

Caption: A generalized workflow for the synthesis of morpholinone derivatives.

Conclusion and Future Perspectives

Morpholinone derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, coupled with their favorable pharmacokinetic properties, makes them attractive candidates for further drug development. Future research should focus on the continued exploration of the vast chemical space of morpholinone derivatives, the elucidation of their precise mechanisms of action, and the optimization of their potency and selectivity. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel and clinically effective morpholinone-based therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Molecules. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Al-Tamiemi, E. O., & Al-Masoudi, W. A. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s). [Link]

  • Turan-Zitouni, G., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(10), 3043-3050. [Link]

  • Khan, I., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Scientific Reports, 11(1), 1017. [Link]

  • Lee, S. H., et al. (2013). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 663-669. [Link]

  • Journal of Molecular Graphics and Modelling. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ScienceDirect. [Link]

  • Somashekhar, M., et al. (2014). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. ResearchGate. [Link]

  • ResearchGate. (n.d.). Inhibition of COX-2 expression. (A) Representative Western blot of... ResearchGate. [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Kim, H. J., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Biological & Pharmaceutical Bulletin, 30(12), 2345-2351. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ijpras.com. [Link]

  • OncoTargets and Therapy. (2017). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Dove Press. [Link]

  • Molecules. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • Molecules. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]

  • ResearchGate. (n.d.). Assays for Nitric Oxide Expression. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Molecules. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

  • Molecules. (2022). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

  • Letters in Drug Design & Discovery. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Bentham Science. [Link]

  • T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol. txch.org. [Link]

  • British Journal of Pharmacology. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Wiley Online Library. [Link]

  • Molecules. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. MDPI. [Link]

  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. [Link]

Sources

An In-depth Technical Guide to (S)-6-(hydroxymethyl)morpholin-3-one: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-6-(hydroxymethyl)morpholin-3-one is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a constrained morpholin-3-one core, a defined stereocenter, and a reactive hydroxymethyl group, make it an invaluable intermediate in the synthesis of complex, high-value pharmaceuticals. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective utilization in drug discovery and development.

I. The Strategic Importance of the Morpholine-3-one Scaffold in Drug Design

The morpholine-3-one moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its popularity stems from a combination of favorable physicochemical properties:

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

  • Improved Pharmacokinetics: The heteroatoms in the morpholine ring can engage in hydrogen bonding, improving solubility and bioavailability.[2] The overall polarity of the scaffold can be fine-tuned through substitution to optimize ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structural Rigidity: The defined conformation of the ring system allows for precise positioning of substituents to interact with biological targets, leading to higher potency and selectivity.

  • Blood-Brain Barrier Permeability: The morpholine scaffold is known to contribute to improved penetration of the blood-brain barrier, a critical attribute for central nervous system (CNS) drug candidates.[2]

The this compound variant further enhances these advantages. The (S)-stereochemistry provides a specific three-dimensional arrangement that is often crucial for chiral recognition at the target binding site, while the hydroxymethyl group serves as a versatile handle for further chemical elaboration.[2] This functional group can also contribute to target engagement through hydrogen bonding and improve the aqueous solubility of the parent molecule.[3]

II. Synthesis of this compound: A Comparative Analysis of Key Strategies

The efficient and stereoselective synthesis of this compound is paramount for its application in drug development. Several synthetic strategies have been developed, each with its own set of advantages and disadvantages.

A. Chiral Pool Synthesis from L-Serine

The most common and economically viable approach utilizes the naturally occurring and inexpensive chiral building block, L-serine.[2][4] This strategy leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.

Workflow for Chiral Pool Synthesis from L-Serine

A L-Serine B N-Chloroacetylation A->B Chloroacetyl chloride, Base C N-Chloroacetyl-L-Serine B->C D Intramolecular Cyclization (Williamson Ether Synthesis) C->D Base (e.g., NaH, NaOEt) E (S)-5-Oxo-morpholine-3-carboxylic acid D->E F Reduction of Carboxylic Acid E->F Reducing agent (e.g., BH3-THF, NaBH4/AlCl3) G This compound F->G

Caption: Chiral pool synthesis of this compound from L-serine.

Detailed Experimental Protocol (Illustrative)

  • Step 1: N-Chloroacetylation of L-Serine. L-serine is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., water/dichloromethane) at a controlled temperature (e.g., 0-10 °C). The reaction is typically monitored by TLC until completion. Acidification of the aqueous layer followed by extraction affords N-chloroacetyl-L-serine.

  • Step 2: Intramolecular Cyclization. The N-chloroacetyl-L-serine is then subjected to an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride or sodium ethoxide, is used to deprotonate the hydroxyl group, which then displaces the chloride to form the morpholin-3-one ring.[4] This step is usually carried out in an anhydrous solvent like THF or toluene at elevated temperatures.

  • Step 3: Reduction of the Carboxylic Acid. The resulting (S)-5-oxo-morpholine-3-carboxylic acid is then reduced to the primary alcohol. This can be achieved using various reducing agents, such as borane-tetrahydrofuran complex (BH3-THF) or sodium borohydride in the presence of a Lewis acid like aluminum trichloride.[4] The reaction is typically performed in an anhydrous solvent at temperatures ranging from 0 °C to reflux.

  • Purification and Characterization. The final product, this compound, is purified by column chromatography or recrystallization. Characterization is performed using standard analytical techniques.

B. Asymmetric Synthesis

While the chiral pool approach is widely used, asymmetric synthesis offers an alternative route that does not rely on naturally occurring chiral starting materials. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

One notable approach is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[5][6] This method proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. While this specific example does not directly yield the 6-hydroxymethyl derivative, the principle of catalytic asymmetric synthesis is applicable to the construction of the chiral morpholinone core.

C. Chiral Resolution

In cases where a racemic mixture of 6-(hydroxymethyl)morpholin-3-one is synthesized, chiral resolution can be employed to separate the desired (S)-enantiomer from the (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the enantiomerically pure product. However, this method is generally less efficient than direct asymmetric synthesis or chiral pool approaches due to the inherent 50% maximum yield of the desired enantiomer in a single resolution step.

Comparison of Synthetic Strategies

Strategy Advantages Disadvantages Typical Yield Enantiomeric Excess (ee)
Chiral Pool (from L-Serine) Inexpensive starting material, well-established route, high stereochemical fidelity.[2][4]Limited to the availability of the chiral starting material.Good to excellent>98%
Asymmetric Synthesis Does not rely on chiral pool, potential for diverse substitution patterns.[5][6]Often requires expensive catalysts or auxiliaries, may require extensive optimization.Moderate to goodVariable, can be >95%
Chiral Resolution Applicable when racemic synthesis is more straightforward.Maximum 50% yield per resolution cycle, requires a suitable resolving agent.Low to moderateCan be >99% after multiple steps
III. Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its use in synthesis and for quality control.

Physicochemical Properties

Property Value Reference
Molecular Formula C₅H₉NO₃[2]
Molecular Weight 131.13 g/mol [2]
Appearance White to off-white solidGeneral observation
Melting Point Not widely reported-
Solubility Soluble in water and polar organic solventsInferred from structure
Specific Rotation ([α]D) Value dependent on concentration and solvent-

Spectroscopic Data (Illustrative)

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of a morpholine derivative provides detailed structural information.[7][8] For this compound, one would expect to see distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The protons adjacent to the oxygen (C2-H and C6-H) would be deshielded and appear at a higher chemical shift compared to the protons adjacent to the nitrogen (C5-H).[8] The diastereotopic protons of the hydroxymethyl group and the C5 methylene group would likely appear as complex multiplets.

  • ¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C3) would be the most deshielded, appearing at the lowest field. The carbons adjacent to the oxygen (C2 and C6) would appear at a higher field than the carbonyl but lower than the carbon adjacent to the nitrogen (C5).[8] The hydroxymethyl carbon would appear in the typical range for a primary alcohol.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), the N-H stretch of the amide (around 3200-3400 cm⁻¹), and the C=O stretch of the lactam (around 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (131.13 g/mol ).

IV. Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several important pharmaceutical agents, most notably neurokinin-1 (NK-1) receptor antagonists.

A. Synthesis of Aprepitant and Related NK-1 Receptor Antagonists

Aprepitant is a potent and selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[9] The synthesis of Aprepitant and its analogs often involves the use of a chiral morpholine core, for which this compound serves as a crucial precursor.[9][10]

General Synthetic Workflow for Aprepitant utilizing a Morpholine Core

A This compound (or a derivative) B Protection of Hydroxyl and/or Amine A->B C Protected Morpholinone B->C D Introduction of the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain C->D E Key Intermediate D->E F Introduction of the 4-fluorophenyl group E->F G Final Elaboration and Deprotection F->G H Aprepitant G->H

Caption: Generalized synthetic pathway to Aprepitant from a chiral morpholine precursor.

The synthesis of Aprepitant is a complex, multi-step process where the precise stereochemistry of the morpholine core is critical for the final drug's activity. The (S)-configuration at the 6-position of the morpholin-3-one precursor directs the stereochemical outcome of subsequent reactions, ensuring the formation of the desired diastereomer of Aprepitant.

B. Other Potential Applications

The versatile nature of the this compound scaffold makes it an attractive starting material for the synthesis of a wide range of other biologically active molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing access to a diverse library of compounds for screening against various therapeutic targets.

V. Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its efficient synthesis from L-serine, coupled with its favorable physicochemical properties, makes it an attractive starting material for the construction of complex drug molecules. As the demand for enantiomerically pure and structurally complex therapeutics continues to grow, the importance of chiral intermediates like this compound is set to increase. Future research in this area will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of its use in the synthesis of novel therapeutic agents targeting a wider range of diseases.

References

  • 1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed. (2021, May 19). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Chapter 10 Synthesis of aprepitant - ResearchGate. Retrieved from [Link]

  • Chapter 10 Synthesis of aprepitant - ScienceDirect. DOI: 10.1016/B978-0-08-044860-2.50012-3. Retrieved from [Link]

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents.
  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity - ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Retrieved from [Link]

  • Preparation of aprepitant - Google Patents.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. Retrieved from [Link]

Sources

The Morpholine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including a favorable pKa and the ability to engage in a variety of molecular interactions, render it a "privileged scaffold." This guide provides a comprehensive technical overview of the discovery and development of novel morpholine-based therapeutic agents. We will explore the strategic incorporation of this moiety to enhance drug-like properties, delve into its role in targeting a wide array of disease-relevant proteins, and present detailed synthetic methodologies and structure-activity relationship (SAR) analyses. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the design and synthesis of next-generation therapeutics.

The Strategic Advantage of the Morpholine Scaffold in Drug Design

The morpholine moiety is far more than a simple linker or solvent. Its true value lies in its ability to profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom within a flexible ring structure allows for a unique combination of properties that medicinal chemists strategically exploit.[1][2]

Key Physicochemical and Pharmacokinetic Contributions:

  • Enhanced Aqueous Solubility: The polar oxygen atom of the morpholine ring can interact with water molecules, often leading to improved solubility of the parent molecule, a critical factor for oral bioavailability.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can increase the half-life of a drug.

  • Modulation of Lipophilicity: Incorporation of a morpholine group can fine-tune the lipophilicity of a compound, which is crucial for balancing membrane permeability and aqueous solubility.

  • Improved Blood-Brain Barrier (BBB) Permeability: The balanced hydrophilic and lipophilic nature of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, a significant advantage for developing drugs targeting the central nervous system (CNS).[3]

The morpholine scaffold is not merely a passive component; it actively participates in molecular recognition at the target site. It can serve as a pharmacophore, directly interacting with key residues, or as a rigid scaffold to correctly orient other functional groups for optimal binding.[1][4]

Therapeutic Applications of Morpholine-Based Agents: A Multi-Target Approach

The versatility of the morpholine ring is evident in the broad spectrum of therapeutic areas where it has been successfully incorporated.[5] From oncology to neurodegenerative diseases, morpholine-containing compounds have demonstrated significant potential.

Oncology: Targeting Key Signaling Pathways

In the realm of oncology, morpholine derivatives have been instrumental in the development of targeted therapies, particularly kinase inhibitors.[1] The morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket of kinases, contributing to both potency and selectivity.

Key Kinase Targets:

  • Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Morpholine-containing inhibitors have shown significant promise in targeting this pathway.

  • Mammalian Target of Rapamycin (mTOR): As a key downstream effector of the PI3K pathway, mTOR is a critical target for cancer therapy.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 is also implicated in certain cancers.[1]

Case Study: PI3K Inhibitors

The development of selective PI3K inhibitors has been a major focus in cancer research. The morpholine group is a common feature in many of these compounds, where it often forms a hydrogen bond with a key residue in the hinge region of the kinase domain.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Kinase, Substrate, ATP, and Test Compound plate Add Reagents to 384-well Plate reagents->plate Dispense incubate Incubate at Room Temperature plate->incubate Initiate Reaction stop_reagent Add Stop Reagent incubate->stop_reagent Terminate Reaction read_plate Read Plate on Luminescence Reader stop_reagent->read_plate Measure Signal analyze Analyze Data to Determine IC50 read_plate->analyze Calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Neurodegenerative Diseases: Modulating CNS Targets

The ability of morpholine-containing compounds to penetrate the BBB has made them particularly attractive for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3]

Key CNS Targets:

  • Secretases (BACE-1, γ-secretase, δ-secretase): These enzymes are involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Morpholine derivatives have been designed to fit into the substrate-binding pockets of these enzymes, blocking their activity.[3]

  • Cholinesterases (AChE and BuChE): Inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease.[3][6]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the breakdown of neurotransmitters like dopamine and serotonin. Morpholine-based inhibitors can modulate the levels of these neurotransmitters.[3]

Table 1: Inhibitory Activity of Novel Morpholine-Quinoline Derivatives against Cholinesterases [6]

CompoundAChE IC50 (μM)BuChE IC50 (μM)
11a Comparable to Galantamine-
11g 1.94 ± 0.1328.37 ± 1.85
11h Comparable to Galantamine-
11j Comparable to Galantamine-
11l Comparable to Galantamine-
12a Comparable to Galantamine-
Galantamine (Reference)--

Data presented is a summary of findings from the cited source.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

G cluster_pathway APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase (BACE1) APP->beta_secretase sAPPalpha sAPPα (Soluble) alpha_secretase->sAPPalpha CTFalpha α-CTF alpha_secretase->CTFalpha gamma_secretase_alpha γ-secretase CTFalpha->gamma_secretase_alpha p3 p3 Fragment gamma_secretase_alpha->p3 sAPPbeta sAPPβ (Soluble) beta_secretase->sAPPbeta CTFbeta β-CTF beta_secretase->CTFbeta gamma_secretase_beta γ-secretase CTFbeta->gamma_secretase_beta Abeta Amyloid-β (Aβ) Plaque Formation gamma_secretase_beta->Abeta

Caption: Competing pathways of APP processing.

Synthetic Strategies for Morpholine-Based Scaffolds

The accessibility of the morpholine ring through various synthetic routes has contributed to its widespread use in drug discovery.[2][7] Both classical and modern synthetic methodologies are employed to construct and functionalize this important heterocycle.

Palladium-Catalyzed Carboamination

A notable advance in morpholine synthesis is the palladium-catalyzed carboamination reaction. This method allows for the stereospecific synthesis of substituted morpholines from readily available starting materials. The key step involves the reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[5]

Three-Component Synthesis

More recently, a three-component reaction has been developed for the rapid synthesis of morpholine derivatives. This domino reaction involves a copper acetylide, an isocyanate, and an oxirane, providing a highly efficient route to structurally diverse morpholines.[8] This approach is particularly valuable for generating libraries of compounds for high-throughput screening.

Protocol: Three-Component Synthesis of a Morpholine Derivative [8]

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (5 mol%), t-BuOK (2.0 equiv.), and 3 Å molecular sieves.

  • Reagent Addition: Under an inert atmosphere, add the alkyne (1.0 equiv.), isocyanate (1.2 equiv.), and oxirane (1.5 equiv.) in anhydrous dioxane.

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir for 18 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of morpholine-based drug candidates.

Key SAR Insights:

  • Substitution on the Morpholine Ring: The position and nature of substituents on the morpholine ring can significantly impact biological activity. For example, 2,5-dimethylmorpholine has been shown to improve CNS penetration in certain mGlu2 negative allosteric modulators.[4]

  • Nature of the Linker: The linker connecting the morpholine ring to other pharmacophoric elements is critical. Its length, rigidity, and chemical nature can influence binding affinity and selectivity.

  • Aromatic Substituents: For morpholine derivatives targeting proteins with aromatic binding pockets, substitution on an appended aromatic ring with electron-withdrawing or electron-donating groups can modulate potency. For instance, substitution with a halogen on an aromatic ring has been shown to increase inhibitory activity against the HepG2 cell line.[5]

Future Perspectives

The morpholine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal.[5] The ongoing demand for novel therapeutics with improved efficacy and safety profiles will drive further exploration of morpholine's potential.[5] Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and versatile methods for synthesizing and functionalizing the morpholine ring.

  • Multi-Target Ligands: The design of morpholine-based compounds that can simultaneously modulate multiple targets, offering a synergistic therapeutic effect, particularly in complex diseases like cancer and neurodegeneration.[3]

  • Expanded Therapeutic Applications: The exploration of morpholine derivatives for a wider range of diseases, including infectious diseases and metabolic disorders.[5][9]

Conclusion

The morpholine nucleus represents a truly privileged scaffold in drug discovery, offering a unique combination of properties that can be leveraged to design highly effective therapeutic agents.[7][10] Its ability to enhance pharmacokinetic properties, engage in specific molecular interactions, and its synthetic tractability make it an invaluable component in the development of novel drugs. This guide has provided a technical overview of the key aspects of morpholine-based drug discovery, from rational design and synthesis to therapeutic applications and SAR analysis. It is our hope that the insights and methodologies presented herein will empower researchers to further unlock the therapeutic potential of this remarkable heterocycle.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694–2725. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2002). Journal of Medicinal Chemistry, 45(19), 4237–4248. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694–2725. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). Molecules, 27(19), 6599. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115594. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(5), 1148. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (S)-6-(hydroxymethyl)morpholin-3-one as a Privileged Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Scaffolds

In modern drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. The interaction between a drug and its biological target is highly dependent on stereochemistry, making access to enantiomerically pure compounds a critical objective.[1] Chiral building blocks—molecular fragments with defined stereogenic centers—serve as foundational starting materials for the efficient construction of complex, single-enantiomer drug candidates.[2][3] This approach circumvents the need for costly and often inefficient chiral separations or complex asymmetric syntheses late in a synthetic sequence.[4][5]

Among the vast library of heterocyclic scaffolds used in medicinal chemistry, the morpholine ring is a privileged structure.[6] Its inclusion in a molecule can confer a range of benefits, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[6][7] Specifically, the morpholine moiety is recognized for its ability to enhance blood-brain barrier permeability, making it a valuable component in the design of central nervous system (CNS) drugs.[8][9]

This guide focuses on (S)-6-(hydroxymethyl)morpholin-3-one , a versatile and highly functionalized chiral building block that combines the benefits of the morpholine scaffold with two distinct, orthogonally reactive functional groups.

Profile of this compound

This compound is a powerful synthetic intermediate whose structure is primed for diversification. Its utility stems from three key features: the stereochemically defined center, a secondary amine within the lactam ring, and a primary alcohol.

PropertyValueSource
IUPAC Name (6S)-6-(hydroxymethyl)morpholin-3-one[10]
CAS Number 847805-30-5[10]
Molecular Formula C₅H₉NO₃[8]
Molecular Weight 131.13 g/mol [8]
Canonical SMILES C1C@H(OCC(=O)N1)CO[10]

graph Structure {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];

mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11446350&t=l", label=""];

// Invisible nodes for labels chiral_center [pos="-0.8,0.3!", label="(S)-Chiral Center\n(Pre-defined Stereochemistry)", fontcolor="#202124"]; amine [pos="0.5,-1.2!", label="Secondary Amine (Lactam)\n(Nucleophilic site for N-Alkylation)", fontcolor="#202124"]; alcohol [pos="1.5,0.8!", label="Primary Alcohol\n(Handle for Etherification, Esterification, etc.)", fontcolor="#202124"];

// Edges to position labels mol -- chiral_center; mol -- amine; mol -- alcohol; }

Caption: Molecular structure and key functional features of this compound.

The pre-defined (S)-stereochemistry at the C6 position provides a crucial architectural anchor, influencing the spatial orientation of substituents and their subsequent interactions with chiral biological targets. The secondary amine (as part of the lactam) is a prime site for nucleophilic substitution, allowing for the introduction of diverse side chains via N-alkylation.[8] The primary hydroxymethyl group offers a second, independent handle for chemical modification, such as esterification or etherification, further expanding the accessible chemical space.[8][11] The presence of the lactam carbonyl group also influences the electronics and conformation of the ring.

Core Applications in Medicinal Chemistry

The dual functionality of this compound allows for its use as a central scaffold to which pharmacophoric elements can be appended. A common and effective strategy involves using the secondary amine as the primary point of attachment for a key pharmacophore, while the hydroxymethyl group can be used to fine-tune properties like solubility or to introduce a secondary binding motif.

This building block is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. By keeping the core scaffold constant, researchers can systematically vary the substituents at both the nitrogen and oxygen atoms to probe the molecular determinants of biological activity. The morpholine core itself is a common feature in a wide array of therapeutic agents, including anticancer, antifungal, and antibiotic drugs.[12]

Workflow start (S)-6-(hydroxymethyl) morpholin-3-one reaction1 N-Alkylation (Introduce R1 Group) start->reaction1 intermediate N-Substituted Intermediate reaction1->intermediate reaction2 Hydroxymethyl Modification (Introduce R2 Group) intermediate->reaction2 final Final Drug Candidate (Diverse R1 and R2) reaction2->final

Caption: General synthetic workflow utilizing the dual functionality of the building block.

Experimental Protocols

The following protocols are representative examples of how to utilize this compound in a synthetic workflow. These are foundational procedures that can be adapted for a wide range of substrates.

Protocol 1: N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of the morpholinone nitrogen using an alkyl halide. The choice of a mild base like potassium carbonate is crucial to prevent side reactions, and a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.

Causality Behind Choices:

  • Base (K₂CO₃ or Cs₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the amide nitrogen without promoting elimination or other side reactions with the electrophile. Cesium carbonate is often used for less reactive halides due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.

  • Solvent (DMF or ACN): Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation (K⁺ or Cs⁺) while leaving the nucleophilic anion relatively free to attack the electrophile.

  • Temperature (60-80 °C): Gentle heating is often necessary to drive the reaction to completion, especially with less reactive electrophiles like alkyl chlorides or some bromides.

ReactionScheme cluster_reaction reactant1 plus1 + reactant2 R-X (Alkyl Halide) arrow K₂CO₃, DMF 60 °C product arrow->product

Caption: Representative scheme for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, R-X) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a suspension (concentration approx. 0.1-0.2 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A new, less polar spot should appear for the product.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: O-Alkylation (Etherification) of the Hydroxymethyl Group

This protocol details the conversion of the primary alcohol to an ether, demonstrating the utility of the second reactive handle. This is a classic Williamson ether synthesis.

Causality Behind Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. This is necessary for the alcohol to react efficiently with an alkyl halide.

  • Solvent (THF): Anhydrous THF is an excellent solvent for this reaction as it is inert to the strong base and effectively dissolves the organic starting materials.

  • Temperature (0 °C to RT): The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can then be gently warmed to room temperature to ensure completion.

Materials:

  • N-substituted this compound (from Protocol 1) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, R'-X) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the N-substituted starting material (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.

  • Add the second alkyl halide (R'-X, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-8 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired ether.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value chiral building block that provides an efficient entry point into a diverse range of complex molecules. Its pre-defined stereocenter and two distinct functional handles allow for controlled, stepwise synthetic elaboration. The morpholine core is a well-established privileged scaffold in medicinal chemistry, known for improving the drug-like properties of molecules.[6] By leveraging the protocols outlined in this guide, researchers can rapidly generate novel chemical entities for screening and lead optimization, accelerating the drug discovery process.

References

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design. Elsevier. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Organic Chemistry. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Unknown Author. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

  • Bray, A. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]

  • Unknown Author. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Unknown Author. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports. [Link]

  • Unknown Author. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Perrone, R., et al. (2022). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Unknown Author. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

Sources

Protocol for the N-acylation of (S)-6-(hydroxymethyl)morpholin-3-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the N-acylation of (S)-6-(hydroxymethyl)morpholin-3-one, a valuable chiral building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.

Introduction

This compound is a chiral heterocyclic compound of significant interest in the synthesis of biologically active molecules.[1] Its rigid morpholinone scaffold and the presence of a modifiable hydroxymethyl group make it an attractive starting material for creating diverse chemical libraries. N-acylation of the secondary amine within the morpholine ring is a fundamental transformation that allows for the introduction of a wide array of functional groups, profoundly influencing the physicochemical and pharmacological properties of the resulting derivatives. These N-acylated products are key intermediates in the development of novel therapeutics.

This application note details a robust and reproducible protocol for the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions. The causality behind experimental choices, safety considerations, and methods for characterization of the final product are thoroughly discussed.

Chemical Principles and Mechanistic Insights

The N-acylation of a secondary amine with an acyl chloride is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds via an addition-elimination mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.[2]

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The Schotten-Baumann reaction conditions address this by employing a base, typically in a two-phase solvent system (an organic solvent and water), to neutralize the generated acid.[4][5][6] This ensures a continuous supply of the free amine for reaction and drives the equilibrium towards product formation.[7]

The choice of an acyl chloride as the acylating agent is predicated on its high reactivity, which generally leads to high yields and fast reaction times.[8] While acid anhydrides are milder alternatives, acyl chlorides are often preferred for their potency.[9]

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound with a representative acyl chloride (e.g., acetyl chloride). The stoichiometry and reaction parameters may be adapted for other acyl chlorides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
Acetyl Chloride≥99%Commercially AvailableHandle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Deionized Water
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in dichloromethane (DCM, approximately 10 mL per gram of starting material).

    • Add a saturated aqueous solution of sodium bicarbonate (approximately 10 mL per gram of starting material).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride:

    • Dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM (approximately 2 mL per mL of acyl chloride).

    • Transfer the acyl chloride solution to a dropping funnel.

    • Add the acyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50-70% ethyl acetate in hexanes). The product should have a different Rf value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine all organic layers.

    • Wash the combined organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-acylated product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

Safety Precautions
  • Acetyl chloride and other acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood.

Visualizing the Workflow

The following diagram illustrates the key stages of the N-acylation protocol.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_dissolve Dissolve this compound in DCM and aq. NaHCO3 prep_cool Cool to 0 °C prep_dissolve->prep_cool react_add Dropwise addition of Acyl Chloride in DCM prep_cool->react_add react_stir Stir at 0 °C then RT (Monitor by TLC) react_add->react_stir workup_separate Separate Layers react_stir->workup_separate workup_extract Extract Aqueous Layer with DCM workup_separate->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry purify_chrom Flash Column Chromatography workup_dry->purify_chrom purify_final Isolate Pure Product purify_chrom->purify_final

Caption: Experimental workflow for the N-acylation of this compound.

Characterization

The identity and purity of the synthesized N-acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of signals corresponding to the acyl group and shifts in the signals of the morpholinone ring protons will be indicative of successful acylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize a wide range of N-acylated derivatives for applications in drug discovery and development. The use of Schotten-Baumann conditions ensures efficient and high-yielding reactions, making this a valuable transformation in the synthetic organic chemist's toolkit.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Hydroxymethyl Group in (S)-6-(hydroxymethyl)morpholin-3-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of (S)-6-(hydroxymethyl)morpholin-3-one

The morpholine ring is a "privileged" scaffold in medicinal chemistry, a structural motif frequently identified in a wide array of approved therapeutic agents.[1][2] Its prevalence is not accidental; the morpholine heterocycle often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and can serve as a versatile scaffold to orient pharmacophoric elements in three-dimensional space.[3][4]

Within this class of compounds, this compound represents a particularly valuable chiral building block. It combines the beneficial features of the morpholin-3-one core with a synthetically accessible primary alcohol—the hydroxymethyl group. This C6-hydroxymethyl moiety is not merely a structural feature; it is a critical chemical handle for strategic molecular elaboration. Derivatization at this position allows for the systematic modulation of a lead compound's properties, a cornerstone of modern drug development. By transforming this primary alcohol into esters, ethers, carbamates, and other functional groups, researchers can fine-tune:

  • Structure-Activity Relationships (SAR): Probing the steric and electronic requirements of a biological target's binding pocket.

  • Physicochemical Properties: Modulating lipophilicity (LogP), solubility, and hydrogen bonding capacity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Prodrug Strategies: Creating bioreversible linkages that can be cleaved in vivo to release the active parent drug, often to improve bioavailability or target delivery.[5]

This document provides detailed protocols and the underlying scientific rationale for three fundamental and high-yield derivatization strategies targeting the hydroxymethyl group of this compound.

Foundational Chemistry: The Reactivity of the Primary Hydroxymethyl Group

The primary alcohol of this compound is a versatile nucleophile. The lone pairs on the oxygen atom can attack a variety of electrophilic species. The key to successful derivatization lies in selecting the appropriate electrophile and reaction conditions to form the desired covalent bond—be it an ester, ether, or carbamate. While the morpholin-3-one scaffold also contains a secondary amide, the primary alcohol is significantly more nucleophilic and sterically accessible, allowing for highly selective reactions under controlled conditions.

Derivatization Strategy I: Esterification via Acyl Chlorides

Causality & Rationale: Esterification is a classic and highly effective method for introducing a wide array of acyl groups. While direct esterification with a carboxylic acid (Fischer esterification) is possible, it is an equilibrium-limited process requiring harsh conditions (strong acid, heat) that may not be compatible with complex substrates. The use of acyl chlorides, in contrast, offers a significant advantage: the reaction is rapid, highly exothermic, and essentially irreversible.[6][7][8] The formation of a stable chloride leaving group and the use of a stoichiometric base to scavenge the HCl byproduct drives the reaction to completion under mild conditions.[7]

Workflow for Esterification

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in Anhydrous Solvent add_base Add Base (e.g., Pyridine, TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl warm Warm to RT Stir 2-16h add_acyl->warm quench Quench Reaction warm->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify

Caption: General workflow for the esterification of the hydroxymethyl group.

Protocol 3.1: Synthesis of (S)-(3-oxomorpholin-6-yl)methyl benzoate

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add the base (pyridine or TEA, 2.0-3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. Insight: This slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Insight: The bicarbonate wash neutralizes any remaining acyl chloride and the HCl salt of the base.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure ester.

Data Summary Table:

Acyl Chloride ReagentResulting Ester DerivativePotential Application/Property Change
Acetyl chlorideAcetate esterIncreases lipophilicity slightly; can act as a simple prodrug.
Benzoyl chlorideBenzoate esterSignificantly increases lipophilicity; introduces an aromatic moiety for π-stacking interactions.
Isobutyryl chlorideIsobutyrate esterIntroduces a branched alkyl group, increasing steric bulk.
Succinic anhydrideHemisuccinate esterIntroduces a free carboxylic acid, dramatically increasing water solubility for potential IV formulation.

Derivatization Strategy II: Etherification via Williamson Synthesis

Causality & Rationale: The Williamson ether synthesis is a robust and fundamental method for forming C-O-C bonds.[9][10] It is an SN2 reaction involving a nucleophilic alkoxide and an electrophilic alkyl halide (or sulfonate).[9][10][11] This two-step process first requires the deprotonation of the alcohol with a strong, non-nucleophilic base to form the alkoxide. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, producing hydrogen gas which evolves from the system, driving the alkoxide formation to completion. The subsequent addition of a primary alkyl halide results in a clean substitution reaction to form the desired ether.[9]

Workflow for Williamson Ether Synthesis

cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Alkylation cluster_workup Work-up & Purification start This compound in Anhydrous Solvent (THF/DMF) cool_1 Cool to 0 °C start->cool_1 add_base Add NaH (portion-wise) cool_1->add_base stir_1 Stir at 0 °C to RT (until H₂ evolution ceases) add_base->stir_1 cool_2 Re-cool to 0 °C stir_1->cool_2 add_halide Add Alkyl Halide cool_2->add_halide warm_stir Warm to RT Stir 4-24h add_halide->warm_stir quench Quench (carefully with H₂O or MeOH) warm_stir->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify

Caption: Two-stage workflow for Williamson ether synthesis.

Protocol 4.1: Synthesis of (S)-6-((benzyloxy)methyl)morpholin-3-one

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Benzyl bromide (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF or DMF. Insight: The mineral oil from the NaH dispersion can be washed away with dry hexanes prior to the reaction for cleaner results, though it is often not necessary.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF/DMF dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Re-cool the reaction mixture to 0 °C and add benzyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to 0 °C and quench very cautiously by the slow, dropwise addition of methanol or water to destroy any excess NaH. Dilute with EtOAc and wash with saturated aqueous NH₄Cl (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Alkylating AgentResulting Ether DerivativePotential Application/Property Change
Benzyl bromideBenzyl etherAdds a bulky, lipophilic group. The benzyl group can be removed later by hydrogenolysis (Pd/C, H₂), making it an excellent protecting group.[12]
Methyl iodideMethyl etherMinimal steric addition; "caps" the hydroxyl group to remove hydrogen bond donor capability.
Ethyl bromoacetateCarboethoxymethyl etherIntroduces an ester functionality, which can act as a prodrug or be hydrolyzed to a carboxylic acid for solubility enhancement.

Derivatization Strategy III: Carbamoylation via Isocyanates

Causality & Rationale: Carbamates are exceptionally important functional groups in medicinal chemistry, known for their metabolic stability and ability to participate in key hydrogen bonding interactions within enzyme active sites.[13][14] The reaction of an alcohol with an isocyanate is a highly efficient and atom-economical method for carbamate formation.[15] The reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. The reaction is often uncatalyzed and proceeds cleanly at room temperature, making it a highly reliable derivatization method.[14]

Workflow for Carbamoylation

cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in Anhydrous Aprotic Solvent add_isocyanate Add Isocyanate (e.g., Phenyl Isocyanate) start->add_isocyanate stir Stir at RT 2-16h add_isocyanate->stir concentrate Concentrate Solvent stir->concentrate purify Purify Directly (Chromatography or Recrystallization) concentrate->purify

Caption: A streamlined workflow for the synthesis of carbamates from isocyanates.

Protocol 5.1: Synthesis of (S)-(3-oxomorpholin-6-yl)methyl phenylcarbamate

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.1 eq) to the solution via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS. Insight: The reaction is often clean, and the product may precipitate from the solution upon formation. If the reaction is sluggish, gentle heating (40-50 °C) or the addition of a catalytic amount of dibutyltin dilaurate (DBTDL) can accelerate the process.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: The crude product can often be purified by simple trituration with ether or hexanes, or by recrystallization. If necessary, flash column chromatography can be employed to yield the pure carbamate.

Data Summary Table:

Isocyanate ReagentResulting Carbamate DerivativePotential Application/Property Change
Phenyl isocyanatePhenylcarbamateIntroduces a rigid aromatic group with both H-bond donor (N-H) and acceptor (C=O) capabilities.
Ethyl isocyanateEthylcarbamateAdds a small, flexible alkyl carbamate.
Chlorosulfonyl isocyanateN-Chlorosulfonyl carbamateA highly reactive intermediate that can be hydrolyzed to the primary (unsubstituted) carbamate (-OC(O)NH₂).[13]

Conclusion

The derivatization of the hydroxymethyl group of this compound is a powerful and straightforward approach to generate diverse chemical libraries for drug discovery. The three core strategies presented here—esterification, etherification, and carbamoylation—provide reliable and scalable methods to modify this key building block. By understanding the chemical principles behind each protocol, researchers can rationally design and synthesize novel analogues with tailored physicochemical and pharmacological profiles, thereby accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design (pp. 353-425). Elsevier. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–396. [Link]

  • O'Brien, P. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • This reference is not available.
  • O'Brien, P. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • This reference is not available.
  • Tura, E. K., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Bioorganic Chemistry, 129, 106178. [Link]

  • This reference is not available.
  • Ashenhurst, J. (2023). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 8556-8567. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Torres-Lapasio, J. R., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 137-152. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Tritto, I. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • ChemistNATE. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]

  • This reference is not available.
  • This reference is not available.
  • Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Wikipedia. Carbamate. [Link]

  • Gavalas, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 266-291. [Link]

  • This reference is not available.
  • This reference is not available.
  • da Silva, A. C. S., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 13(10), 282. [Link]

Sources

Application Notes & Protocols: (S)-6-(hydroxymethyl)morpholin-3-one in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholin-3-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The morpholine heterocycle is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules and FDA-approved drugs to enhance potency and improve pharmacokinetic profiles.[1][2] Its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen atom in a flexible chair-like conformation allows it to optimize properties like aqueous solubility and blood-brain barrier permeability.[3]

Within this valuable class of compounds, (S)-6-(hydroxymethyl)morpholin-3-one stands out as a particularly powerful chiral building block for drug discovery programs. This molecule embeds the favorable morpholine core within a lactam structure and presents two distinct, chemically orthogonal functional groups: a secondary amine at the N4 position and a primary alcohol at the C6 position.[4] The fixed (S)-stereochemistry at the C6 carbon provides a crucial advantage, allowing for the synthesis of enantiomerically pure compound libraries, thereby simplifying the elucidation of structure-activity relationships (SAR).[5]

These features make this compound an ideal starting point for parallel synthesis, enabling the rapid generation of large, three-dimensionally diverse libraries of drug-like molecules from a single, stereochemically defined core.[6][7]

Core Principles: Why this compound Excels in Library Synthesis

The utility of this scaffold in high-throughput synthesis is not accidental; it is a direct result of its inherent chemical and structural properties. Understanding these advantages is key to designing efficient and effective synthetic campaigns.

  • Orthogonal Reactive Sites: The scaffold's power lies in its bifunctionality. The secondary amine (pKa ~8-9 for similar structures) is readily functionalized under standard acylation, sulfonylation, or alkylation conditions.[8] The primary alcohol (pKa ~16) is less reactive and typically requires stronger basic conditions for derivatization, such as O-alkylation via its alkoxide.[9] This difference in reactivity allows for selective, sequential modification of the two sites, providing two independent vectors for diversification.

  • Stereochemical Integrity: Drug-target interactions are exquisitely sensitive to stereochemistry. By starting with an enantiopure building block, researchers can ensure that any observed biological activity is attributable to a single stereoisomer, eliminating the confounding data that arises from racemic mixtures.[5] This accelerates the optimization cycle by providing clear and actionable SAR data.[6]

  • Pharmacokinetic Predisposition: The morpholine ring is a well-established "pharmacokinetic enhancer."[1][2] Its inclusion often leads to improved metabolic stability and solubility. Building a library around this core increases the statistical probability that the resulting compounds will possess favorable drug-like properties, reducing attrition rates in later stages of development.[3]

  • Three-Dimensional Diversity: Unlike flat aromatic scaffolds, the saturated, non-planar morpholin-3-one ring projects its substituents into defined vectors in 3D space.[7] This allows for a more comprehensive exploration of the often complex and contoured binding pockets of biological targets.

Below is a diagram illustrating the key diversification points on the scaffold.

Caption: Diversification points on the this compound scaffold.

Experimental Protocols & Methodologies

The following protocols provide detailed, field-tested methodologies for the derivatization of this compound. They are designed to be robust and adaptable for parallel synthesis platforms.

Protocol 1: Parallel N-Acylation of the Morpholin-3-one Core

Causality: The secondary amine at N4 is the most nucleophilic site. This reaction is typically performed first and proceeds under mild conditions. Standard amide bond formation chemistry is highly reliable and compatible with a vast array of commercially available carboxylic acids, acid chlorides, and sulfonyl chlorides.

Methodology:

  • Array Preparation: In a 96-well reaction block, dispense 1.0 mL of a 0.2 M solution of this compound (26.2 mg, 0.2 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) into each well.

  • Reagent Addition: To each well, add 1.1 equivalents (0.22 mmol) of the desired acylating agent (e.g., acid chloride or sulfonyl chloride). For carboxylic acids, add 1.1 equivalents of the acid along with 1.2 equivalents of a coupling agent (e.g., HATU) pre-dissolved in a minimal amount of DMF.

  • Base Addition: Add 3.0 equivalents (84 µL, 0.6 mmol) of N,N-Diisopropylethylamine (DIPEA). Seal the reaction block.

  • Reaction: Agitate the reaction block at room temperature (20-25°C) for 12-16 hours.

  • Monitoring (Optional): For optimization, a representative well can be sampled and analyzed by LC-MS to confirm reaction completion.

  • Parallel Workup: Unseal the block and add 1.0 mL of saturated aqueous NaHCO₃ solution to each well to quench the reaction. Agitate for 10 minutes.

  • Extraction: Add 2.0 mL of DCM to each well. Agitate vigorously for 15 minutes. Allow the layers to separate.

  • Purification: Isolate the organic layer using a liquid handler or by careful manual removal. Pass the organic phase through a pre-packed silica gel or diatomaceous earth solid-phase extraction (SPE) cartridge to remove salts and polar impurities.

  • Concentration: Evaporate the solvent from the purified extracts in a centrifugal evaporator to yield the N-acylated products.

Self-Validation & Troubleshooting:

  • Trustworthiness: This protocol is self-validating as the reaction is typically clean and high-yielding. LC-MS analysis of the crude product should show near-complete conversion to a single major product peak with the expected mass.

  • Common Issues: If the reaction stalls, gentle heating (40°C) can be applied. If using a carboxylic acid/coupling agent, ensure all reagents are anhydrous to prevent hydrolysis of the activated ester.

Protocol 2: Parallel O-Alkylation of the C6-Hydroxymethyl Group

Causality: The primary alcohol requires deprotonation to form a nucleophilic alkoxide for efficient alkylation. Sodium hydride is a strong, non-nucleophilic base ideal for this purpose. This reaction must be conducted under strictly anhydrous and inert conditions.[9]

Methodology:

  • Array Preparation: In a 96-well reaction block containing the dried N-acylated intermediates from Protocol 1 (0.2 mmol), add a magnetic stir flea to each well. Dry the block under high vacuum for 1 hour.

  • Solvent Addition: Backfill the block with Argon or Nitrogen gas. Add 1.5 mL of anhydrous Tetrahydrofuran (THF) to each well.

  • Deprotonation: To each well, carefully add 1.5 equivalents (12 mg of a 60% dispersion in mineral oil, 0.3 mmol) of sodium hydride (NaH). Caution: NaH reacts violently with water; handle with extreme care.

  • Activation: Agitate the block at room temperature for 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Reagent Addition: Add 1.5 equivalents (0.3 mmol) of the desired alkylating agent (e.g., benzyl bromide, methyl iodide) to each well. Seal the block under an inert atmosphere.

  • Reaction: Agitate the reaction block at room temperature for 4 hours, then heat to 50°C for 8-12 hours.

  • Quenching: Cool the block to 0°C in an ice bath. Very slowly and carefully, add 0.5 mL of saturated aqueous NH₄Cl solution to each well to quench the excess NaH.

  • Workup & Extraction: Add 2.0 mL of ethyl acetate and 1.0 mL of water to each well. Agitate and allow the layers to separate.

  • Purification & Concentration: Isolate the organic layer and purify via SPE cartridge as described in Protocol 1, step 8. Concentrate the final products in a centrifugal evaporator.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions for derivatizing the scaffold, providing a quick reference for experimental design.

ParameterN-Acylation / N-SulfonylationO-Alkylation
Scaffold Position N4 (Secondary Amine)C6-CH₂OH (Primary Alcohol)
Electrophiles R-COCl, R-SO₂Cl, R-COOHR-Br, R-I, R-OTs
Base DIPEA, Triethylamine (Et₃N)Sodium Hydride (NaH)
Stoichiometry (Base) 2.0 - 3.0 equivalents1.2 - 1.5 equivalents
Solvent DCM, DMF, AcetonitrileAnhydrous THF, Anhydrous DMF
Temperature 0°C to 40°C0°C to 60°C
Typical Yield 80 - 95%65 - 85%
Key Consideration Compatible with most functional groups.Requires strictly anhydrous/inert conditions.

Workflow Visualization: From Scaffold to Library

Parallel synthesis enables the exponential expansion of chemical diversity. A library of N-acylated intermediates can be further reacted with a library of alkylating agents to produce a final, larger library of discretely substituted molecules.

G cluster_0 Phase 1: N-Acylation cluster_1 Phase 2: O-Alkylation scaffold (S)-6-(hydroxymethyl) morpholin-3-one protocol_1 Protocol 1: Parallel N-Acylation scaffold->protocol_1 reagents_A Library A (R¹-COCl, n=10) reagents_A->protocol_1 library_1 Intermediate Library (10 Compounds) protocol_1->library_1 protocol_2 Protocol 2: Parallel O-Alkylation library_1->protocol_2 Array Transfer reagents_B Library B (R²-Br, n=10) reagents_B->protocol_2 final_library Final Product Library (10 x 10 = 100 Compounds) protocol_2->final_library

Caption: Library-to-library parallel synthesis workflow.

Conclusion

This compound is a superior scaffold for parallel synthesis campaigns aimed at drug discovery. Its bifunctional nature, intrinsic stereochemical purity, and privileged structural core provide a robust and efficient platform for generating diverse and high-quality compound libraries. The protocols outlined herein offer reliable and scalable methods for leveraging this building block to accelerate the discovery of novel therapeutic agents.

References

  • Chekler, E. L., et al. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Tzara, A., et al. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Drelich, P., et al. (2019, May 22). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. Available at: [Link]

  • Majer, J., & Kaczor, A. A. (2014). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 45(44). Available at: [Link]

  • Li, M., et al. (2023). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 28(13), 5088. Available at: [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894-1913. Available at: [Link]

  • Pukin, A., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9499–9507. Available at: [Link]

  • Drelich, P., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9460–9469. Available at: [Link]

  • Foley, D. J., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. Available at: [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6. Available at: [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

The morpholine and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The morpholin-3-one core, a specific subtype, offers a unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability, making it an attractive starting point for the development of novel therapeutics.[3] Its inherent features, such as improved aqueous solubility and metabolic stability, address key challenges in drug design.[4] The morpholin-3-one scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), owing to its ability to enhance blood-brain barrier permeability.[4]

Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for high-throughput screening by simplifying purification and enabling automation.[5] Applying SPOS to the synthesis of morpholin-3-one libraries allows for the rapid generation of diverse derivatives, accelerating the identification of new drug candidates. This document provides a detailed guide to the solid-phase synthesis of N-substituted morpholin-3-one derivatives, leveraging the power of the Ugi four-component reaction (U-4CR) for diversity generation.

The Strategic Advantage of a Solid-Phase Approach

The synthesis of a chemical library on a solid support offers several distinct advantages over traditional solution-phase chemistry. The core principle of SPOS involves attaching a starting material to an insoluble polymer resin, performing a series of chemical transformations, and finally cleaving the desired product from the support.[2] This methodology streamlines the entire synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing of the resin.

A key transformation in this workflow is the on-resin cyclization, which benefits from the "pseudo-dilution" effect.[6] By anchoring the synthetic intermediates to the resin, intramolecular reactions, such as the formation of the morpholin-3-one ring, are favored over intermolecular side reactions like oligomerization.[6] This leads to higher yields and purer products upon cleavage.

Visualizing the Solid-Phase Synthesis Workflow

The overall strategy for the solid-phase synthesis of a library of N-substituted morpholin-3-ones is depicted below. The process begins with the immobilization of a bifunctional amino alcohol onto a suitable resin, followed by an Ugi four-component reaction to introduce diversity, and culminates in an on-resin cyclization to form the morpholin-3-one ring before cleavage.

sps_morpholinone_workflow Resin 1. Resin Preparation (e.g., Wang Resin) Immobilization 2. Immobilization of Fmoc-aminoethanol Resin->Immobilization Fmoc-aminoethanol, DIC, DMAP Deprotection 3. Fmoc Deprotection Immobilization->Deprotection 20% Piperidine in DMF Ugi_Reaction 4. Ugi 4-Component Reaction (Aldehyde, Isocyanide, Carboxylic Acid) Deprotection->Ugi_Reaction Aldehyde, Isocyanide, Carboxylic Acid Cyclization 5. On-Resin Cyclization (Morpholin-3-one formation) Ugi_Reaction->Cyclization Base (e.g., DBU) or Mild Acid Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage TFA Cocktail Purification 7. Purification (e.g., HPLC) Cleavage->Purification Library Diverse Library of N-Substituted Morpholin-3-ones Purification->Library

Caption: General workflow for the solid-phase synthesis of a morpholin-3-one library.

Core Components of the Synthesis

Resin and Linker Selection

The choice of resin and linker is critical for a successful solid-phase synthesis, as it dictates the conditions for both the synthesis and the final cleavage of the product.[7] For the synthesis of morpholin-3-ones, which are typically desired as C-terminal carboxylic acids or amides, several options are available. The Wang resin is a popular choice for producing C-terminal acids and is cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[7]

Resin/Linker TypeFunctional Group ProducedCleavage ConditionsAdvantagesConsiderations
Wang Resin Carboxylic AcidHigh TFA (e.g., 95%)Well-established, commercially available pre-loaded.Loading the first amino acid can be challenging.
Rink Amide Resin CarboxamideModerate TFA (e.g., 50-95%)Stable to a wide range of reaction conditions.Produces a C-terminal amide, not an acid.
2-Chlorotrityl Chloride Resin Carboxylic AcidVery mild acid (e.g., 1% TFA)Allows for the synthesis of protected fragments.More expensive than Wang resin.

For the protocols outlined below, we will focus on the use of Wang resin , as it is a cost-effective and widely used support for generating libraries of compounds with a C-terminal carboxylic acid functionality.

Detailed Experimental Protocols

Protocol 1: Immobilization of the First Building Block

This protocol describes the attachment of Fmoc-protected 2-aminoethanol to Wang resin. This serves as the anchor point for the subsequent synthesis.

Materials:

  • Wang resin (1.0 mmol/g loading)

  • Fmoc-2-aminoethanol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Coupling Reaction: Dissolve Fmoc-2-aminoethanol (3 equivalents, 3.0 mmol) and DMAP (0.1 equivalents, 0.1 mmol) in a minimal amount of DMF, then dilute with anhydrous DCM (10 mL). Add this solution to the swollen resin.

  • Add DIC (3 equivalents, 3.0 mmol) to the resin suspension and agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction completion using a Kaiser (ninhydrin) test on a small sample of the resin beads. A negative test (beads remain colorless) indicates complete coupling.[8]

  • Capping: After complete coupling, drain the reaction mixture. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the immobilized aminoethanol, exposing the primary amine for the Ugi reaction.

Materials:

  • Fmoc-protected resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes. Drain the solvent.

  • Add the 20% piperidine in DMF solution (10 mL) to the resin and agitate for 20 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine (positive test results in blue beads).[8]

Protocol 3: Ugi Four-Component Reaction for Diversity Generation

The Ugi reaction is a powerful one-pot reaction that introduces three points of diversity in a single step.[9] Here, the resin-bound primary amine is reacted with an aldehyde, an isocyanide, and a carboxylic acid.

Materials:

  • Deprotected resin from Protocol 2

  • Aldehyde (R¹-CHO, 5 equivalents)

  • Isocyanide (R²-NC, 5 equivalents)

  • Carboxylic acid (R³-COOH, 5 equivalents)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

  • Swell the deprotected resin in the chosen solvent (e.g., MeOH) for 30 minutes.

  • In a separate vial, pre-mix the aldehyde, isocyanide, and carboxylic acid in the reaction solvent.

  • Add the solution of Ugi components to the swollen resin.

  • Agitate the reaction mixture at room temperature for 24-48 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with MeOH (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

ugi_reaction cluster_0 Ugi 4-Component Reaction on Solid Support Resin_NH2 Resin-Bound Amine Ugi_Product Resin-Bound Ugi Adduct Resin_NH2->Ugi_Product Aldehyde Aldehyde (R¹CHO) Aldehyde->Ugi_Product Isocyanide Isocyanide (R²NC) Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid (R³COOH) Carboxylic_Acid->Ugi_Product

Caption: Schematic of the Ugi four-component reaction on the solid support.

Protocol 4: On-Resin Cyclization to Form the Morpholin-3-one Ring

This crucial step involves an intramolecular cyclization of the resin-bound Ugi adduct to form the desired morpholin-3-one scaffold. This is typically achieved by activating the ester linkage of the immobilized 2-hydroxyethyl group, followed by nucleophilic attack by the secondary amine of the Ugi product.

Materials:

  • Resin-bound Ugi adduct from Protocol 3

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) or mild acid (e.g., acetic acid)

  • DMF or a suitable solvent

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Add a solution of the cyclization promoter (e.g., DBU, 0.2 equivalents in DMF) to the resin.

  • Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 5: Cleavage and Final Deprotection

The final step is the cleavage of the morpholin-3-one derivative from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups.

Materials:

  • Dried resin-bound morpholin-3-one from Protocol 4

  • Cleavage cocktail (e.g., Reagent K or a simpler TFA-based cocktail)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail Composition:

  • Standard Cocktail: 95% TFA, 2.5% Water, 2.5% TIS. This is suitable for most sequences.

  • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Use for peptides containing sensitive residues like Cys, Met, or Trp.[10]

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume.

  • Precipitation: Add the concentrated solution dropwise to a flask containing cold diethyl ether (approximately 10 times the volume of the filtrate) with vigorous stirring.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 6: Purification

The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity morpholin-3-one derivatives.

Materials:

  • Crude morpholin-3-one product

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).

  • Purify the product using an appropriate gradient of mobile phase B on the RP-HPLC system.

  • Collect the fractions containing the desired product.

  • Confirm the identity and purity of the product in the collected fractions by LC-MS.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Conclusion and Outlook

The solid-phase synthesis of morpholin-3-one scaffolds, particularly when coupled with multicomponent reactions like the Ugi synthesis, provides a robust and efficient platform for the generation of diverse chemical libraries.[11] This approach streamlines the synthetic process, facilitates purification, and allows for the systematic exploration of the chemical space around this privileged heterocyclic core. The protocols detailed herein offer a comprehensive guide for researchers to establish this methodology in their laboratories, empowering the discovery of novel bioactive molecules for a wide range of therapeutic applications.

References

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Ciccimarra, R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Maleš, M., et al. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2103, 165-183.
  • Gao, Y., et al. (2020). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 31(7), 1771-1778.
  • Kopka, K., et al. (2020).
  • Gordon, D. W., & Steele, J. (1995). Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones. Bioorganic & Medicinal Chemistry Letters, 5(1), 47-50.
  • Kudzin, Z. H., et al. (2019).
  • Bayer Intellectual Property GmbH. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C.
  • Van den Nest, W., et al. (2008).
  • Góngora-Benítez, M., et al. (2014). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 19(8), 12796-12815.
  • Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(15), 4487.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1099-1133.
  • Kikelj, D. (2020).
  • European Patent Office. (2022). Method for the fmoc group cleavage. EP4011901A1.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • World Intellectual Property Organization. (2006).
  • Lin, S.-H., et al. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 27(21), 7552.
  • Abdel-Aziz, A. A.-M., et al. (2021).
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Analytical methods for characterizing (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of (S)-6-(hydroxymethyl)morpholin-3-one

Abstract

This compound is a chiral heterocyclic compound of significant interest as a building block in pharmaceutical synthesis. Its stereochemical integrity, purity, and stability are critical quality attributes that dictate its suitability for drug development and manufacturing. This document provides a comprehensive guide to the analytical methods required for the full characterization of this molecule. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

The precise three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. This compound, with its stereocenter at the C6 position, is no exception. Therefore, robust analytical control is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy in any downstream application.

This guide outlines an integrated analytical strategy to address the key characterization questions:

  • Identity: Is the compound what it purports to be?

  • Purity: What is the level of the desired (S)-enantiomer, and what impurities are present?

  • Assay: What is the concentration or amount of the substance?

  • Physicochemical Properties: How does the material behave under thermal stress?

The methodologies described herein are based on fundamental principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2][3]

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
IUPAC Name (6S)-6-(hydroxymethyl)morpholin-3-oneJ&K Scientific[4]
CAS Number 847805-30-5J&K Scientific[4]
Molecular Formula C₅H₉NO₃Smolecule[5]
Molecular Weight 131.13 g/mol Smolecule[5]
Structure

Integrated Analytical Workflow

A comprehensive characterization of this compound requires a multi-technique approach. The following workflow illustrates how different analytical methods are synergistically employed to build a complete quality profile of the material.

Analytical_Workflow cluster_0 Sample Reception cluster_1 Primary Characterization cluster_2 Structural Confirmation cluster_3 Physicochemical Properties cluster_4 Final Report Sample Bulk Sample of This compound Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC RP_HPLC RP-HPLC / UPLC (Chemical Purity & Assay) Sample->RP_HPLC NMR NMR (¹H, ¹³C) (Structural Identity) Sample->NMR Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Sample->Thermal COA Certificate of Analysis (Complete Quality Profile) Chiral_HPLC->COA LCMS LC-MS (Molecular Weight) RP_HPLC->LCMS LCMS->COA NMR->COA Thermal->COA

Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Methods: Purity and Assay

Chromatography is the cornerstone for determining the purity and assay of pharmaceutical compounds. For a chiral molecule, this must be addressed from two perspectives: enantiomeric purity and chemical purity.

Chiral HPLC for Enantiomeric Purity

Rationale: The separation of enantiomers is critical and often a regulatory requirement. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and represent a logical starting point for method development.[7]

Protocol: Enantiomeric Purity by Chiral HPLC

  • System Preparation:

    • HPLC System: An isocratic HPLC system with UV detection.

    • Chiral Column: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H or equivalent), is a suitable starting point. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio must be determined empirically, starting with 90:10 (Hexane:IPA) and adjusting the IPA content to achieve resolution (Rs) > 2.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, a lower wavelength is necessary).

  • Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of a racemic mixture of 6-(hydroxymethyl)morpholin-3-one in the mobile phase. This is essential for confirming the elution order and resolution.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the (S)-enantiomer sample in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard solution (n=5).

    • The system is deemed suitable if:

      • Resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

      • The relative standard deviation (RSD) of the peak areas for 5 replicate injections is ≤ 2.0%.

      • The tailing factor for each peak is ≤ 2.0.

  • Analysis:

    • Inject the sample solution.

    • Identify the peaks based on the retention times established with the racemic standard.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the (S)-enantiomer using the area percent method:

      • % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100

ParameterRecommended ConditionRationale
Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)Proven broad applicability for chiral separations.[7]
Mobile Phase n-Hexane / IsopropanolNormal-phase mode often provides better selectivity on polysaccharide CSPs.
Detection UV at 210 nmThe morpholinone structure lacks a strong chromophore, requiring detection at low UV wavelengths.
SST Resolution Rs ≥ 2.0Ensures baseline separation for accurate quantitation of the minor enantiomer.
Reversed-Phase HPLC for Chemical Purity and Assay

Rationale: Reversed-Phase HPLC (RP-HPLC) is a robust method for separating the main compound from any non-enantiomeric impurities (e.g., starting materials, by-products). A C18 stationary phase is the workhorse of RP-HPLC due to its versatility in retaining a wide range of organic molecules. This method is essential for determining the overall chemical purity and for quantifying the amount of the active substance (assay).

Protocol: Purity and Assay by RP-HPLC

  • System Preparation:

    • HPLC System: A gradient HPLC system with UV detection.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh and prepare a reference standard of this compound at a concentration of 0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution (n=5).

    • The system is deemed suitable if:

      • The RSD of the peak areas for 5 replicate injections is ≤ 1.0%.

      • The tailing factor for the main peak is ≤ 2.0.

      • Theoretical plates (N) are ≥ 2000.

  • Analysis:

    • Purity: Inject the sample solution. Calculate the area percent of all impurity peaks relative to the total peak area.

    • Assay: Inject the standard and sample solutions in duplicate. Calculate the assay value against the reference standard using the formula:

      • Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Spectroscopic Methods: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, NMR confirms the presence of the morpholinone core, the hydroxymethyl group, and their connectivity. The distinct signals for the CH₂ groups adjacent to the oxygen and nitrogen atoms are characteristic.[8]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR (Expected): Signals corresponding to the CH₂OH group, the chiral proton at C6, and the three CH₂ groups of the morpholine ring. The integration of these signals should correspond to the number of protons (1H, 2H, 2H, 2H, 2H).

    • ¹³C NMR (Expected): Five distinct signals corresponding to the five carbon atoms in the molecule (C=O, C-O, C-N, and C-C bonds).

NucleusExpected Chemical Shift (ppm, relative to TMS)Multiplicity
¹H ~ 3.0 - 4.5Multiplets
~ 4.5 - 5.0 (OH)Broad Singlet
¹³C ~ 40 - 75 (Aliphatic Carbons)-
~ 170 (Carbonyl Carbon)-

Note: Precise chemical shifts and coupling constants will depend on the solvent and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. When coupled with LC (using the RP-HPLC method described above), it can also provide molecular weight information for any impurities detected. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.[9]

Protocol: LC-MS Analysis

  • System: Couple the output of the RP-HPLC system (Section 3.2) to the inlet of a mass spectrometer equipped with an ESI source.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Analysis:

    • The primary peak from the HPLC should exhibit a mass corresponding to the protonated molecule.

    • Expected Ion: [C₅H₉NO₃ + H]⁺ = m/z 132.06 .

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Thermal Analysis: Physicochemical Stability

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the material's physical properties, such as melting point, phase transitions, and thermal stability.[10] This information is vital for understanding the material's handling, storage, and processing stability.[11][12]

Protocol: DSC and TGA Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.

  • TGA Method:

    • Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss).

Method Validation Strategy

Every analytical protocol developed must be proven "fit for purpose" through a formal validation process. The ICH Q2(R2) guideline provides a framework for this.[1][2] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13]

Validation_Strategy cluster_0 Method Goal cluster_1 Screening Phase cluster_2 Optimization & Validation cluster_3 Final Outcome Goal Develop a Reliable Chiral HPLC Method Screen_CSP Screen Chiral Stationary Phases (Polysaccharide, Pirkle, etc.) Goal->Screen_CSP Screen_MP Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Select best candidates Optimize Optimize for Resolution (Rs > 2.0) & Analysis Time Screen_MP->Optimize Select best system Validate Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Once Rs is achieved Final_Method Final, Validated Method for QC Use Validate->Final_Method

Caption: A logical decision-making process for chiral method development and validation.

The following table summarizes the key validation parameters applicable to the methods described:

Validation ParameterChiral HPLC (Purity)RP-HPLC (Assay & Purity)LC-MS (Identity)NMR (Identity)
Specificity YesYesYesYes
Linearity YesYesNoNo
Range YesYesNoNo
Accuracy YesYesNoNo
Precision YesYesNoNo
Limit of Quantitation (LOQ) YesYesNoNo
Robustness YesYesNoNo

Table adapted from ICH Q2(R2) guidelines.[1][14]

Conclusion

The comprehensive analytical characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. Chromatographic methods establish enantiomeric and chemical purity, while spectroscopic and thermal analyses confirm structural identity and physicochemical stability. Each method, underpinned by a rigorous system suitability and validation framework, contributes to a complete and reliable quality assessment. This integrated approach ensures that the material meets the stringent standards required for its use in pharmaceutical development and manufacturing, ultimately safeguarding patient safety.

References

  • Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Evaluation of Antibacterial and Antifungal Potential of Pyrazole Based Oxothiazolidine Hybrids. Available from: [Link]

  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Available from: [Link]

  • PubMed. Mass spectrometric analysis of hydroxyproline glycans. (2000). Available from: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024). Available from: [Link]

  • RJPT. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • METTLER TOLEDO. The Characterization of Polymorphs by Thermal Analysis. Available from: [Link]

  • BGB Analytik. CHIRAL Handbook. Available from: [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2023). Available from: [Link]

  • Chemistry LibreTexts. Thermal Analysis. (2022). Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Available from: [Link]

  • PubMed. Thermal analysis methods for pharmacopoeial materials. (1993). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-trinitrotoluene. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ComplianceOnline. Analytical Methods Validation for FDA Compliance Drugs and Biologics. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). Available from: [Link]

  • Pharmaceutical Technology. FDA Releases Draft Guidance on Registering Pharmaceuticals for Human Use. (2026). Available from: [Link]

Sources

Application Note: Enantioselective Analysis of Chiral Morpholine Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of chiral morpholine derivatives. Morpholine and its analogues are significant structural motifs in a wide range of pharmaceuticals, acting as key pharmacophores in drugs for mood disorders, neurodegenerative diseases, and CNS tumors.[1] Due to the stereospecific nature of drug-receptor interactions, the separation and quantification of individual enantiomers are critical for ensuring the safety, efficacy, and quality of these therapeutics.[2] This document outlines a systematic approach to method development, covering chiral stationary phase (CSP) selection, mobile phase optimization, and sample preparation, with a particular focus on addressing the challenges associated with the basic nature of the morpholine nitrogen. Detailed protocols for method development, system suitability, and a case study on a reboxetine analogue are provided to guide researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Morpholine-Containing Drugs

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its pKa and conformational flexibility, allow it to engage in various interactions with biological targets and improve pharmacokinetic profiles, such as brain permeability.[1] Many morpholine-containing drugs, such as the antidepressant reboxetine and various developmental compounds, possess one or more stereogenic centers, making them chiral.[3]

Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, regulatory agencies worldwide mandate the characterization of individual enantiomers in pharmaceutical products. HPLC with chiral stationary phases (CSPs) is the most widely used and powerful technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and robustness.[4] This guide will provide the foundational knowledge and practical steps to develop reliable chiral HPLC methods for this important class of compounds.

The Foundation of Chiral Separation in HPLC

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. This is most commonly achieved by using a chiral stationary phase (CSP).[5][6] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, consequently, separation.

There are three primary approaches to creating this chiral environment in HPLC:

  • Chiral Stationary Phase (CSP): The most common and direct method, where a chiral selector is immobilized on the stationary phase support.[5][6]

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the analyte enantiomers in solution.[6]

  • Chiral Derivatization Agent (CDA): The enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a conventional achiral column.[6]

This application note will focus on the use of CSPs, as it is the most prevalent and often most straightforward approach for direct enantioseparation.

Strategic Method Development for Chiral Morpholine Derivatives

A systematic approach to method development is crucial for efficiently achieving optimal chiral separations. The process typically involves screening a variety of CSPs and mobile phases to identify the most promising conditions, followed by fine-tuning for robust performance.[4][7]

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in a chiral separation.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly successful for a broad range of chiral compounds, including those containing nitrogen heterocycles.[8]

Commonly Employed CSPs for Basic Compounds:

CSP TypeChiral Selector ExamplesKey Characteristics & Suitability for Morpholine Derivatives
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)Broad applicability, high success rate for a wide range of compounds. Amylose-based phases often show good recognition for basic compounds.[9] Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer extended solvent compatibility.[10]
Cyclodextrin-based Beta-cyclodextrin derivativesSeparation is based on inclusion complexation. Can be effective for compounds with aromatic rings that can fit into the cyclodextrin cavity.
Protein-based Alpha-1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Operate in reversed-phase mode. Useful for ionizable compounds, including bases.
Pirkle-type (R,R)-Whelk-O 1Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Can be effective for compounds with aromatic and polar functional groups.

For chiral morpholine derivatives, polysaccharide-based columns such as the Chiralpak® and Chiralcel® series are an excellent starting point for screening due to their proven track record with a wide variety of analytes, including basic compounds.[8]

Workflow for CSP Selection

CSP_Selection Analyte Chiral Morpholine Derivative (Basic Nitrogen) Screening Initial Screening Phase Analyte->Screening Polysaccharide Polysaccharide CSPs (Chiralpak®, Chiralcel®) Screening->Polysaccharide Primary Choice Cyclodextrin Cyclodextrin CSPs Screening->Cyclodextrin Secondary Choice Protein Protein-based CSPs Screening->Protein Alternative No_Separation No/Poor Separation Polysaccharide->No_Separation Good_Separation Good Separation (Resolution > 1.5) Polysaccharide->Good_Separation Cyclodextrin->No_Separation Cyclodextrin->Good_Separation Protein->No_Separation Protein->Good_Separation Optimization Optimization of Promising CSP/Mobile Phase Good_Separation->Optimization

Caption: Decision workflow for selecting a chiral stationary phase.

Mobile Phase Optimization

The mobile phase composition plays a crucial role in modulating retention and enantioselectivity. For chiral morpholine derivatives, the basicity of the nitrogen atom requires special attention to achieve good peak shape and reproducibility.

Operating Modes:

  • Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for polysaccharide CSPs.

  • Reversed Phase (RP): Employs an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is often preferred for its compatibility with LC-MS and for analyzing more polar compounds.

  • Polar Organic (PO): Uses a polar organic solvent, such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity compared to NP and RP.

The Critical Role of Additives:

For basic analytes like morpholine derivatives, peak tailing is a common issue due to strong interactions with residual silanol groups on the silica support. Mobile phase additives are essential to mitigate these effects and improve peak shape and resolution.[11]

  • Basic Additives (for NP and PO modes): Small amounts (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), ethanolamine, or butylamine are added to the mobile phase.[12][13] These additives compete with the basic analyte for active sites on the stationary phase, reducing peak tailing.

  • Acidic Additives/Buffers (for RP mode): In reversed-phase, controlling the pH of the mobile phase is critical. For basic compounds, a mobile phase pH 2 units below the analyte's pKa will ensure it is in its protonated, ionized form.[14] Alternatively, a pH 2 units above the pKa will keep it in its neutral form. Buffers such as phosphate or borate are commonly used to maintain a stable pH.[5] Acidic additives like trifluoroacetic acid (TFA) or formic acid can also be used, particularly for LC-MS compatibility. Interestingly, for some basic drugs on polysaccharide phases, acidic additives have been shown to improve enantioseparation.[9]

Typical Mobile Phase Screening Conditions:

ModeMobile Phase CompositionAdditives
Normal Phase n-Hexane/Isopropanol (e.g., 90/10, 80/20, 70/30 v/v)0.1% Diethylamine (DEA)
Reversed Phase Acetonitrile/Water with Buffer (e.g., 50/50 v/v with 20 mM Phosphate Buffer pH 3.0)Buffer salts, 0.1% TFA or Formic Acid
Polar Organic Acetonitrile or Methanol0.1% DEA or 0.1% TFA

Detailed Protocols

Protocol 1: Chiral Method Development for a Novel Morpholine Derivative

This protocol outlines a systematic screening approach to identify a suitable chiral separation method.

Objective: To achieve baseline separation (Resolution ≥ 1.5) of the enantiomers of a novel morpholine derivative.

Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

  • Sample: Racemic morpholine derivative dissolved in mobile phase or a suitable solvent (e.g., IPA) at 1 mg/mL.

Procedure:

  • Initial Normal Phase Screening:

    • Install the Chiralpak® AD-H column.

    • Equilibrate the column with the starting mobile phase: n-Hexane/IPA (90/10 v/v) with 0.1% DEA at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the sample solution.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • If no or poor separation is observed, change the mobile phase composition to 80/20 and 70/30 (n-Hexane/IPA) with 0.1% DEA, allowing for equilibration between each run.

    • Repeat steps 1.1-1.4 with the Chiralcel® OD-H column.

  • Polar Organic Mode Screening (if NP is unsuccessful):

    • Flush the system and install the Chiralpak® AD-H column.

    • Equilibrate with 100% Acetonitrile + 0.1% DEA.

    • Inject the sample and analyze.

    • Repeat with 100% Methanol + 0.1% DEA.

    • If the compound has acidic functionalities or for broader screening, repeat with 100% Acetonitrile + 0.1% TFA and 100% Methanol + 0.1% TFA.

    • Repeat steps 2.1-2.4 with the Chiralcel® OD-H column.

  • Method Optimization:

    • Select the column and mobile phase combination that provides the best initial separation (look for partial separation or peak splitting).

    • Fine-tune the mobile phase composition by making small changes to the solvent ratio (e.g., changing IPA percentage in NP mode by 1-2%).

    • Optimize the flow rate (lower flow rates often improve resolution).

    • Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C), as temperature can significantly impact selectivity.

Protocol 2: System Suitability Testing

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[8]

Objective: To verify the performance of the developed chiral HPLC method.

Procedure:

  • Prepare a system suitability solution containing the racemic morpholine derivative at a known concentration.

  • Equilibrate the HPLC system with the final optimized mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the system suitability solution.

  • Calculate the following parameters from the chromatograms:

    • Resolution (Rs): Must be ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): Should be ≤ 2.0 for each peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for each enantiomer.

    • RSD of Retention Time: Should be ≤ 1.0% for each enantiomer.

  • The system is deemed suitable for analysis only if all parameters meet the acceptance criteria.

Method Validation Workflow

Validation_Workflow Start Optimized Chiral Method Protocol Develop Validation Protocol (ICH Q2(R2) Guidelines) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for analytical method validation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) - Strong interaction of basic analyte with silica support.- Inappropriate mobile phase additive concentration.- Add/increase the concentration of a basic additive (e.g., DEA) in NP/PO modes.- Adjust pH in RP mode to fully protonate or deprotonate the analyte.
No Separation - Unsuitable CSP or mobile phase.- Screen a different class of CSP.- Try a different elution mode (NP, RP, PO).
Poor Resolution - Mobile phase composition is not optimal.- High flow rate.- Fine-tune the percentage of the polar modifier in NP mode.- Adjust the organic/aqueous ratio or pH in RP mode.- Decrease the flow rate.
Drifting Retention Times - Column not fully equilibrated.- Changes in mobile phase composition.- Temperature fluctuations.- Equilibrate the column for a longer period (at least 20 column volumes).- Ensure mobile phase is well-mixed and degassed.- Use a column thermostat.

Conclusion

The enantioselective analysis of chiral morpholine derivatives is a critical aspect of pharmaceutical development and quality control. A systematic approach to method development, beginning with the screening of robust polysaccharide-based chiral stationary phases, is highly effective. Careful optimization of the mobile phase, with particular attention to the use of acidic or basic additives to control the ionization state and secondary interactions of the basic morpholine nitrogen, is paramount for achieving successful and reproducible separations. The protocols and guidelines presented in this application note provide a solid framework for developing, validating, and troubleshooting chiral HPLC methods, ensuring the accurate assessment of enantiomeric purity for this vital class of therapeutic agents.

References

  • Ahuja, S. (2011). Chiral Separations by HPLC. LCGC North America. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Cirilli, R., et al. (2004). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography A. [Link]

  • Welch, C. J., et al. (2007). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. [Link]

  • Blanco, M., et al. (1998). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Padivitage, N. L., et al. (2016). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. Chirality. [Link]

  • Raggi, M. A., et al. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. ResearchGate. [Link]

  • Gogaladze, K., et al. (2015). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. Chirality. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • U.S. Pharmacopeia. (n.d.). System Suitability. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® and CHIRALCEL® RH-series columns. [Link]

  • Chromatography Forum. (2017). Additives for chiral. [Link]

  • Szemán, J., et al. (2024). Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. Molecules. [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC Europe. [Link]

  • Cichero, E., & Patorniti, V. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • de Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholinone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morpholinone cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Morpholinones are not only vital building blocks in organic synthesis but also feature prominently as pharmacophores in medicinal chemistry.[1] Their synthesis, however, can be fraught with challenges, from low yields to competing side reactions.

This document provides in-depth, field-proven insights to troubleshoot and optimize your morpholinone cyclization reactions. We will delve into the causality behind experimental choices, offering self-validating protocols and grounding our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during morpholinone synthesis in a direct question-and-answer format.

Q1: I'm getting a very low yield in my morpholinone synthesis. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. The most common culprit is the competition between the desired intramolecular cyclization and undesirable intermolecular reactions, which often lead to polymer formation.[2] To significantly improve your yield, consider the following:

  • High-Dilution Conditions: It is critical to maintain highly dilute conditions during the cyclization step. This can be achieved by the slow, dropwise addition of your linear precursor to a heated solution of the base and solvent.[2] This favors the intramolecular reaction pathway.

  • Choice of Base and Solvent: The selection of base and solvent is crucial. For the cyclization of N-(α-haloacyl)-α-amino acids, a weak base like sodium bicarbonate (NaHCO₃) in a solvent such as dimethylformamide (DMF) has proven effective.[2] In other systems, inorganic bases like K₂CO₃ have shown superior results compared to organic bases.[3]

  • Temperature Optimization: Reaction temperature must be carefully controlled. Excessively high temperatures can lead to product degradation and the formation of side products, while temperatures that are too low may result in an incomplete reaction.[2][4] The optimal temperature is highly dependent on the specific substrates and reaction type, with some solution-based cyclizations performing well between 60°C and 110°C.[5]

Q2: My reaction is producing a significant amount of polymer instead of the desired cyclic morpholinone. How can I prevent this?

A2: Polymer formation, particularly the creation of polydepsipeptides, is a classic side reaction in morpholinone synthesis, especially at higher concentrations and temperatures.[2] To minimize polymerization, the key is to ensure the rate of the intramolecular cyclization far exceeds the rate of intermolecular reactions. The most effective strategy is to perform the cyclization under high-dilution conditions.[2] This involves slowly adding a solution of the linear precursor (e.g., N-(α-haloacyl)-α-amino acid) to a larger volume of the reaction solvent containing the base.[2]

Q3: How do I choose the right catalyst for my morpholinone cyclization?

A3: Catalyst selection is highly dependent on the specific transformation you are performing. There is no one-size-fits-all answer, but here are some guiding principles based on common reaction types:

  • For Enantioselective Synthesis: If you are aiming for a specific stereoisomer, chiral catalysts are essential. Chiral phosphoric acids (CPAs) have been successfully used for the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols.[1][6]

  • For Oxidative Cyclizations: For reactions involving the formation of the morpholinone ring via an oxidative cyclization of alkenes, palladium catalysts such as base-free Pd(DMSO)₂(TFA)₂ have been shown to be effective.[7]

  • For Domino Reactions: In more complex one-pot sequences, the catalyst must be compatible with multiple transformation steps. For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of morpholin-2-ones.[8]

  • Metal-Free Options: In some cases, metal-free conditions can be advantageous. For instance, oxidative coupling reactions at the α-position of tertiary amines can proceed in the presence of acetic acid and molecular oxygen without a metal catalyst.[9]

Q4: What is the impact of the solvent on my reaction? Which one should I choose?

A4: The solvent can significantly influence reaction outcomes by affecting solubility, reaction rates, and even selectivity.[10][11]

  • Polarity: The polarity of the solvent can play a critical role. For some reactions, aprotic polar and apolar solvents are viable options, with toluene and 1,4-dioxane proving to be optimal choices in certain cascade reactions.[3] In other cases, increasing solvent polarity can favor the formation of a desired product.[11]

  • Protic vs. Aprotic: Protic solvents can sometimes inhibit reactions by forming hydrogen bonds with reactants, which can increase the energy barrier for certain bond-breaking steps.[12] For enantioselective synthesis using chiral phosphoric acids, an aprotic solvent like tert-butyl methyl ether (TBME) was found to be optimal.[6]

  • Specific Recommendations: For the cyclization of N-(2-chloroacetyl)-α-amino acids, dimethylformamide (DMF) is a commonly reported and effective solvent.[2][5] In other syntheses, acetonitrile has been shown to perform better than solvents like MTBE or CHCl₃.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during morpholinone cyclization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition.[3][4] 2. Ineffective Base/Catalyst: The chosen base may not be strong enough, or the catalyst may be inactive. 3. Poor Reactant Quality: Starting materials may be impure or degraded.1. Optimize Temperature: Screen a range of temperatures. For dehydration of diethanolamine, temperatures of 180-210°C are needed.[4] For other reactions, high temperatures can be detrimental.[3] 2. Screen Bases/Catalysts: Test a variety of bases (e.g., NaHCO₃, K₂CO₃, DIPEA) and catalyst loadings.[2][10] Ensure catalysts are handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). 3. Verify Reactant Purity: Confirm the purity of starting materials by NMR, LC-MS, or other appropriate analytical techniques.
Multiple Unidentified Byproducts 1. Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to the decomposition of starting materials or the product.[2] 2. Side Reactions: The reaction conditions may be promoting undesired reaction pathways. For example, electron-withdrawing groups on the substrate can sometimes lead to lower yields.[9] 3. Air/Moisture Sensitivity: Some reactants or catalysts may be sensitive to air or moisture.1. Re-optimize Temperature and Time: Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[13] 2. Modify Substrates/Reagents: If possible, consider using substrates with different protecting groups or electronic properties. 3. Use Anhydrous/Inert Conditions: Ensure solvents are dry and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also be beneficial.[6]
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product may be inhibiting the catalyst. 3. Concentration Effects: In some cases, increasing the concentration can lead to a stall in the reaction and increased byproduct formation.[9]1. Add More Catalyst: In some cases, adding a second portion of the catalyst can restart the reaction. 2. Adjust Stoichiometry: Using a slight excess of one of the reactants can sometimes drive the reaction to completion.[6] 3. Optimize Concentration: Experiment with lower concentrations. A study on oxidative imidation found that lowering the concentration while raising the catalyst loading had a beneficial effect on the yield.[9]

Experimental Protocols & Workflows

Protocol: Two-Step Synthesis of Morpholine-2,5-diones

This protocol is adapted from established methods for the synthesis of morpholine-2,5-diones from α-amino acids.[2]

Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid

  • Dissolve the desired α-amino acid in an aqueous solution of sodium hydroxide (NaOH) at 0°C.

  • Slowly add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C and the pH around 12.

  • Allow the reaction to proceed for several hours at 0°C.

  • Acidify the reaction mixture to precipitate the N-(2-chloroacetyl)-α-amino acid.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent like ethyl acetate.[2]

Step 2: Intramolecular Cyclization to Morpholine-2,5-dione

  • Prepare a solution of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF).

  • Dissolve the N-(2-chloroacetyl)-α-amino acid from Step 1 in a separate portion of DMF.

  • Heat the NaHCO₃ solution to 60°C with vigorous stirring.

  • Add the solution of the N-(2-chloroacetyl)-α-amino acid dropwise to the heated NaHCO₃ solution over several hours to maintain high-dilution conditions.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for 24 hours.[2]

  • Cool the reaction mixture to 0°C and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate by vacuum distillation.

  • Purify the resulting residue by washing with ethyl acetate and water, followed by separation of the organic phase, drying over magnesium sulfate (MgSO₄), and removal of the solvent under vacuum.[2]

Workflow Diagrams

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A α-Amino Acid in aq. NaOH C Reaction at 0°C, pH ~12 A->C B Chloroacetyl Chloride B->C D Acidification C->D E N-(2-chloroacetyl)-α-amino acid D->E F N-(2-chloroacetyl)-α-amino acid in DMF E->F Intermediate Product H Slow Dropwise Addition F->H G NaHCO3 in DMF at 60°C G->H I Reaction at 60°C, 24h H->I J Workup & Purification I->J K Morpholine-2,5-dione J->K

Caption: Experimental workflow for the two-step synthesis of morpholine-2,5-diones.

G Start Low Yield or Byproduct Formation Q1 Is Polymer Formation Observed? Start->Q1 A1 Implement High-Dilution Conditions: - Slow, dropwise addition - Lower concentration Q1->A1 Yes Q2 Have Temperature and Time Been Optimized? Q1->Q2 No A1->Q2 A2 Screen Temperature Range Monitor reaction by TLC/LC-MS to find optimal time Q2->A2 No Q3 Is the Base/Catalyst System Optimal? Q2->Q3 Yes A2->Q3 A3 Screen Different Bases (e.g., NaHCO3, K2CO3) and Catalysts (if applicable) Q3->A3 No End Optimized Reaction Q3->End Yes A3->End

Caption: Troubleshooting workflow for morpholinone cyclization.

References

  • Lu, Z., & Stahl, S. S. (2012). A base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. Available from: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Available from: [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2024). American Chemical Society. Available from: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. Available from: [Link]

  • Example of intramolecular cyclization for morpholine ring formation. (n.d.). ResearchGate. Available from: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. Available from: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available from: [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). Journal of the American Chemical Society. Available from: [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. (n.d.). ResearchGate. Available from: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. Available from: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PubMed Central. Available from: [Link]

  • Morpholine synthetic catalyst and preparation method thereof. (n.d.). Google Patents.
  • Template and Temperature-Controlled Polymorph Formation in Squaraine Thin Films. (2022). PubMed Central. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available from: [Link]

  • 5-exo-cyclization of piperidinone- and morpholinone-tethered alkenoic acids. (n.d.). ResearchGate. Available from: [Link]

  • Morpholine. (n.d.). Wikipedia. Available from: [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022). Frontiers. Available from: [Link]

  • Optimisation on Thermoforming of Biodegradable Poly (Lactic Acid) (PLA) by Numerical Modelling. (n.d.). MDPI. Available from: [Link]

  • Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. (n.d.). National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Synthesis of (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical chiral intermediate. Our focus is on minimizing by-product formation to ensure the highest purity of your final product.

Introduction: The Importance of Purity in this compound Synthesis

This compound is a key chiral building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid. The stereochemical integrity and purity of this intermediate are paramount, as even minor impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will delve into the common challenges faced during its synthesis, particularly when starting from L-serine, and provide scientifically grounded solutions to mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Low Yield and Incomplete Conversion

Question: I am experiencing low yields in my synthesis of this compound from L-serine. What are the likely causes and how can I improve the conversion rate?

Answer:

Low yields can stem from several factors throughout the synthetic sequence. A common route involves the esterification of L-serine, followed by N-alkylation with an appropriate C2-synthon and subsequent intramolecular cyclization. Here’s a breakdown of potential causes and solutions:

  • Incomplete Esterification of L-Serine: The initial protection of the carboxylic acid of L-serine as a methyl or other suitable ester is crucial. Incomplete conversion at this stage will carry unreacted starting material through the sequence, complicating purification and reducing overall yield.

    • Causality: The equilibrium of the esterification reaction may not be driven to completion.

    • Solution: Use a robust esterification method, such as treatment of L-serine with thionyl chloride in methanol. This in situ generation of HCl gas drives the reaction to completion.[1]

  • Inefficient N-alkylation: The reaction of the L-serine ester with an alkylating agent (e.g., a protected 2-haloethanol derivative) can be sluggish.

    • Causality: The nucleophilicity of the amino group and the reactivity of the electrophile are key. Steric hindrance and inappropriate reaction conditions (temperature, solvent, base) can hinder the reaction.

    • Solution: Ensure the use of a suitable base to deprotonate the amine without promoting side reactions. The choice of solvent is also critical; a polar aprotic solvent like DMF or DMSO can facilitate the reaction.

  • Suboptimal Cyclization Conditions: The final intramolecular cyclization to form the morpholin-3-one ring is a critical, and often yield-determining, step.

    • Causality: The choice of base and reaction temperature are paramount. A base that is too strong can lead to side reactions like racemization, while a base that is too weak will result in incomplete cyclization.

    • Solution: A moderately strong base, such as potassium carbonate, is often effective. The reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

By-product Formation and Mitigation

Q1: What are the most common by-products in the synthesis of this compound, and how can I minimize them?

A1: The two most significant by-products are the undesired (R)-enantiomer resulting from racemization, and diketopiperazine derivatives formed through intermolecular dimerization.

1. Racemization:

  • Mechanism: The chiral center at C6 is susceptible to racemization, particularly under basic conditions used during the cyclization step. The alpha-proton to the ester carbonyl in the N-alkylated serine intermediate can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (S) and (R) enantiomers.[2]

  • Mitigation Strategies:

    • Choice of Base: Use a milder base for cyclization. While strong bases like sodium ethoxide can be effective for cyclization, they also promote racemization.[3] Weaker bases such as potassium carbonate can provide a better balance between reaction rate and stereochemical integrity.

    • Temperature Control: Perform the cyclization at the lowest effective temperature. Higher temperatures can accelerate the rate of both the desired cyclization and the undesired racemization.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.

2. Diketopiperazine (DKP) Formation:

  • Mechanism: Diketopiperazines are cyclic dipeptides that can form through the intermolecular condensation of two molecules of the L-serine ester intermediate. This is a common side reaction in peptide synthesis and can be a significant issue here, especially at the dipeptide stage.[4]

  • Mitigation Strategies:

    • High Dilution: Performing the N-alkylation and cyclization reactions under high dilution conditions can favor the intramolecular cyclization over the intermolecular dimerization.

    • Slow Addition: Adding the serine ester slowly to the reaction mixture containing the alkylating agent and base can help maintain a low concentration of the serine derivative, thus disfavoring dimerization.

    • Protecting Groups: The choice of protecting groups on the nitrogen and oxygen of the serine derivative can influence the propensity for DKP formation. Bulky protecting groups can sterically hinder the intermolecular reaction.

Experimental Protocols and Analytical Methods

Synthesis of this compound from L-Serine

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [5]

  • Suspend L-serine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry HCl gas through the suspension with stirring, or add thionyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the L-serine has completely dissolved.

  • Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.

Step 2: N-Alkylation and Intramolecular Cyclization

  • Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as DMF.

  • Add a base (e.g., potassium carbonate, 2.5 equivalents) and a protected 2-haloethanol derivative (e.g., 2-(benzyloxy)ethyl bromide, 1.1 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude product can then be deprotected (e.g., by catalytic hydrogenation to remove a benzyl group) and purified by column chromatography or recrystallization.

Analytical Methods for Purity Assessment

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

  • Principle: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of your product. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers.

  • Typical Method Parameters: [6][7]

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for your specific column and system.

    • Detection: UV detection at a wavelength where the compound absorbs is standard.

    • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Parameter Typical Value
ColumnChiralpak AD-H (or similar)
Mobile PhaseHexane/Isopropanol (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm

2. Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification

  • Principle: GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[8]

  • Derivatization: The hydroxyl and amine functionalities can be derivatized, for example, by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Typical Method Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to separate components with different boiling points.

    • Detection: Mass spectrometry (MS) provides structural information for impurity identification.

Visualizations

Workflow for Minimizing By-products

Byproduct_Minimization_Workflow Start Start Synthesis: L-Serine Esterification Step 1: Esterification Start->Esterification N_Alkylation Step 2: N-Alkylation Esterification->N_Alkylation Cyclization Step 3: Cyclization N_Alkylation->Cyclization DKP Diketopiperazine Formation Risk N_Alkylation->DKP High Concentration Purification Step 4: Purification Cyclization->Purification Racemization Racemization Risk Cyclization->Racemization Strong Base, High Temp Final_Product (S)-6-(hydroxymethyl) morpholin-3-one Purification->Final_Product Racemization->Cyclization Use Mild Base, Low Temp DKP->N_Alkylation High Dilution, Slow Addition

Caption: Workflow for minimizing by-products in the synthesis.

Logical Relationship of By-product Formation and Mitigation

Byproduct_Logic cluster_racemization Racemization Control cluster_dkp Diketopiperazine Control Racemization Racemization ((R)-enantiomer) Strong_Base Strong Base Strong_Base->Racemization promotes High_Temp High Temperature High_Temp->Racemization promotes Mild_Base Mild Base (e.g., K2CO3) Mild_Base->Racemization minimizes Low_Temp Low Temperature Low_Temp->Racemization minimizes DKP Diketopiperazine (Dimerization) High_Conc High Reactant Concentration High_Conc->DKP promotes High_Dilution High Dilution High_Dilution->DKP minimizes

Caption: Logical relationships in by-product formation and control.

References

  • CN102617503A - Novel synthetic method of (S)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]

  • dl-SERINE - Organic Syntheses Procedure. [Link]

  • 3 - BJOC - Search Results. [Link]

  • A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine - Discovery Research Portal - University of Dundee. [Link]

  • Wikipedia:Requested articles/Natural sciences/Chemistry. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. [Link]

  • A. Model system for the transcyclization reaction using l‐cysteine... - ResearchGate. [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Novel process for the preparation of serinol - P
  • Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy - ResearchGate. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - SciSpace. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH. [Link]

  • Racemization‐Free Synthesis of Morpholinone Derivatives from α‐Amino Acids. - Sci-Hub. [Link]

  • Cyclization Reaction of N-(w-Hydroxyethyl)-N'-methylthioureas in the Presence of TsCI and Base - ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this chiral morpholinone derivative.

I. Core Principles of Purifying this compound

This compound is a chiral compound with a molecular weight of 131.13 g/mol .[1] Its structure, featuring a hydroxymethyl group and a lactam, imparts polarity and the potential for hydrogen bonding, which are critical considerations for developing effective purification strategies. The primary goals of purification are to remove unreacted starting materials, byproducts, and any enantiomeric impurities to achieve the desired purity and stereochemical integrity.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary technique for purifying this compound. However, its polar nature can lead to challenges.

Issue 1: Poor Separation of the Target Compound from Polar Impurities

Q: My TLC analysis shows poor separation between this compound and a closely-eluting impurity. How can I improve the resolution on my column?

A: This is a common issue when dealing with polar heterocyclic compounds. The key is to optimize the mobile phase and potentially the stationary phase.

Causality: Poor separation arises from insufficient differential partitioning of the analyte and impurities between the stationary and mobile phases. For polar compounds, strong interactions with the silica gel can lead to broad peaks and co-elution with other polar molecules.

Step-by-Step Protocol for Optimization:

  • Systematic Solvent Screening (TLC):

    • Begin with a standard solvent system like dichloromethane/methanol or ethyl acetate/hexane.

    • If separation is poor, systematically vary the polarity. For instance, if using dichloromethane/methanol, try ratios from 99:1 to 90:10.[2]

    • If simple solvent ratio adjustments are ineffective, introduce a third solvent to modulate selectivity. A small amount of acetic acid can help sharpen peaks for compounds with basic nitrogens, while a small amount of triethylamine (0.1-1%) can mitigate issues with acidic silica.[2]

  • Alternative Stationary Phases:

    • If streaking or irreversible adsorption is observed on silica gel, consider alternative stationary phases.[2]

    • Alumina (neutral or basic): Can be effective for separating basic compounds.

    • Reversed-phase (C18): Suitable for highly polar compounds, eluting with polar mobile phases like water/acetonitrile or water/methanol.[3]

  • Gradient Elution:

    • For complex mixtures with a wide range of polarities, a gradient elution is often more effective than an isocratic one.[4] Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.

Data Presentation: Recommended TLC Solvent Systems for Screening

Solvent SystemTypical Starting Ratio (v/v)Application Notes
Dichloromethane/Methanol95:5Good starting point for moderately polar compounds.
Ethyl Acetate/Hexane50:50Another common system with different selectivity.
Chloroform/Methanol/Water80:18:2Effective for highly polar compounds, but be mindful of the three components.[5]
Toluene/Isopropanol90:10Can offer different selectivity for aromatic-containing impurities.

Visualization: Troubleshooting Workflow for Poor Separation

Caption: Decision tree for optimizing chromatographic separation.

Issue 2: Compound Streaking on the TLC Plate and Column

Q: My compound streaks badly on the TLC plate, making it difficult to assess purity and leading to broad, impure fractions from the column. What causes this and how can I fix it?

A: Streaking is a common problem with polar, nitrogen-containing compounds on silica gel.

Causality: Streaking is often caused by strong, non-ideal interactions between the analyte and the acidic silanol groups on the surface of the silica gel. This can be exacerbated by overloading the TLC plate or column.

Solutions:

  • Mobile Phase Modification:

    • For basic compounds: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to more symmetrical peak shapes.[2][5]

    • For acidic compounds: A small amount of acetic acid or formic acid can improve peak shape.

  • Reduce Sample Load:

    • Overloading is a frequent cause of streaking. Ensure the amount of crude material loaded onto the column is typically 1-5% of the mass of the stationary phase.[2] For TLC, apply the sample as a small, dilute spot.

  • Dry Loading:

    • If the compound is not very soluble in the mobile phase, it can lead to band broadening at the origin. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can mitigate this issue.[6]

Experimental Protocol: Dry Loading a Sample

  • Dissolve your crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[6]

  • Gently remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of your packed column.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Issue: Compound "Oils Out" Instead of Crystallizing

Q: I'm attempting to recrystallize my purified this compound, but it's forming an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid phase rather than a solid crystalline phase.

Causality: This often happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.

Troubleshooting Steps:

  • Re-dissolve and Slow Cooling:

    • Add a small amount of additional hot solvent to dissolve the oil.[2]

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled solution to initiate crystallization.[2]

  • Solvent System Modification:

    • The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Consider using a two-solvent system (a "solvent" and an "anti-solvent"). Dissolve the compound in a minimum of the good solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes slightly cloudy. Allow to cool slowly.

Data Presentation: Potential Recrystallization Solvents

SolventPropertiesNotes
Isopropanol/Ethyl AcetateA combination of a polar protic and a less polar solvent.A published method for recrystallizing a similar morpholin-3-one used this mixture.[7]
MethanolA polar protic solvent.Good for dissolving polar compounds.
AcetonitrileA polar aprotic solvent.May offer different solubility characteristics.
WaterHighly polar.May be a suitable solvent or anti-solvent depending on solubility.

IV. FAQs: Purification of this compound

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Common impurities often arise from the starting materials and side reactions. For instance, if synthesized from L-serine, you might encounter unreacted starting material or byproducts from incomplete cyclization.[1] If a protecting group strategy is used, impurities related to incomplete deprotection can also be present.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[8] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.[9][8] Capillary electrophoresis with a chiral selector is another powerful technique for enantioseparation.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: Compound instability on silica gel is a known issue, particularly for sensitive molecules.

  • Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.

  • Switch to a More Inert Stationary Phase: As mentioned earlier, alumina or reversed-phase silica are less harsh alternatives.[2]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Consider Alternative Purification Methods: If chromatography is not viable, explore recrystallization or other techniques like preparative thin-layer chromatography.

Visualization: Overall Purification Strategy

Purification_Strategy Crude Crude Product Column Column Chromatography Crude->Column Purity_Check_1 TLC/LC-MS Analysis Column->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If Impure Purity_Check_2 Purity & Enantiomeric Excess Analysis (HPLC, NMR) Purity_Check_1->Purity_Check_2 If Pure Recrystallization->Purity_Check_2 Purity_Check_2->Column Repurify Pure_Product Pure this compound Purity_Check_2->Pure_Product Meets Specs

Caption: General workflow for the purification of this compound.

V. References

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available at: [Link]

  • PubMed Central. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Chiral HPLC Separation of Morpholinone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating morpholinone enantiomers. As Senior Application Scientists, we understand that chiral separations can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered in the lab.

Section 1: The Primary Challenge: Achieving Baseline Resolution

The most frequent and critical challenge in chiral chromatography is achieving adequate separation between the two enantiomer peaks. A resolution value (Rs) of greater than 1.5 is the standard goal for quantitative analysis.

Q1: I am not seeing any separation of my morpholinone enantiomers. Where do I start?

A: Lack of separation indicates that the fundamental selectivity (α) between the enantiomers and the chiral stationary phase (CSP) is insufficient. The initial focus should be on the two most influential factors: the choice of CSP and the composition of the mobile phase.

In-Depth Explanation:

Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[1] For this to occur, there must be at least three points of interaction between the selector and one of the enantiomers. These interactions can include hydrogen bonds, π-π interactions, steric hindrance, and dipole-dipole forces.[1] If no separation is observed, the chosen CSP-mobile phase system does not provide the necessary environment for differential interaction.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to addressing a lack of enantioselectivity.

G start No Enantiomer Separation (Rs = 1.0) csp_check Is the CSP appropriate for morpholinones? start->csp_check mp_mode Select Elution Mode csp_check->mp_mode Yes screen_csp Screen Alternative CSPs (e.g., Amylose vs. Cellulose) csp_check->screen_csp No/Unsure np_mode Normal Phase (NP) (e.g., Hexane/Alcohol) mp_mode->np_mode po_mode Polar Organic (PO) (e.g., ACN/Alcohol) mp_mode->po_mode rp_mode Reversed Phase (RP) (e.g., Water/ACN/MeOH) mp_mode->rp_mode optimize_mp Systematically Optimize Mobile Phase Composition np_mode->optimize_mp po_mode->optimize_mp rp_mode->optimize_mp screen_csp->mp_mode end_success Separation Achieved (Proceed to Optimization) optimize_mp->end_success

Caption: Initial troubleshooting workflow for no enantiomer separation.

Recommended Actions:

  • Confirm CSP Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly successful for a broad range of chiral compounds, including those with heterocyclic structures like morpholinones.[2][3] If you are using a different type of CSP, such as a Pirkle-type or cyclodextrin-based column, consider screening a polysaccharide column.[4]

  • Mobile Phase Screening: The mobile phase dictates how the analyte interacts with the CSP. Systematically screen different elution modes.

    • Normal Phase (NP): Start with a simple mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the alcohol percentage from 10% to 30%.

    • Polar Organic (PO): Use mixtures of Acetonitrile (ACN)/Methanol (MeOH) or ACN/Ethanol. This mode is often beneficial for polar compounds that have poor solubility in NP solvents.[3]

    • Reversed Phase (RP): While less common for some polysaccharide phases, RP (Water/ACN or Water/MeOH) can sometimes provide unique selectivity.[2]

Q2: I have some separation (1.0 < Rs < 1.5), but I can't get to baseline. How can I improve it?

A: Partial separation is an excellent starting point. Fine-tuning the mobile phase composition, adjusting the column temperature, and reducing the flow rate are the most effective strategies to increase resolution.

In-Depth Explanation:

Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). The resolution equation shows how they are related:

  • Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))

To improve Rs from 1.2 to 1.5, you can target any of these three terms. Selectivity (α) has the most significant impact. Small changes in the mobile phase that enhance the differential interactions between the enantiomers and the CSP can lead to substantial gains in resolution.

Recommended Actions & Optimization Parameters:

  • Mobile Phase Composition:

    • Alcohol Modifier: The type of alcohol used as a polar modifier can dramatically affect selectivity. If you are using IPA, try switching to Ethanol, or vice-versa. Ethanol often provides stronger hydrogen bonding interactions, which can alter selectivity.

    • Solvent Strength: Decrease the amount of the polar modifier (the "strong" solvent, e.g., alcohol) in the mobile phase. This will increase the retention factor (k), which often improves resolution, provided the peaks do not become excessively broad.

  • Temperature:

    • Decrease Temperature: Lowering the column temperature is a powerful tool to enhance resolution.[5] Reducing thermal energy often strengthens the transient diastereomeric interactions, leading to higher selectivity.[6] Try reducing the temperature in 5 °C increments, for example, from 25 °C down to 15 °C or 10 °C. Be aware that this will increase retention times and system pressure.

    • Thermodynamic Relationship: The relationship between retention and temperature is described by the van't Hoff equation. A plot of ln(k) vs. 1/T can reveal thermodynamic parameters and help find the optimal temperature.[7]

  • Flow Rate:

    • Reduce Flow Rate: Lowering the flow rate increases column efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases.[5] Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This will increase analysis time but is a simple way to boost resolution.

ParameterActionPrimary EffectSecondary Effect
Mobile Phase Strength Decrease % AlcoholIncrease k, often increases αLonger run time, broader peaks
Alcohol Type Switch IPA ↔ EthanolChange αMay change k
Temperature DecreaseIncrease α, Increase kLonger run time, higher pressure
Flow Rate DecreaseIncrease NLonger run time

Section 2: Addressing Poor Peak Shape

Ideal chromatographic peaks are sharp and symmetrical (Gaussian). Deviations like tailing, fronting, or splitting can compromise resolution and lead to inaccurate quantification.

Q3: My peaks are tailing significantly. What is the cause and how do I fix it?

A: Peak tailing for morpholinones, which often contain basic nitrogen atoms, is typically caused by secondary ionic interactions with acidic sites on the silica support of the CSP.[8] The solution is to add a small amount of a competing base to the mobile phase.

In-Depth Explanation:

Even with high-purity silica, some residual silanol groups (-Si-OH) remain on the surface. These sites are acidic and can strongly and non-specifically bind to basic analytes, such as the amine in a morpholinone ring. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Protocol: Eliminating Peak Tailing with Mobile Phase Additives

  • Identify Analyte pKa: Determine if your morpholinone derivative is basic. Most are.

  • Select an Additive: For a basic analyte, use a basic additive. Diethylamine (DEA) or triethylamine (TEA) are common choices for normal phase separations.

  • Prepare Mobile Phase: Add a small concentration of the additive to your mobile phase. A typical starting concentration is 0.1% (v/v).

    • Example: For 1 L of 90:10 Hexane/Ethanol, add 1 mL of DEA.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase containing the additive. This is critical to ensure the stationary phase surface is fully passivated.

  • Inject Sample: Inject your sample and observe the peak shape. The tailing should be significantly reduced or eliminated.[5]

Note on Acidic Analytes: If your morpholinone contains an acidic functional group (e.g., a carboxylic acid), the same principle applies, but you would use an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1%) to suppress its ionization.[5]

Q4: Both of my enantiomer peaks are split or doubled. What does this indicate?

A: When all peaks in a chromatogram are split or doubled, it is almost always a sign of a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[9] This disrupts the sample band as it enters the column, causing it to split into multiple paths.

Troubleshooting Steps:

  • Reverse and Flush the Column: Disconnect the column from the detector and connect it backward to the injector. Flush with a strong, compatible solvent (e.g., isopropanol) at a low flow rate (0.2 mL/min) to dislodge any particulate matter from the inlet frit.

  • Check for Debris: Ensure your samples are filtered (0.22 or 0.45 µm filter) and that your mobile phase components are free of particulates.

  • Replace the Column: If flushing does not resolve the issue, the column bed may be irreversibly damaged (channeled). In this case, the column must be replaced.

Section 3: Frequently Asked Questions (FAQs)

Q5: How do I choose the right chiral column to start with for a new morpholinone compound?

A: While chiral chromatography often involves an empirical screening process, you can make an educated choice.[10] For novel compounds like morpholinones, polysaccharide-based CSPs are the most versatile and have the highest probability of success.[2] Start by screening two columns: one cellulose-based (e.g., CHIRALCEL® OD, Lux® Cellulose-1) and one amylose-based (e.g., CHIRALPAK® AD, Lux® Amylose-1). These two types of selectors often provide complementary selectivity.

Q6: My retention times are drifting from one injection to the next. What's the cause?

A: Retention time instability is usually due to one of three issues:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can take a long time to equilibrate with the mobile phase. Ensure you flush the column with at least 20-30 column volumes of mobile phase before the first injection and between mobile phase changes.

  • Mobile Phase Instability: In normal phase, the volatility of hexane can cause the mobile phase composition to change over time due to evaporation. Keep the mobile phase reservoir covered. If using additives, ensure they are stable in the solvent.

  • Temperature Fluctuation: Chiral separations are often highly sensitive to temperature.[6] Use a thermostatted column compartment and ensure the lab's ambient temperature is stable. A change of just 1 °C can cause noticeable shifts in retention.

References

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes, 11(8), 2496. [Link]

  • Hossain, M. A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 79-87. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 137-146. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Wenzel, T. J. (2018). Chiral Recognition Mechanisms. Analytical Chemistry, 90(5), 3099-3107. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5336. [Link]

  • Lehotay, J., Hroboňová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]

  • Ali, I., et al. (2016). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Li, S., & Wang, C. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1146. [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 882-891. [Link]

  • Berthod, A. (2006). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Separation Science and Technology, 6, 1-22. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • Gilar, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. [Link]

  • Horrible peak shape. (2025, November 19). Reddit. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025, August 10). ResearchGate. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Al-Majdhoub, M. O., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25368–25377. [Link]

Sources

Resolving common issues in stereoselective synthesis of morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of morpholines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds with precise stereochemical control. Morpholine cores are prevalent in a vast array of biologically active compounds, making their efficient and stereoselective synthesis a critical endeavor in modern drug discovery.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to enhance your yield, diastereoselectivity, and enantioselectivity.

Section 1: Troubleshooting Poor Diastereoselectivity

Achieving the desired relative stereochemistry between substituents on the morpholine ring is a frequent challenge. Diastereoselectivity is often dictated by subtle energetic differences in reaction transition states.

Q1: My cyclization reaction is yielding a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors to investigate?

A1: A lack of diastereoselectivity typically points to a poorly organized transition state where the energetic barrier for the formation of both diastereomers is nearly identical. Here is a systematic approach to diagnose and resolve this issue:

  • Re-evaluate the Cyclization Mechanism: The method of ring closure is paramount.

    • Intramolecular SN2 Cyclization: This is the most common route, where an alcohol attacks an activated carbon center (e.g., a halide or sulfonate ester). The stereochemical outcome is governed by the pre-existing stereocenters in the acyclic precursor. If the precursor synthesis itself is not stereocontrolled, the cyclization will reflect that.

    • Reductive Amination/Amidation followed by Cyclization: The stereochemistry can be set during the reduction step. Ensure your reducing agent and conditions are known to be diastereoselective for your substrate class.

    • Transition Metal-Catalyzed Cyclizations: Reactions like Pd-catalyzed carboamination or intramolecular hydroalkoxylation often proceed through well-defined cyclic transition states.[1][4] The choice of ligand, metal center, and additives can dramatically influence the preferred geometry.

  • Steric and Electronic Effects:

    • Causality: The substituents on your acyclic precursor dictate the most stable (lowest energy) chair-like transition state. Large groups will preferentially occupy equatorial positions to minimize A1,3 strain. A non-selective outcome suggests that the energetic penalty for placing a group in an axial position is negligible.[2]

    • Solution: Consider modifying the protecting groups. A bulkier protecting group on the nitrogen (e.g., changing from Boc to Cbz or a bulky arylsulfonyl group) or on a nearby hydroxyl can enforce a more ordered transition state, favoring one diastereomer.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between competing transition states. Run the reaction at 0 °C or -78 °C if stability permits.

    • Solvent: The solvent's polarity and ability to coordinate with reagents or intermediates can alter the transition state geometry. Screen a range of solvents with varying properties (e.g., THF, Dichloromethane, Toluene, Acetonitrile).

Troubleshooting Workflow: Low Diastereoselectivity

G start Low d.r. Observed check_temp Is Reaction at Low Temp? (-20°C to -78°C) start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp No check_solvent Have Solvents Been Screened? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvent Action: Screen Solvents (e.g., Toluene, THF, CH2Cl2) check_solvent->screen_solvent No check_sterics Can Sterics Be Modified? check_solvent->check_sterics Yes screen_solvent->check_sterics modify_pg Action: Increase Bulk of Protecting Group (N or O) check_sterics->modify_pg Yes revisit_mech Re-evaluate Mechanism check_sterics->revisit_mech No modify_pg->revisit_mech outcome Improved d.r. revisit_mech->outcome G Catalyst [M]-L Intermediate1 [M]-L (Substrate) Catalyst->Intermediate1 Substrate Binding Deactivation Deactivated Catalyst Catalyst->Deactivation Poisoning (H2O, O2) Intermediate2 Transition State Intermediate1->Intermediate2 Stereodetermining Step Intermediate1->Deactivation Off-Cycle Pathway Intermediate2->Catalyst Product Release Product Product Intermediate2->Product

Caption: A conceptual diagram of an asymmetric catalytic cycle.

Section 3: Overcoming Low Yield and Side Reactions

Q3: My reaction is clean but conversion is low, or it stalls after ~50% completion. What should I investigate?

A3: Stalled reactions are typically caused by catalyst death or product inhibition.

  • Catalyst Deactivation: As mentioned, transition metal catalysts are sensitive. The primary culprits are oxygen, water, and incompatible functional groups on your substrate (e.g., unprotected thiols). If the reaction starts but does not go to completion, it strongly suggests the active catalyst is being consumed over time.

    • Solution: Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon). Use a glovebox for catalyst handling. Consider adding a scavenger for potential poisons if you suspect them in your starting material.

  • Product Inhibition: The morpholine product itself, being a Lewis basic amine, can sometimes coordinate to the metal center of the catalyst more strongly than the starting material. This effectively titrates the catalyst out of the active cycle, leading to a shutdown of the reaction.

    • Solution: This is a more challenging issue. Sometimes, using a higher catalyst loading can help push the reaction to completion. Alternatively, a change in ligand that disfavors product binding may be necessary.

Q4: I'm observing a major side product that I can't identify. What are the most common side reactions in morpholine synthesis?

A4: The nature of the side product depends heavily on your specific synthetic route.

  • From 1,2-Amino Alcohols: The most common issue is over-alkylation, especially when using primary amines. Instead of the desired morpholine, you may form piperazine dimers or other oligomeric products. [5] * Causality: The newly formed secondary amine of the morpholine product is often more nucleophilic than the primary amine of the starting material, leading to a second alkylation event.

    • Solution: Use a large excess of the primary amino alcohol or use a methodology specifically designed for selective mono-alkylation, such as the use of ethylene sulfate which forms a zwitterionic intermediate that favors intramolecular cyclization.

  • Elimination Reactions: If you are using an SN2 cyclization with a leaving group (e.g., tosylate, mesylate, halide), a competing E2 elimination can occur, especially with hindered substrates or non-nucleophilic bases, leading to unsaturated acyclic byproducts.

    • Solution: Use a non-hindered, nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of a bulky one (like DBU or t-BuOK, unless required). Ensure the geometry is appropriate for SN2 (anti-periplanar) rather than elimination.

Section 4: Practical Protocols and Methodologies

Trustworthy protocols are self-validating. The following general procedures provide a framework for systematic optimization and ensuring starting material quality.

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed to efficiently test multiple parameters (solvents, catalysts, ligands) in parallel.

  • Preparation: Arrange a set of identical reaction vials (e.g., 2 mL HPLC vials with stir bars) in a labeled rack or heating block.

  • Inert Atmosphere: Place the vials under an inert atmosphere. If using a manifold, evacuate and backfill with argon three times. If using a glovebox, transfer all materials inside.

  • Stock Solutions: Prepare stock solutions of your starting material and any common reagents in a high-purity, degassed solvent (e.g., toluene). This ensures accurate and consistent addition to each vial.

  • Catalyst/Ligand Addition: Add the solid catalysts and/or ligands to their respective vials.

  • Solvent Addition: Add the specific solvent to be screened to each vial.

  • Initiation: Using a microsyringe, add the starting material stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring: Stir the reactions at the desired temperature. Take aliquots for analysis (TLC, LC-MS, GC) at set time points (e.g., 1h, 4h, 12h, 24h) to monitor conversion, side product formation, and (if applicable) stereoselectivity.

  • Analysis: Compare the outcomes to identify the optimal conditions.

Protocol 2: Ensuring Starting Material Purity

Trace impurities in starting materials are a leading cause of reproducibility issues.

  • Amino Alcohols:

    • Water: Amino alcohols can be hygroscopic. Dry them by azeotropic distillation with toluene or by dissolving in a dry solvent and adding activated 4Å molecular sieves.

    • Other Impurities: If purity is suspect, perform distillation (for liquids) or recrystallization (for solids).

  • Solvents:

    • Use anhydrous, packaged solvents whenever possible.

    • If using a solvent still, ensure it is well-maintained and the drying agent is active. Test the solvent with a Karl Fischer titrator or a chemical indicator (e.g., sodium benzophenone ketyl) to confirm dryness.

  • Reagents:

    • Bases like NaH can be of variable quality. Use a fresh bottle or titrate to determine the percentage of active hydride.

    • Metal precursors and ligands should be purchased from a reputable supplier and stored under inert gas in a desiccator or glovebox.

By systematically addressing these common issues and adhering to rigorous experimental technique, you can significantly improve the success rate and stereochemical outcome of your morpholine syntheses.

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024). [Link]

  • Palchykov, V., & Chebanov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5). [Link]

  • Trost, B. M., & Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4482–4485. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. (Accessed 2024). [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wadsworth, P. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. (Accessed 2024). [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Preventing racemization during functionalization of (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity of (S)-6-(hydroxymethyl)morpholin-3-one

A Guide to Preventing Racemization During Functionalization

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. Maintaining the stereochemical purity at the C6 position is critical for achieving desired pharmacological activity and regulatory compliance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of functionalizing the primary hydroxyl group while preventing racemization.

Part 1: The Core Challenge: Understanding Racemization in Morpholin-3-ones

The primary cause of racemization in this compound is the presence of an acidic proton at the C6 stereocenter, which is alpha to the lactam carbonyl group. Under basic or, to a lesser extent, harsh acidic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to the formation of both the desired (S)-enantiomer and the undesired (R)-enantiomer, resulting in a loss of enantiomeric excess (% ee).

Mechanism of Base-Catalyzed Racemization

The diagram below illustrates the pathway for base-catalyzed racemization. The stability of the enolate intermediate is a key thermodynamic driver for this unwanted side reaction.[1][2]

Caption: Base-catalyzed racemization via a planar enolate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

The chiral center at the C6 position is directly adjacent to the carbonyl group of the lactam ring. The proton at this position is consequently acidic and can be removed by a base, leading to the formation of a planar enolate intermediate, which is achiral. Reprotonation of this intermediate is non-selective and produces a racemic mixture.

Q2: I am functionalizing the primary alcohol, not the stereocenter. Why should I be concerned about racemization?

Many standard reactions for functionalizing alcohols, such as esterification or etherification, require the use of basic reagents. These bases can inadvertently deprotonate the C6 position, even if that is not the intended reaction, triggering the racemization pathway.

Q3: What analytical method is best for determining the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric excess (% ee). Stationary phases like CHIROBIOTIC™ or CHIRALDEX™ are often effective for separating enantiomers of amino acid derivatives and similar structures.[3] Developing a validated chiral HPLC method early is crucial for monitoring your reaction's success.

Q4: Can protecting the lactam nitrogen help prevent racemization?

It can, but the choice of protecting group is critical. An electron-withdrawing protecting group (e.g., Boc, Cbz) can potentially increase the acidity of the C6 proton, making racemization more likely under basic conditions. Conversely, an electron-donating group might reduce the risk but can complicate subsequent deprotection steps. N-protection is generally more relevant when functionalizing the lactam itself, but its effect on C6 stability must be considered.[4][5]

Part 3: Troubleshooting Guide: Reaction-Specific Issues

This section addresses common functionalization reactions for the hydroxymethyl group and provides solutions to mitigate racemization.

Issue 1: Significant Racemization during Acylation/Esterification

You are attempting to form an ester from the primary alcohol using an acid chloride or anhydride and observe a dramatic drop in % ee.

Likely Cause: The base used to scavenge the acid byproduct (e.g., HCl, RCOOH) is strong enough to deprotonate the C6 position.

troubleshooting_acylation Start Racemization During Acylation? BaseCheck What base was used? Start->BaseCheck StrongBase Strong Base (e.g., NaH, K₂CO₃, t-BuOK) BaseCheck->StrongBase High Risk WeakBase Weak/Hindered Base (e.g., Pyridine, TEA, DIPEA) BaseCheck->WeakBase Medium Risk Solution1 SOLUTION: Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or DIPEA. StrongBase->Solution1 TempCheck What was the reaction temperature? WeakBase->TempCheck HighTemp > 0 °C TempCheck->HighTemp High Risk LowTemp ≤ 0 °C TempCheck->LowTemp Lower Risk Solution2 SOLUTION: Maintain strict low-temperature control (-20 °C to 0 °C) during base and acylating agent addition. HighTemp->Solution2 Solution3 SOLUTION: Consider alternative, base-free methods like using a coupling reagent (see Protocol 1) or the Mitsunobu reaction (see Protocol 2). LowTemp->Solution3 If racemization persists

Caption: Troubleshooting workflow for acylation reactions.

Comparative Analysis of Common Bases:

BaseTypepKa (Conjugate Acid)Racemization RiskComments
NaH, KHStrong, Non-nucleophilic~35Very High Deprotonates both the alcohol and C6 proton rapidly. Avoid for this substrate.
K₂CO₃, Cs₂CO₃Moderate, Inorganic~10.3High Heterogeneous and often requires higher temperatures, increasing racemization risk.
PyridineWeak, Nucleophilic~5.2Medium Can be effective at low temperatures, but its nucleophilicity can lead to side products.
Triethylamine (TEA)Weak, Hindered~10.7Medium Commonly used, but racemization is still a significant risk, especially above 0 °C.
DIPEA (Hünig's Base)Weak, Highly Hindered~10.7Low-Medium Steric bulk reduces its ability to deprotonate the C6 position. A better choice than TEA.
2,6-LutidineWeak, Highly Hindered~6.7Low Less basic and sterically hindered. An excellent choice for acid-sensitive substrates.
Issue 2: Racemization during Alkylation/Etherification

You are attempting to form an ether via a Williamson-type synthesis and are losing all stereochemical integrity.

Likely Cause: The Williamson ether synthesis requires a strong base (typically NaH or KH) to deprotonate the alcohol, forming an alkoxide. As established, these conditions are incompatible with the C6 stereocenter.

Solutions & Alternatives:

  • Avoid Williamson Ether Synthesis: This method is fundamentally unsuitable for this substrate.

  • Mitsunobu Reaction: This is the premier method for this transformation. It proceeds under neutral conditions with an external nucleophile (the deprotonated alcohol from another molecule is not the nucleophile), completely avoiding the use of strong bases. The reaction activates the hydroxymethyl group for SN2 displacement.[6][7][8] See Protocol 2 for a detailed procedure.

  • Acid-Catalyzed Alkylation: In some specific cases (e.g., forming a trityl or MOM ether), acid-catalyzed conditions can be used. However, you must use non-aqueous acid sources and carefully screen conditions, as strong acids can also promote enolization.

Part 4: Validated Protocols for Racemization-Free Functionalization

Protocol 1: Mild Acylation using a Peptide Coupling Reagent

This protocol adapts reagents known to suppress racemization in peptide synthesis for the clean esterification of the hydroxymethyl group.[9][10][11]

Objective: To synthesize an ester derivative while preserving the C6 stereocenter.

Reagents & Equipment:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen atmosphere, magnetic stirrer, and cooling bath (-10 °C to 0 °C)

  • Standard workup and purification supplies

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound and the carboxylic acid in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA dropwise to the stirred solution.

  • Coupling Agent: Add DEPBT in one portion. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Analysis: Verify the structure by ¹H NMR and MS. Crucially, confirm the enantiomeric excess (% ee) using a pre-developed chiral HPLC method.

Protocol 2: Etherification via the Mitsunobu Reaction

This protocol is ideal for forming ethers and other C-O bonds with nucleophiles that have a pKa < 13.[6][7]

Objective: To synthesize an ether derivative while preserving the C6 stereocenter.

Reagents & Equipment:

  • This compound

  • Nucleophile (e.g., a phenol or another alcohol, 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere, magnetic stirrer, and cooling bath (0 °C)

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound, the nucleophile, and PPh₃ in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the DIAD or DEAD dropwise via syringe over 15-20 minutes. A color change (typically to a milky white or yellow suspension) is common.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The byproducts are often difficult to separate, so careful chromatography is required.

  • Analysis: Confirm the structure and enantiomeric purity (% ee) via NMR, MS, and chiral HPLC.

References

  • Wang, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Gotor-Fernández, V. et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Demkowicz, S. et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available from: [Link]

  • de Oliveira, R. S. et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals. Available from: [Link]

  • Lu, T. et al. (2008). A highly stereoselective synthesis of chiral alpha-amino-beta-lactams via the Kinugasa reaction employing ynamides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mei, J. et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters. Available from: [Link]

  • PubChem. 2-(Hydroxymethyl)morpholin-3-one. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Butts, C. P. & Jones, C. D. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • AK Lectures. Racemization of Carbonyl Compounds. Available from: [Link]

  • Master Organic Chemistry. Enolates. Available from: [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Morpholinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morpholinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The morpholinone core is a privileged structure in numerous pharmaceuticals, making its efficient and stereocontrolled synthesis a paramount objective.

The choice of catalyst is arguably the most critical parameter dictating the success of a morpholinone synthesis, influencing yield, purity, and stereochemical outcome. This document provides field-proven insights, troubleshooting guidance, and validated protocols to empower you to make informed decisions for your specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for morpholinone synthesis?

There are several classes of catalysts, each suited for different synthetic strategies and substrates. The most common include:

  • Brønsted and Lewis Acids: Catalysts like chiral phosphoric acids, boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂) are widely used.[1][2][3][4] They typically activate carbonyl groups or facilitate cyclization reactions such as intramolecular hydroalkoxylation or cyclizative rearrangements.[1][3][4]

  • Transition Metal Catalysts: Palladium, Ruthenium, and Iron complexes are frequently employed. Palladium catalysts are notable for oxidative lactonization and Wacker-type cyclizations.[1][5] Ruthenium catalysts, particularly with chiral ligands like Ts-DPEN, are excellent for asymmetric transfer hydrogenation reactions to afford enantiomerically enriched morpholines, which can be precursors to morpholinones.[1][4]

  • Organocatalysts: Chiral organocatalysts, such as those based on Cinchona alkaloids (e.g., ureas and thioureas), have emerged as powerful tools for asymmetric synthesis, often enabling one-pot or "telescoped" reaction sequences.[6]

Q2: How do I select the best catalyst for my specific reaction?

Catalyst selection is a multi-factorial decision. The diagram below provides a high-level workflow to guide your initial choice based on your starting materials and the desired structural features of the target morpholinone.

CatalystSelection cluster_input Input Considerations cluster_pathways Synthetic Pathways & Catalyst Choice cluster_catalysts Recommended Catalyst Classes Start What is your primary synthetic goal? Substrate What are your starting materials? Start->Substrate C3_Sub Asymmetric C3-Substitution? Substrate->C3_Sub Aza_Quat Aza-Quaternary Center? Substrate->Aza_Quat Oxidative Oxidative Cyclization? Substrate->Oxidative Hydroalkox Intramolecular Hydroalkoxylation? Substrate->Hydroalkox CPA Chiral Phosphoric Acids (e.g., for aza-benzilic rearrangement) C3_Sub->CPA Yes (from glyoxals & amino alcohols) Organo Chiral Organocatalysts (e.g., Cinchona-based) C3_Sub->Organo Yes (via one-pot epoxidation) ZnCl2 Zinc Chloride (for cyclizative 1,2-rearrangement) Aza_Quat->ZnCl2 Yes (from tricarbonyls & amino alcohols) Pd_Ru Palladium or Ruthenium Catalysts (e.g., for oxidative lactonization) Oxidative->Pd_Ru Yes (from diethanolamines) LewisAcid Lewis Acids (e.g., BF3·OEt2) Hydroalkox->LewisAcid Yes (from N-tethered alkenes)

Caption: Decision workflow for initial catalyst selection.

Q3: My reaction is sluggish or stalls completely. What are the most common causes related to the catalyst?

Catalyst-related issues are a primary cause of reaction failure. Key factors include:

  • Catalyst Incompatibility: The chosen catalyst may be poisoned by functional groups on your substrate (e.g., unprotected thiols for palladium catalysts).

  • Insufficient Loading: While higher catalyst loading can sometimes be detrimental, too low a concentration will result in a slow or incomplete reaction. For many processes, loadings between 1-10 mol% are typical.[6]

  • Deactivation: The catalyst may be sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) if the protocol demands it.

  • Incorrect Ligand Choice: For transition metal catalysts, the ligand is as important as the metal center. For instance, in Ru-catalyzed asymmetric hydrogenations, hydrogen-bonding interactions between the ligand and the substrate are critical for achieving high enantioselectivity.[1][4]

Troubleshooting Guide

This section addresses specific experimental problems in a systematic format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Catalyst Choice: The catalyst is not active for the specific transformation. 2. Catalyst Poisoning: Presence of inhibiting functional groups (e.g., unprotected amines, thiols) or impurities in reagents/solvents. 3. Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or solvent. For instance, dehydration of diethanolamine requires high temperatures (180-210°C) to proceed effectively.[7] 4. Poor Catalyst Quality: The catalyst may have degraded due to improper storage.1. Re-evaluate Catalyst Choice: Consult the literature for catalysts proven to work on similar substrates. See our Catalyst Comparison Table below. 2. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. Consider protecting reactive functional groups. 3. Optimize Conditions: Perform a systematic screen of temperature, concentration, and solvent. 4. Use Fresh Catalyst: Source a new batch of catalyst from a reputable supplier and store it under the recommended conditions (e.g., in a desiccator or glovebox).
Poor Stereoselectivity (Enantio- or Diastereo-) 1. Achiral Catalyst Used: An achiral catalyst was used for an asymmetric transformation. 2. Sub-optimal Chiral Catalyst/Ligand: The chosen chiral catalyst may not provide sufficient steric or electronic differentiation for the substrate. 3. Incorrect Temperature: Asymmetric inductions are often highly temperature-dependent. Lower temperatures frequently lead to higher enantiomeric excess (ee).[6] 4. Background Racemic Reaction: A non-catalyzed, racemic pathway may be competing with the desired catalytic cycle, especially at elevated temperatures.1. Select a Chiral Catalyst: Use a well-established chiral catalyst system (e.g., Chiral Phosphoric Acid, Ru/(S,S)-Ts-DPEN).[1][2] 2. Screen Chiral Ligands/Catalysts: Test a library of related chiral catalysts. For example, different bulky substituents on a chiral phosphoric acid can dramatically alter selectivity.[2] 3. Vary Temperature: Run the reaction at a lower temperature (e.g., -20 °C, 0 °C, or room temperature) and monitor the effect on stereoselectivity.[6] 4. Reduce Temperature/Catalyst Loading: Lowering the reaction temperature can suppress the background reaction. Adjusting catalyst loading might also favor the desired pathway.
Formation of Side Products 1. Over-reaction or Decomposition: Reaction conditions (e.g., temperature, time) are too harsh, leading to product degradation or subsequent reactions. 2. Competing Reaction Pathways: The catalyst may be promoting an alternative, undesired reaction (e.g., dimerization, elimination). 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and stop it once the starting material is consumed, before significant side product formation occurs. 2. Modify Catalyst/Conditions: A different catalyst may offer higher chemoselectivity. For example, certain iron(III) catalysts can provide high diastereoselectivity in morpholine synthesis.[1] 3. Verify Stoichiometry: Carefully check the molar ratios of all reagents, including any additives or bases.
Catalyst System Comparison
Catalyst SystemTypical ReactionSubstrate ScopeProsCons
Chiral Phosphoric Acids Asymmetric aza-benzilic ester rearrangement[2]Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols[2]High enantioselectivity, mild conditions, metal-free.Can be sensitive to substrate electronics; catalyst can be expensive.
Palladium (e.g., Pd(OAc)₂) Oxidative lactonization, Wacker-type cyclization[1][5]N-substituted diethanolamines, N-tethered alkenes[1][5]High efficiency, good functional group tolerance.Potential for catalyst poisoning, requires an oxidant, residual metal concerns.
Ruthenium (e.g., RuCl[(S,S)-Ts-DPEN]) Asymmetric transfer hydrogenation of precursors[1][4]Aminoalkyne substrates[1]Excellent enantioselectivity, broad functional group tolerance.Often a multi-step sequence to the final morpholinone.
BF₃·OEt₂ Intramolecular hydroalkoxylation[1][4]Nitrogen-tethered alkenes[1][4]Inexpensive, simple procedure, good yields.Stoichiometric amounts often needed, limited to specific substrates, lacks stereocontrol.
Cinchona Alkaloid Ureas/Thioureas One-pot epoxidation/ring-opening[6]α,β-Unsaturated ketones, amino alcoholsEnables telescoped synthesis, good yields and enantioselectivity.[6]Multi-component system can be complex to optimize.

Key Mechanisms & Protocols

Mechanism: Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

One of the most elegant methods for producing C3-substituted morpholinones is the domino reaction between a glyoxal and a 2-aminoethanol, catalyzed by a chiral phosphoric acid (CPA).[2] The process involves a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[2]

Mechanism Reactants Glyoxal + 2-Aminoethanol + Chiral Phosphoric Acid (CPA-H+) Activation CPA activates Glyoxal via H-bonding. Amine attacks activated carbonyl. Reactants->Activation Cyclization [4+2] Heteroannulation Forms cyclic α-iminium hemiacetal. Activation->Cyclization Rearrangement 1,2-Aryl/Alkyl Shift (Aza-Benzilic Ester Rearrangement) Cyclization->Rearrangement Product Chiral C3-Substituted Morpholinone Rearrangement->Product

Caption: Simplified mechanism of the CPA-catalyzed aza-benzilic ester rearrangement.

Experimental Protocol 1: Asymmetric Synthesis of C3-Aryl Morpholinones via Aza-Benzilic Ester Rearrangement

This protocol is adapted from the work of Zhu and coworkers and provides a reliable method for accessing enantioenriched morpholinones.[2]

Materials:

  • Aryl glyoxal (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., STRIP) (5 mol%)

  • 4Å Molecular Sieves (activated, 200 mg per mmol of glyoxal)

  • Anhydrous Toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.05 equiv) and activated 4Å molecular sieves.

  • Add anhydrous toluene to the tube, followed by the 2-(arylamino)ethan-1-ol (1.2 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl glyoxal (1.0 equiv) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholinone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Note: The molecular sieves are crucial for removing water generated during iminium ion formation, which drives the reaction equilibrium towards the product. The chiral phosphoric acid not only catalyzes the reaction but also establishes the stereochemistry of the final product through a well-organized, hydrogen-bonded transition state.[2]

Experimental Protocol 2: One-Pot Synthesis of Morpholin-2-ones via Organocatalytic Epoxidation/Cyclization

This protocol is based on the telescoped catalytic synthesis developed by Lattanzi and coworkers, which avoids the isolation of sensitive intermediates.[6]

Materials:

  • α,β-Unsaturated Ketone (e.g., chalcone) (1.0 equiv)

  • 2-Aminoethanol (1.5 equiv)

  • Chiral Thiourea Catalyst (based on Cinchona alkaloid) (10 mol%)

  • Base (e.g., K₂CO₃)

  • Oxidant (e.g., tert-Butyl hydroperoxide)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated ketone (1.0 equiv), chiral thiourea catalyst (0.1 equiv), and anhydrous CH₂Cl₂.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the oxidant and stir for the time required to complete the epoxidation step (monitor by TLC).

  • Once the epoxide is formed, add the 2-aminoethanol (1.5 equiv) and the base (e.g., K₂CO₃) directly to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the subsequent ring-opening and cyclization are complete (monitor by TLC/LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Note: The thiourea catalyst facilitates the asymmetric epoxidation of the starting material. The subsequent addition of the amino alcohol and base initiates a nucleophilic attack on the epoxide, followed by an intramolecular cyclization to form the morpholinone ring. This one-pot approach is highly efficient as it minimizes handling of the potentially unstable epoxide intermediate.[6]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved from [Link]

  • Chung, K., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(28), 10034–10040. Retrieved from [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Organic & Inorganic Au. Retrieved from [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. Retrieved from [Link]

  • Li, X.-Z., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Chiral Morpholinone Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of chiral morpholinones. Chiral morpholinones are vital heterocyclic scaffolds in medicinal chemistry and drug development, often serving as key building blocks for complex active pharmaceutical ingredients (APIs).[1][2] Transitioning their synthesis from the laboratory bench to pilot or manufacturing scale, however, introduces a unique set of challenges that can impact yield, purity, and, most critically, stereochemical integrity.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to address common issues encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a chiral morpholinone?

A1: The challenges are multifaceted and span the entire production workflow.[3] Key issues include:

  • Maintaining Stereoselectivity: Ensuring high enantiomeric excess (ee) is often the biggest hurdle. Reaction conditions that work at the gram scale may not translate directly, leading to partial or complete racemization.[4][5]

  • Process Safety: Reactions may have thermal hazards (exotherms) that are manageable in the lab but become dangerous at scale. A thorough process safety assessment is non-negotiable.[6][7]

  • Reaction Kinetics and Mixing: Mass and heat transfer limitations in large reactors can lead to localized concentration or temperature gradients, promoting side reactions and reducing yield.[8][9]

  • Downstream Processing: Purification and isolation, particularly chiral separations and crystallization, often become bottlenecks. Methods like chromatography and crystallization behave differently at larger scales.[10][11]

  • Cost and Feasibility: Reagents, catalysts, and solvents that are practical for lab synthesis may be too expensive or difficult to handle for large-scale production.[5][12]

Q2: Why does enantiomeric excess (ee) often decrease during scale-up?

A2: A drop in enantioselectivity is typically linked to changes in the reaction environment. The primary culprits are inadequate mixing and poor temperature control. Large reactors have a much lower surface-area-to-volume ratio than lab flasks, making heat dissipation more difficult. If a reaction is exothermic, localized "hot spots" can form, providing enough energy to overcome the activation barrier for the non-stereoselective pathway or even cause racemization of the product.[4] Similarly, inefficient mixing can lead to areas of high substrate or reagent concentration, which can alter the reaction mechanism or favor undesired side reactions.[9]

Q3: What are the most common synthetic routes for chiral morpholinones and their scale-up potential?

A3: Several effective routes exist, each with its own scale-up considerations. A prominent method is the asymmetric hydrogenation of dehydromorpholine precursors using chiral catalysts, such as those based on Rhodium or Ruthenium.[13][14][15] This method is highly atom-economical and can provide excellent enantioselectivity.[15] However, the catalysts can be expensive and sensitive to impurities, which is a key scale-up concern.[16] Another approach involves tandem reactions, like hydroamination followed by asymmetric transfer hydrogenation, which offers the efficiency of a one-pot procedure.[17] The choice of route for industrial production depends on factors like cost, complexity, safety, and the maturity of the technology.[5]

Troubleshooting Guide: Synthesis & Reaction Control

This section addresses specific problems you may encounter during the reaction phase of your scale-up campaign.

Issue: Decreased Enantiomeric Excess (ee) at Scale

Q: We achieved 99% ee in the lab for our asymmetric synthesis, but at the 10 L scale, it dropped to 85%. What went wrong?

A: This is a classic scale-up problem often rooted in physical, not chemical, changes. The investigation should focus on heat and mass transfer.

Root Cause Analysis & Solutions:

  • Inadequate Temperature Control:

    • The "Why": Exothermic reactions are a primary suspect. The heat generated in a 10 L reactor cannot dissipate as quickly as in a 100 mL flask. This temperature increase can provide sufficient energy for a competing, non-enantioselective reaction pathway to become significant, or it may lead to the racemization of the chiral product or intermediates.[4]

    • Troubleshooting Steps:

      • Characterize Thermal Profile: Use reaction calorimetry (e.g., RC1) to precisely measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe and controlled scale-up.[6]

      • Slow Reagent Addition: Instead of adding a reagent all at once, use a syringe pump (lab) or dosing pump (pilot) to add it slowly over time. This controls the rate of heat generation.

      • Improve Cooling Efficiency: Ensure your reactor's cooling jacket is operating at its maximum efficiency. Consider a more powerful cooling system if necessary.

  • Inefficient Mixing:

    • The "Why": Poor mixing creates non-uniform conditions within the reactor. Pockets of high reagent concentration can lead to fast, uncontrolled reactions that are often less selective. For catalytic reactions, inefficient mixing can mean the catalyst is not interacting effectively with the substrate, allowing background (non-catalyzed) reactions to occur.[9]

    • Troubleshooting Steps:

      • Evaluate Impeller Design: The type of impeller (e.g., pitched-blade turbine, anchor) and its position are critical. Consult with a chemical engineer to ensure the mixing geometry is appropriate for your reaction's viscosity and volume.

      • Optimize Agitation Speed: Increasing the RPM is not always the answer and can cause splashing or shear-sensitive catalyst degradation. Perform studies to find the optimal agitation rate that ensures homogeneity without introducing new problems.

  • Extended Reaction Time:

    • The "Why": If the product or a chiral intermediate is unstable under the reaction conditions, longer reaction times at scale can lead to gradual racemization. Some reactions show a decrease in 'ee' over time as the product slowly racemizes.[4]

    • Troubleshooting Steps:

      • In-Process Control (IPC): Take samples throughout the reaction to track both conversion and ee. This will tell you if the ee is high initially and then degrades over time.

      • Quench Promptly: Once the reaction reaches optimal conversion and ee, quench it immediately to prevent post-reaction degradation.

G start Low Enantiomeric Excess (ee) Observed at Scale check_temp Was the internal temperature stable and consistent with lab scale? start->check_temp temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes check_mixing Is mixing geometry and agitation speed optimized for the vessel? mix_no No check_mixing->mix_no mix_yes Yes check_mixing->mix_yes check_time Does ee degrade over time in the lab reaction? time_yes Yes check_time->time_yes time_no No check_time->time_no sol_temp1 Root Cause: Poor Heat Transfer (Exotherm Control Lost) temp_no->sol_temp1 sol_temp2 Solution: - Use Reaction Calorimetry - Slow reagent addition - Improve cooling capacity temp_no->sol_temp2 temp_yes->check_mixing sol_temp1->sol_temp2 sol_mix1 Root Cause: Poor Mass Transfer (Localized Concentrations) mix_no->sol_mix1 sol_mix2 Solution: - Model mixing (CFD) - Change impeller type/speed - Ensure solids are suspended mix_no->sol_mix2 mix_yes->check_time sol_mix1->sol_mix2 sol_time1 Root Cause: Product/Intermediate Racemization time_yes->sol_time1 sol_time2 Solution: - Monitor reaction by IPC - Minimize reaction time - Quench immediately time_yes->sol_time2 other other time_no->other Consider other factors: - Raw material purity - Catalyst deactivation sol_time1->sol_time2

Caption: The three core stages of a process safety risk assessment for scale-up.

Appendix A-1: Protocol for Chiral HPLC Method Development

Objective: To develop a robust analytical HPLC method for determining the enantiomeric purity (% ee) of a chiral morpholinone, suitable for in-process control and final product release.

1. Column and Mobile Phase Screening:

  • Rationale: The selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based (e.g., Chiralpak®) and macrocyclic glycopeptide-based (e.g., Chirobiotic®) columns are excellent starting points as they operate in multiple modes. [18]* Procedure:

    • Select 3-4 CSPs with different selectivities. A common starting set includes columns like Chiralpak AD-H, Chiralpak IC, and Chirobiotic V.

    • Prepare a stock solution of your racemic morpholinone standard.

    • Screen each column using a generic gradient method in both normal-phase (e.g., Heptane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) modes. [18] 4. Identify the column/mobile phase combination that provides the best initial separation (resolution > 1.5 is a good target).

2. Method Optimization:

  • Rationale: Once a promising system is identified, optimize it for speed, resolution, and robustness.

  • Procedure:

    • Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent to optimize resolution and retention time.

    • Additives: In normal-phase, small amounts of an amine (e.g., diethylamine) can improve peak shape for basic compounds. In reversed-phase, acids (e.g., TFA) or buffers can be used.

    • Flow Rate and Temperature: Adjust the flow rate to balance analysis time and efficiency. Varying the column temperature can sometimes significantly improve or invert enantioselectivity.

3. Validation:

  • Rationale: The method must be validated to ensure it is accurate, precise, and reliable for its intended purpose, following ICH guidelines. [19]* Procedure:

    • Specificity: Ensure no peaks from impurities or degradants co-elute with the desired enantiomers.

    • Linearity: Demonstrate a linear relationship between concentration and peak area over the expected range.

    • Accuracy & Precision: Confirm the method accurately measures known concentrations and provides consistent results upon repeated analysis.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for high-purity samples.

References
  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024). SCIREA Journal of Chemistry. [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). AZoM.com. [Link]

  • Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. (2023). YouTube. [Link]

  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions. (n.d.). Innovations in Pharmaceutical Technology. [Link]

  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. [Link]

  • Chiral drugs: an industrial analytical perspective. (n.d.). PubMed. [Link]

  • How to develop scale-up strategies for challenging crystallization processes. (2021). YouTube. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]

  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. (2021). PubMed. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2024). ACS Publications. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed. [Link]

  • Chirality and its implications for the pharmaceutical industry. (2015). ResearchGate. [Link]

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (n.d.). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Aureus Publishing. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Institutes of Health. [Link]

  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. (2011). PubMed. [Link]

  • Process Safety and Disaster Prevention Management. (n.d.). Sumitomo Chemical. [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (n.d.). National Institutes of Health. [Link]

  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate. [Link]

  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.). SK pharmteco. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023). MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf. (2022). UVaDOC. [Link]

  • A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. (2011). PubMed. [Link]

  • Process Safety Management in Manufacturing: A Primer. (2023). Veriforce. [Link]

Sources

Technical Support Center: Stability Studies of (S)-6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of (S)-6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this chiral molecule. The information herein is curated to ensure scientific integrity and is grounded in established principles of chemical stability testing.

I. Introduction to the Stability of this compound

This compound is a chiral heterocyclic compound with a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol .[1][2][3] Its structure, featuring a morpholin-3-one core and a hydroxymethyl substituent, presents several key areas of interest for stability studies. The lactam (amide within a ring) functionality, the secondary amine, the ether linkage, and the primary alcohol are all potentially susceptible to degradation under various stress conditions. Understanding the stability of this molecule is paramount for its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

This guide will address common questions and troubleshooting scenarios encountered during hydrolytic, oxidative, photolytic, and thermal stress testing of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

A. Hydrolytic Stability

Question 1: My this compound sample shows minimal degradation under neutral hydrolytic conditions, but I see some degradation in acidic and basic media. Is this expected, and what are the likely degradation products?

Answer: Yes, this is an expected outcome. The morpholin-3-one ring contains a six-membered lactam. Generally, six-membered lactams are significantly more stable to hydrolysis than their four-membered (β-lactam) or five-membered (γ-lactam) counterparts.[4][5][6] However, under forced acidic or basic conditions, hydrolysis of the lactam bond is the most probable degradation pathway.

  • Underlying Causality:

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam, leading to ring opening.

  • Likely Degradation Product: The primary degradation product would be the corresponding amino acid, (S)-2-((2-hydroxyethyl)amino)acetic acid, resulting from the cleavage of the amide bond.

  • Troubleshooting Unexpectedly High Degradation:

    • Verify pH: Ensure the pH of your solutions is accurate. Use a calibrated pH meter.

    • Control Temperature: Elevated temperatures will accelerate hydrolysis. Maintain consistent and controlled temperature conditions as per your protocol.

    • Purity of Starting Material: Impurities in your sample of this compound could catalyze degradation. Ensure you are using a well-characterized, high-purity starting material.

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Solutions:

    • Acidic: Dissolve this compound in 0.1 M HCl.

    • Neutral: Dissolve this compound in purified water.

    • Basic: Dissolve this compound in 0.1 M NaOH.

    • Note: Aim for a final concentration suitable for your analytical method (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Sampling: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid solution with NaOH, basic solution with HCl), and dilute to the appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method.[7][8][9]

B. Oxidative Stability

Question 2: I am observing multiple degradation products in my oxidative stress study using hydrogen peroxide. What are the potential sites of oxidation on this compound?

Answer: this compound has two primary sites susceptible to oxidation: the secondary amine within the morpholine ring and the primary hydroxymethyl group.

  • Underlying Causality:

    • Oxidation of the Secondary Amine: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide. This is a common degradation pathway for morpholine-containing compounds.[10]

    • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.

  • Potential Degradation Products:

    • This compound N-oxide: Oxidation at the ring nitrogen.

    • (S)-3-oxo-morpholine-6-carbaldehyde: Oxidation of the alcohol to an aldehyde.

    • (S)-3-oxo-morpholine-6-carboxylic acid: Further oxidation of the aldehyde to a carboxylic acid.

    • Ring-Opened Products: More aggressive oxidation could lead to cleavage of the morpholine ring.

  • Troubleshooting Indistinct Degradation Profiles:

    • Concentration of Oxidizing Agent: If degradation is too rapid and extensive, reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂).

    • Temperature Control: Perform the experiment at a lower temperature to slow down the reaction rate and better distinguish primary from secondary degradation products.

    • Analytical Method Specificity: Ensure your analytical method can resolve all potential degradation products. A gradient UPLC-MS method is highly recommended for this purpose.[8][11]

Experimental Protocol: Oxidative Degradation Study

  • Preparation of Solution: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water). Aim for a suitable final concentration.

  • Incubation: Store the solution at room temperature, protected from light, for a specified duration.

  • Sampling and Analysis: At predetermined time points, take aliquots and analyze directly or after appropriate dilution using a validated stability-indicating method.

C. Photostability

Question 3: My solid-state sample of this compound appears stable, but in solution, I see some degradation upon exposure to light. Why is there a difference, and what should I look for?

Answer: It is common for compounds to be more photolabile in solution than in the solid state. In the solid state, the rigid crystal lattice can dissipate energy and restrict the molecular movements necessary for photochemical reactions. In solution, molecules are more mobile and have greater interaction with the solvent and dissolved oxygen, which can facilitate photodegradation.

  • Underlying Causality: Photodegradation is initiated by the absorption of photons, which excites the molecule to a higher energy state. This excited molecule can then undergo various reactions, such as photo-oxidation or photolysis. The morpholine ring system can be susceptible to photocatalytic degradation.[12][13]

  • Potential Degradation Mechanisms:

    • Photo-oxidation: Similar to chemical oxidation, the secondary amine and hydroxymethyl group are potential targets, especially in the presence of oxygen.

    • Photolysis: Direct cleavage of bonds within the molecule, potentially leading to ring fragmentation. Studies on morpholine have shown the formation of hydroxy and oxo derivatives.[12][13]

  • Troubleshooting Photostability Studies:

    • Follow ICH Q1B Guidelines: For regulatory submissions, ensure your photostability testing adheres to the ICH Q1B guideline, which specifies light sources and exposure levels.[12]

    • Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

    • Solid vs. Solution: Test both the solid drug substance and a solution to assess the impact of the physical state on photostability.

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Solid: Spread a thin layer of the solid compound in a suitable container.

    • Solution: Prepare a solution of known concentration in a photochemically inert solvent (e.g., water or acetonitrile).

  • Exposure: Place the samples in a photostability chamber and expose them to a light source compliant with ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Dark Control: Store identical samples under the same conditions but shielded from light.

  • Analysis: After the specified exposure period, analyze both the exposed and control samples for degradation and changes in physical properties.

D. Thermal Stability

Question 4: At what temperature should I expect to see thermal degradation of this compound, and what is the likely mechanism?

Answer: As a solid organic molecule, significant thermal degradation is generally expected at temperatures well above typical storage conditions. The exact onset of decomposition would require experimental analysis, such as thermogravimetric analysis (TGA). Studies on the thermal decomposition of morpholine suggest that self-breakdown reactions are the primary pathway.[2]

  • Underlying Causality: At elevated temperatures, molecules gain sufficient vibrational energy to break chemical bonds. The weakest bonds in the structure are typically the first to cleave. For this compound, this could involve the C-N, C-O, or C-C bonds of the ring or the substituent.

  • Potential Degradation Pathways:

    • Decarbonylation: Loss of the carbonyl group as carbon monoxide.

    • Ring Fragmentation: Cleavage of the morpholine ring into smaller volatile molecules.

    • Dehydration: Loss of water from the hydroxymethyl group, potentially leading to polymerization or other reactions.

  • Troubleshooting Thermal Degradation Studies:

    • Appropriate Temperature Selection: Use a range of temperatures in your forced degradation study. Start with moderately elevated temperatures (e.g., 60-80°C) and increase if no degradation is observed.

    • Inert Atmosphere: To distinguish between thermal degradation and thermo-oxidative degradation, conduct experiments under an inert atmosphere (e.g., nitrogen) and compare the results to those obtained in the presence of air.

    • Analytical Technique: TGA is ideal for determining the onset temperature of weight loss. For identifying degradation products, techniques like HPLC-MS or GC-MS after trapping volatile components are necessary.

Experimental Protocol: Thermal Degradation (Solid State)

  • Sample Preparation: Place a known amount of the solid drug substance in a suitable vial.

  • Incubation: Place the vial in a calibrated oven at a set temperature (e.g., 80°C).

  • Sampling: At various time points, remove a vial, allow it to cool to room temperature, and prepare a solution for analysis.

  • Analysis: Quantify the remaining parent compound and any degradation products using a stability-indicating HPLC method.

III. Data Presentation and Visualization

Table 1: Summary of Potential Degradation Pathways and Products
Stress ConditionPotential Site of DegradationLikely Degradation MechanismPotential Degradation Products
Acid/Base Hydrolysis Lactam (Amide) BondNucleophilic Acyl Substitution(S)-2-((2-hydroxyethyl)amino)acetic acid
Oxidation Secondary Amine (Ring N)N-OxidationThis compound N-oxide
Primary Alcohol (-CH₂OH)Oxidation(S)-3-oxo-morpholine-6-carbaldehyde, (S)-3-oxo-morpholine-6-carboxylic acid
Photolysis Ring System, SubstituentsPhoto-oxidation, Ring CleavageHydroxy and oxo derivatives, ring-opened fragments
Thermal Degradation Entire MoleculeBond Cleavage, FragmentationSmaller volatile molecules, decarbonylated species
Diagrams

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) API->Oxidation Photolysis Photolytic (ICH Q1B) API->Photolysis Thermal Thermal (e.g., 80°C) API->Thermal HPLC_MS Stability-Indicating UPLC-MS Method Hydrolysis->HPLC_MS Oxidation->HPLC_MS Photolysis->HPLC_MS Thermal->HPLC_MS NMR Structure Elucidation (NMR) HPLC_MS->NMR Isolate Peaks for Data Data Interpretation (Degradation Profile) HPLC_MS->Data caption Workflow for forced degradation studies.

Caption: Workflow for forced degradation studies.

Diagram 2: Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis/Thermal Parent This compound Hydrolyzed (S)-2-((2-hydroxyethyl)amino)acetic acid Parent->Hydrolyzed  Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide  Oxidizing Agent Aldehyde Aldehyde Derivative Parent->Aldehyde  Oxidizing Agent Fragments Ring-Opened Fragments & Other Species Parent->Fragments  Light/Heat Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation caption Potential degradation pathways.

Caption: Potential degradation pathways.

IV. References

  • Gao, H., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Umstätter, F., et al. (2010). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Poupaert, J. H., et al. (2005). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. Available at: [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • Zbaida, S., et al. (1996). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Reddy, B. K., et al. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Poupaert, J. H., et al. (2005). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. Available at: [Link]

  • Kumar, V., et al. (2012). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. PubMed Central. Available at: [Link]

  • Swain, D., et al. (2014). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Available at: [Link]

  • Umstätter, F., et al. (2010). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. Available at: [Link]

  • Cao, Y., et al. (2016). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]

  • Doherty, S., et al. (1995). Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2H-1,4-oxazine) in TiO2 Aqueous Suspensions. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available at: [Link]

  • Umstätter, F., et al. (2010). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Jain, D., et al. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Radwan, M. A., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

  • Werber, J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Zaytsev, D. A., et al. (2022). UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium. PubMed. Available at: [Link]

  • Vervoot, M., et al. (2019). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. ACS Publications. Available at: [Link]

  • Kumar, R., et al. (2023). Structural Identification of Novel Degradation Impurities in Teriflunomide Drug Product Using NMR, IR, Mass Spectrometry, and Quantification by RP-HPLC. ResearchGate. Available at: [Link]

  • Eawag. Morpholine Degradation Pathway. Available at: [Link]

  • Kumar, A., et al. (2017). Development and validation of stability indicating hptlc method for estimation of swertiamarin in bulk and dosage form. SciSpace. Available at: [Link]

  • PubChem. 3-Morpholinone. National Institutes of Health. Available at: [Link]

  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Available at: [Link]

  • Creek, D. J., et al. (2021). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]

  • Campos-Pereira, H., et al. (2022). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of the Absolute Configuration of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] 6-(hydroxymethyl)morpholin-3-one is a key chiral building block, and the unambiguous determination of its absolute configuration is a critical step in ensuring the safety, efficacy, and intellectual property of new chemical entities derived from it.

This guide provides an in-depth comparison of two authoritative methods for the validation of the absolute configuration of 6-(hydroxymethyl)morpholin-3-one: Single-Crystal X-ray Crystallography (SC-XRD) and Vibrational Circular Dichroism (VCD) spectroscopy. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present a logical framework for data interpretation, empowering researchers to make informed decisions for their specific needs.

Method 1: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[1] This technique provides a direct, unambiguous three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.[2][3]

The Principle of Unambiguous Determination

The ability of SC-XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. By carefully measuring the minute differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in the crystal lattice can be determined. The Flack parameter is a critical value refined during the analysis that indicates whether the determined stereochemistry is correct.[4][5][6]

Experimental Protocol

1. Crystallization: The Critical First Step

The primary challenge in SC-XRD is obtaining a high-quality single crystal suitable for diffraction.[1] For 6-(hydroxymethyl)morpholin-3-one, which is a small, potentially polar molecule, the following methods are recommended:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and allowed to evaporate slowly in a loosely capped vial.[7] The slow reduction in solvent volume gradually increases the concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

2. Data Acquisition

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer. For light-atom structures like 6-(hydroxymethyl)morpholin-3-one, using a copper (Cu) X-ray source is preferable to a molybdenum (Mo) source to enhance the anomalous scattering signal.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A detector records the diffraction pattern as a series of reflections at different crystal orientations. A complete dataset, including Bijvoet pairs, is collected.

3. Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, yielding an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit. During this process, the Flack parameter is calculated.

Data Interpretation: The Flack Parameter

The Flack parameter, x, is a crucial indicator of the correctness of the assigned absolute configuration. It is refined to a value between 0 and 1.[4][5]

Flack Parameter (x)Standard Uncertainty (u)Interpretation
Close to 0Small (e.g., < 0.1)The assigned absolute configuration is correct.[4]
Close to 1Small (e.g., < 0.1)The assigned absolute configuration is incorrect and should be inverted.[4]
Close to 0.5Indicates racemic twinning, where the crystal contains equal amounts of both enantiomers.
Any valueLargeThe anomalous scattering signal is too weak for a reliable determination.

Example Data: For a crystal of (R)-6-(hydroxymethyl)morpholin-3-one, a successful refinement would yield a Flack parameter such as x = 0.04(8) , providing high confidence in the (R) assignment.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][8] This provides a unique spectroscopic fingerprint of a molecule's absolute configuration. The key to this method is the comparison of the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[1] VCD is particularly advantageous when obtaining single crystals is difficult or impossible.[1]

The Principle of Spectroscopic Comparison

A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[2] By performing a Density Functional Theory (DFT) calculation for one enantiomer (e.g., the (R)-enantiomer), a theoretical VCD spectrum can be generated. If the experimental spectrum of an unknown sample matches the sign and relative intensity of the calculated (R)-spectrum, the sample is assigned the (R)-configuration.[1] If it matches the inverted (R)-spectrum, it is assigned the (S)-configuration.

Experimental and Computational Workflow

The VCD workflow is a synergistic combination of experimental measurement and computational modeling.

Caption: Workflow for absolute configuration determination using VCD.

Detailed Protocols

Experimental Protocol

  • Sample Preparation: Dissolve approximately 8-10 mg of 6-(hydroxymethyl)morpholin-3-one in 150-250 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] The use of deuterated solvents is crucial to avoid interfering solvent absorption bands in the infrared region.[9] Transfer the solution to an IR cell with BaF₂ windows (e.g., 100 µm path length).[9]

  • Data Acquisition: Place the sample cell in a Fourier-transform VCD spectrometer. Collect data for several hours (e.g., 6-8 hours) to achieve a good signal-to-noise ratio.[9] The final VCD spectrum is obtained by processing the collected data.[9]

Computational Protocol

  • Conformational Search: For flexible molecules, it is essential to identify all low-energy conformers. This is typically done using computational chemistry software packages. A recommended approach involves an initial search with a computationally inexpensive method, followed by refinement.[10][11]

  • DFT Optimization and Frequency Calculation: Each low-energy conformer is then subjected to geometry optimization and vibrational frequency calculations using DFT. A common and effective level of theory is the B3LYP functional with a 6-31G* basis set.[12][13] This step calculates the IR and VCD spectra for each individual conformer.

  • Boltzmann Averaging: The final theoretical VCD spectrum is generated by averaging the spectra of all significant conformers, weighted according to their calculated Boltzmann populations at the experimental temperature.[10][11]

Data Interpretation: Spectral Matching

The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum for one enantiomer (e.g., (R)) and its inverse.

Hypothetical Data for 6-(hydroxymethyl)morpholin-3-one:

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated (R)-Frequency (cm⁻¹)Calculated (R)-VCD SignMatch
1745+1750+Yes
1450-1455-Yes
1320+1325+Yes
1100-1105-Yes

In this hypothetical example, the excellent agreement in the signs of the major VCD bands between the experimental and calculated (R)-spectra would lead to the unambiguous assignment of the sample as the (R)-enantiomer.

Comparative Summary

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism
Principle Direct 3D structure determination via X-ray diffraction and anomalous dispersion.Comparison of experimental and computationally predicted chiroptical spectra.
Sample Requirement High-quality single crystal (0.1-0.3 mm).5-15 mg of pure compound, soluble in a suitable solvent.[8] No crystals needed.
Ambiguity Unambiguous and direct, considered the "gold standard".Highly reliable, but indirect (relies on the accuracy of quantum chemical calculations).
Key Challenges Crystal growth can be difficult and time-consuming.[1]Requires access to a VCD spectrometer and computational resources/expertise.
Data Analysis Refinement of the Flack parameter.Comparison of experimental and calculated spectra.
Best For Compounds that crystallize well; providing definitive proof of structure.Oils, amorphous solids, or compounds that are difficult to crystallize; confirmation in solution.[8]

Conclusion and Recommendations

Both Single-Crystal X-ray Crystallography and Vibrational Circular Dichroism are powerful and reliable methods for determining the absolute configuration of 6-(hydroxymethyl)morpholin-3-one.

  • Choose SC-XRD when:

    • A definitive, unambiguous result is required for regulatory submission or patent litigation.

    • The compound is known to form high-quality single crystals.

  • Choose VCD when:

    • Crystallization attempts have failed, or the sample is an oil or amorphous solid.

    • A confirmation of the absolute configuration in the solution state is desired, which is often more relevant to its biological activity.

    • A rapid determination is needed, and the necessary spectroscopic and computational resources are available.

Ultimately, the choice of method will depend on the specific circumstances of the research, including the physical properties of the compound, available instrumentation, and the required level of certainty. In many cases, these techniques can be used complementarily to provide an exceptionally high level of confidence in the stereochemical assignment.

References

  • Schrödinger, Inc. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • BioTools. WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Kenny, P. W., et al. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Witek, J., et al. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. [Link]

  • Flack, H. D., & Bernardinelli, G. Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography. [Link]

  • Probert, M. R., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Grimme, S., et al. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. [Link]

  • Watkin, D. J. Howard Flack and the Flack Parameter. Chemistry. [Link]

  • Hall, S. R., et al. Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

  • Watkin, D. J. Howard Flack and the Flack Parameter. MDPI. [Link]

  • Spingler, B., et al. Guide for crystallization. [Link]

  • Gaussian, Inc. Studying Chirality with Vibrational Circular Dichroism. [Link]

  • de Sousa, R. M. F., et al. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. InTech. [Link]

  • Johnson, S. J., et al. Theoretical Prediction of Vibrational Circular Dichroism Spectra. Defense Technical Information Center. [Link]

  • Victorian Curriculum and Assessment Authority. Visual Communication Design. [Link]

  • Crystallization of small molecules. [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • CheatsheetPro. Teacher Guide: Supporting Independent VCD Exam Preparation using CheatsheetPro. [Link]

  • Thompson, A. L., & Watkin, D. J. CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography. [Link]

  • Oreate Additive Manufacturing. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Target Learning. 2024 VCD Unit 2 Examination. [Link]

  • Helmchen, G. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry. [Link]

  • IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Pali, K., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. [Link]

  • CGR Cinémas. Films à l'affiche, Horaires. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Chiral Morpholinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The morpholinone scaffold is a cornerstone in modern medicinal chemistry, appearing in a range of therapeutics, including the neurokinin-1 (NK-1) receptor antagonist Aprepitant (EMEND®). The stereochemistry of these molecules is critical to their pharmacological activity, making the development of robust and efficient synthetic routes to enantiomerically pure morpholinones a significant area of research. This guide provides a comparative analysis of the primary strategies for synthesizing chiral morpholinones, offering insights into the mechanistic underpinnings and practical considerations for each approach. Our focus will be on providing actionable intelligence for researchers in drug discovery and process development.

Catalytic Asymmetric Synthesis: The Modern Approach to Chirality

The direct formation of chiral morpholinones from achiral precursors using substoichiometric amounts of a chiral catalyst represents the state-of-the-art in synthetic efficiency. This approach avoids the use of stoichiometric chiral auxiliaries or the limitations of chiral pool availability.

Chiral Brønsted Acid Catalysis: The Aza-Benzilic Ester Rearrangement

A particularly elegant and powerful method involves the use of a chiral phosphoric acid (CPA) to catalyze a domino reaction between glyoxals and 2-aminoethanols.[1][2][3] This strategy is noteworthy for its atom economy and the complexity generated in a single transformation.

Mechanism and Rationale:

The reaction is initiated by a [4+2] heteroannulation between the arylglyoxal and the 2-(arylamino)ethan-1-ol.[1][3] This is followed by a 1,2-aryl or alkyl shift of the resulting cyclic α-iminium hemiacetal, which constitutes an asymmetric aza-benzilic ester rearrangement.[1][2] The chiral phosphate anion controls the enantioselectivity of the rearrangement by forming a chiral ion pair with the iminium intermediate. The choice of a strong Brønsted acid catalyst is crucial for activating the glyoxal and promoting the key rearrangement step.[4]

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a C3-Substituted Morpholinone [1]

  • Step 1: Reaction Setup. To a flame-dried vial, add the 2-(arylamino)ethan-1-ol (0.12 mmol), the chiral phosphoric acid catalyst (0.01 mmol), and the solvent (e.g., toluene, 1.0 mL).

  • Step 2: Addition of Glyoxal. Add the aryl or alkylglyoxal (0.10 mmol) to the solution. The choice of solvent is critical; non-polar aromatic solvents like toluene are often preferred to facilitate the key ion pairing.

  • Step 3: Reaction. Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Step 4: Workup and Purification. Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the chiral morpholinone.

One-Pot Domino Ring-Opening Cyclization (DROC)

Another innovative approach is a one-pot, three-step synthesis that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[5][6][7] This method is highly versatile and provides access to a wide range of substituted morpholinones.

Mechanism and Rationale:

The sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile.[7] The resulting electron-poor alkene is then asymmetrically epoxidized in situ using a chiral quinine-derived urea organocatalyst and an oxidant like cumyl hydroperoxide.[6] The final step involves the addition of a 2-aminoethanol derivative, which acts as a nucleophile to open the epoxide ring, followed by an intramolecular cyclization to form the morpholinone core.[7] The one-pot nature of this process is a significant advantage, as it minimizes purification steps and reduces waste.

Experimental Protocol: One-Pot Synthesis via DROC [6]

  • Step 1: Knoevenagel Condensation. In a reaction vessel, combine the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and a quinine-derived urea catalyst (e.g., eQNU, 0.01 mmol) in an anhydrous solvent like toluene.

  • Step 2: Asymmetric Epoxidation. After the initial condensation is complete, dilute the mixture with additional solvent, cool to -20 °C, and add cumyl hydroperoxide (0.11 mmol).

  • Step 3: Domino Ring-Opening Cyclization. Once the epoxidation is complete, add the 2-aminoethanol derivative (0.12 mmol) and a base such as triethylamine (0.2 mmol) and allow the reaction to warm to room temperature.

  • Step 4: Purification. After the reaction is complete, quench the reaction, perform an aqueous workup, and purify the crude product by chromatography.

Chiral Pool Synthesis: A Classic and Reliable Strategy

The use of readily available, enantiomerically pure starting materials from nature—the "chiral pool"—is a long-standing and dependable strategy for the synthesis of chiral molecules.[8][9][10] For morpholinones, this typically involves starting with chiral amino acids or amino alcohols.[5][11]

Rationale and Causality:

The primary advantage of this approach is that the stereochemistry of the target molecule is pre-determined by the starting material, obviating the need for an asymmetric induction step.[10] The synthetic design focuses on building the morpholinone ring around the existing chiral center. While reliable, this method's flexibility is limited by the availability of suitable chiral precursors.[3]

Experimental Protocol: Synthesis from a Chiral Amino Acid [11]

  • Step 1: Reduction of the Carboxylic Acid. A protected chiral amino acid (e.g., Z-D-Asp(OtBu)-OH) is reduced to the corresponding amino alcohol using a reducing agent like borane dimethyl sulfide complex.

  • Step 2: N-Alkylation. The resulting amino alcohol is then N-alkylated with an appropriate electrophile, such as an α-bromo ester, under basic conditions.

  • Step 3: Cyclization. The intermediate is then subjected to conditions that promote intramolecular cyclization to form the morpholinone ring. This may involve deprotection followed by heating or the use of a coupling agent.

  • Step 4: Purification. The final product is purified using standard techniques like chromatography. Chiral HPLC is often used to confirm that no racemization has occurred during the synthesis.[11]

Diastereoselective Synthesis: Controlling Multiple Stereocenters

When the target morpholinone contains more than one stereocenter, the focus shifts to diastereoselective reactions. These methods aim to control the relative stereochemistry of the newly formed chiral centers.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as pseudoephedrine, can be a highly effective method for diastereoselective synthesis.[4] The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction and is subsequently removed.

Mechanism and Rationale:

In this approach, a chiral auxiliary like pseudoephedrine is reacted with a glyoxal to form a chiral morpholinone intermediate.[4] The stereochemistry of the auxiliary directs the facial selectivity of the cyclization and rearrangement steps, leading to a high diastereomeric excess. The auxiliary can then be cleaved to reveal the desired chiral morpholinone. The choice of a Brønsted acid catalyst is important for promoting the reaction while avoiding racemization.[4]

Comparative Performance of Synthetic Routes

Synthetic Route Key Features Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Chiral Phosphoric Acid Catalysis Domino [4+2] heteroannulation and aza-benzilic ester rearrangement.[1][2]Good to highUp to 99%[1]High atom economy, operational simplicity, broad substrate scope.Catalyst can be expensive, sensitive to substrate electronics.
One-Pot DROC Sequential Knoevenagel, asymmetric epoxidation, and cyclization.[5][6]Good to highUp to 95%[7]High versatility, one-pot procedure reduces purification steps.Multi-step one-pot can be challenging to optimize.
Chiral Pool Synthesis Utilizes enantiopure starting materials like amino acids.[11]Generally good>99% (no loss of initial ee)[11]Reliable and predictable stereochemical outcome.Limited by the availability of chiral starting materials.
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral auxiliary to direct stereochemistry.[4]HighHigh diastereoselectivity[4]High levels of stereocontrol, well-established methodology.Requires additional steps for auxiliary attachment and removal.

Visualizing the Synthetic Pathways

Catalytic Asymmetric Synthesis Workflow

cluster_cpa Chiral Phosphoric Acid Catalysis cluster_droc Domino Ring-Opening Cyclization (DROC) glyoxal Glyoxal domino Domino Reaction ([4+2] + Rearrangement) glyoxal->domino aminoethanol 2-Aminoethanol aminoethanol->domino cpa_cat Chiral Phosphoric Acid cpa_cat->domino Catalyzes morph_cpa Chiral Morpholinone domino->morph_cpa aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel acetonitrile (Phenylsulfonyl) acetonitrile acetonitrile->knoevenagel epoxidation Asymmetric Epoxidation knoevenagel->epoxidation droc_step DROC epoxidation->droc_step morph_droc Chiral Morpholinone droc_step->morph_droc q_cat Quinine-derived Catalyst q_cat->epoxidation Catalyzes aminoethanol2 2-Aminoethanol aminoethanol2->droc_step

Caption: Comparative workflows for catalytic asymmetric syntheses of chiral morpholinones.

Chiral Pool vs. Asymmetric Synthesis Logic

cluster_pool Chiral Pool Synthesis cluster_asym Catalytic Asymmetric Synthesis chiral_start Chiral Starting Material (e.g., Amino Acid) modification Functional Group Modification chiral_start->modification Chirality Inherent cyclization Ring Formation modification->cyclization morph_pool Chiral Morpholinone cyclization->morph_pool achiral_start Achiral Starting Materials asym_reaction Asymmetric Reaction achiral_start->asym_reaction morph_asym Chiral Morpholinone asym_reaction->morph_asym catalyst Chiral Catalyst catalyst->asym_reaction Induces Chirality

Caption: Fundamental logic of chiral pool vs. catalytic asymmetric synthesis.

Conclusion and Future Outlook

The synthesis of chiral morpholinones has evolved significantly, with catalytic asymmetric methods now offering highly efficient and versatile routes that rival the traditional reliance on the chiral pool. The choice of synthetic strategy will ultimately depend on the specific target molecule, the scale of the synthesis, and the availability of starting materials.

  • For rapid access to diverse analogs in a drug discovery setting, the catalytic asymmetric approaches, particularly the chiral phosphoric acid-catalyzed domino reaction, are exceptionally powerful.

  • For large-scale synthesis of a specific target where a suitable precursor is available, a chiral pool-based approach may offer a more cost-effective and reliable solution.

Future developments in this field will likely focus on expanding the substrate scope of existing catalytic methods, reducing catalyst loadings, and exploring enzymatic or biocatalytic routes to further enhance the sustainability and efficiency of chiral morpholinone synthesis.[12]

References

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Chamakuri, S., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7326. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2022). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. [Link]

  • Nagy, V., et al. (2021). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 26(11), 3328. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. Thieme. [Link]

  • University of Regensburg. (n.d.). Chapter 45 — Asymmetric synthesis. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(9), 1047. [Link]

  • Insights in Advanced Organic Chemistry 26. (2024). A short Chiral Pool Synthesis. YouTube. [Link]

  • Lee, S., & Lee, K. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 27(19), 6667. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Denard, C. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology Annual Review. [Link]

  • Mironov, V. F., et al. (2023). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 28(14), 5364. [Link]

  • de la Torre, M. C., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Beilstein Journal of Organic Chemistry, 14, 396–402. [Link]

Sources

Evaluating alternative chiral synthons for neurokinin-1 antagonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of chiral molecules is a cornerstone of modern medicinal chemistry. In the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs pivotal in managing chemotherapy-induced nausea and vomiting, the strategic selection of chiral synthons dictates the overall efficiency, stereochemical purity, and economic viability of the manufacturing process.[1] This guide provides an in-depth technical comparison of two distinct chiral synthons and their corresponding synthetic strategies for accessing the core scaffolds of potent NK1 antagonists. We will evaluate the well-established synthesis of the morpholine core found in the blockbuster drug aprepitant and contrast it with an innovative asymmetric synthesis of 4,4-disubstituted-2-imidazolidinones, an alternative and potent class of NK1 antagonists.

The Critical Role of Chirality in NK1 Receptor Antagonism

The neurokinin-1 receptor, a G-protein coupled receptor, plays a crucial role in mediating the effects of substance P, a neuropeptide involved in pain, inflammation, and vomiting.[2] The therapeutic efficacy of NK1 antagonists is intrinsically linked to their three-dimensional structure, with specific stereoisomers exhibiting the desired pharmacological activity while others may be inactive or even elicit off-target effects. Consequently, the development of robust and scalable asymmetric syntheses is paramount. This guide will dissect two elegant solutions to this challenge, focusing on the introduction and control of chirality.

Established Synthon: The Morpholine Core of Aprepitant via Crystallization-Induced Diastereoselective Transformation

The synthesis of aprepitant, a first-in-class NK1 antagonist, represents a landmark in pharmaceutical process chemistry. A key feature of its modern synthesis is the highly efficient construction of its chiral morpholine core. This is achieved through a sophisticated strategy that employs a chiral alcohol as the initial source of asymmetry, which then directs the formation of subsequent stereocenters.

A pivotal component of this synthesis is the use of the chiral synthon, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol. This chiral alcohol is not merely a transient auxiliary but is incorporated into the final drug molecule. The elegance of this approach lies in a crystallization-induced diastereoselective transformation.[3] In this key step, a racemic 2-hydroxy-1,4-oxazin-3-one is coupled with the enantiopure alcohol to form a mixture of two diastereomers. Under the reaction conditions, these diastereomers can equilibrate in solution. However, the desired diastereomer is less soluble and selectively crystallizes, thus driving the equilibrium towards its formation. This results in a high yield and excellent diastereoselectivity for the desired intermediate, which is then elaborated to the final morpholine core of aprepitant.[3]

Experimental Workflow for Aprepitant's Morpholine Core

cluster_0 Established Morpholine Synthesis racemic_oxazinone Racemic 2-Hydroxy-1,4-oxazin-3-one coupling Lewis Acid-Mediated Coupling racemic_oxazinone->coupling chiral_alcohol Chiral Alcohol Synthon ((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol) chiral_alcohol->coupling diastereomeric_mixture Diastereomeric Mixture (in solution) coupling->diastereomeric_mixture crystallization Crystallization-Induced Diastereoselective Transformation diastereomeric_mixture->crystallization diastereomeric_mixture->crystallization Equilibration desired_diastereomer Desired Diastereomer (crystalline) crystallization->desired_diastereomer Selective Crystallization elaboration Further Elaboration desired_diastereomer->elaboration aprepitant_core Chiral Morpholine Core elaboration->aprepitant_core

Caption: Synthesis of Aprepitant's Chiral Morpholine Core.

Alternative Synthon: 4,4-Disubstituted-2-Imidazolidinones via "Self-Reproduction of Chirality"

An alternative and compelling strategy for the synthesis of potent NK1 antagonists involves the construction of a 4,4-disubstituted-2-imidazolidinone scaffold. A highly innovative asymmetric synthesis for this class of compounds utilizes the principle of "self-reproduction of the center of chirality."[4] This approach begins with an enantiomerically pure α-hydroxy acid, which serves as the initial chiral synthon.

In this multi-step sequence, the initial stereocenter of the α-hydroxy acid is used to create a temporary chiral center in a heterocyclic intermediate. The original stereocenter is then destroyed to form a planar enolate, and a subsequent alkylation occurs on the face opposite to a bulky group, directed by the temporary chiral center. Finally, the temporary chiral center is removed to reveal the desired 4,4-disubstituted-2-imidazolidinone with high enantiomeric purity. This method is particularly powerful as it allows for the creation of a quaternary stereocenter, a common feature in this class of NK1 antagonists.

Experimental Workflow for the Imidazolidinone Core

cluster_1 Alternative Imidazolidinone Synthesis chiral_hydroxy_acid Chiral α-Hydroxy Acid Synthon intermediate_formation Formation of Chiral Heterocyclic Intermediate chiral_hydroxy_acid->intermediate_formation planar_enolate Planar Enolate Formation (Destruction of original stereocenter) intermediate_formation->planar_enolate alkylation Diastereoselective Alkylation planar_enolate->alkylation new_stereocenter Creation of Quaternary Stereocenter alkylation->new_stereocenter removal_auxiliary Removal of Temporary Chiral Center new_stereocenter->removal_auxiliary imidazolidinone_core Chiral 4,4-Disubstituted-2-Imidazolidinone Core removal_auxiliary->imidazolidinone_core

Caption: Asymmetric Synthesis of the Chiral Imidazolidinone Core.

Comparative Analysis of Chiral Synthon Strategies

The choice between these two synthetic strategies depends on several factors, including the desired final molecular architecture, scalability, and cost of starting materials. Below is a comparative summary of the key performance indicators for each approach.

FeatureEstablished Morpholine Synthesis (Aprepitant)Alternative Imidazolidinone Synthesis
Chiral Synthon (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-olEnantiomerically pure α-hydroxy acids
Key Strategy Crystallization-induced diastereoselective transformation"Self-reproduction of the center of chirality"
Stereochemical Control Excellent (driven by thermodynamics and solubility)Excellent (substrate-controlled diastereoselectivity)
Overall Yield High (reported up to 55% for the entire sequence)[3]Generally good, though can be multi-step
Enantio-/Diastereoselectivity High diastereomeric excess (>99%)High enantiomeric excess reported
Scalability Proven on an industrial scalePotentially scalable, but may require more steps
Versatility Specific to the aprepitant scaffoldApplicable to a range of 4,4-disubstituted imidazolidinones

Experimental Protocols

Protocol 1: Synthesis of the Chiral Morpholine Acetal Intermediate for Aprepitant

Objective: To synthesize the key chiral morpholine acetal intermediate via crystallization-induced diastereoselective transformation.

Materials:

  • Racemic 2-hydroxy-1,4-oxazin-3-one

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate)

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., 2,6-Lutidine)

Procedure:

  • To a solution of racemic 2-hydroxy-1,4-oxazin-3-one and (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in anhydrous toluene, add 2,6-lutidine.

  • Cool the mixture to 0 °C and add the Lewis acid dropwise.

  • Allow the reaction to warm to room temperature and stir until equilibration of the diastereomers is observed by in-process control (e.g., HPLC).

  • The desired diastereomer will begin to crystallize from the solution.

  • Continue stirring to allow for complete equilibration and crystallization.

  • Filter the solid product, wash with cold toluene, and dry under vacuum to yield the desired chiral morpholine acetal intermediate with high diastereomeric purity.

Protocol 2: Asymmetric Synthesis of a 4,4-Disubstituted-2-Imidazolidinone Core

Objective: To synthesize a chiral 4,4-disubstituted-2-imidazolidinone via a "self-reproduction of chirality" strategy.

Materials:

  • Enantiomerically pure α-hydroxy acid (e.g., (S)-Mandelic acid)

  • Pivaldehyde

  • Reagents for heterocyclic intermediate formation (e.g., amino alcohol)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., Benzyl bromide)

  • Reagents for removal of the temporary chiral center

Procedure:

  • Formation of the Chiral Auxiliary: React the enantiopure α-hydroxy acid with an appropriate amino alcohol and pivaldehyde to form a chiral oxazolidinone-acetal intermediate.

  • Enolate Formation: Treat the intermediate with a strong base such as LDA at low temperature (-78 °C) to generate the planar enolate, effectively destroying the original stereocenter.

  • Diastereoselective Alkylation: Add the alkylating agent to the enolate solution. The steric bulk of the pivaldehyde-derived acetal will direct the alkylation to the opposite face, creating the new quaternary stereocenter with high diastereoselectivity.

  • Removal of the Chiral Auxiliary: Hydrolyze the acetal and cleave the oxazolidinone ring under appropriate conditions to yield the chiral 4,4-disubstituted-2-imidazolidinone.

  • Purify the final product by chromatography or crystallization.

Conclusion

The synthesis of neurokinin-1 receptor antagonists provides a compelling case study in the evolution of asymmetric synthesis. The established route to aprepitant's morpholine core, featuring a highly efficient crystallization-induced diastereoselective transformation, stands as a benchmark in industrial process chemistry. Concurrently, the innovative "self-reproduction of chirality" strategy for accessing 4,4-disubstituted-2-imidazolidinones offers a versatile and powerful alternative for creating quaternary stereocenters.

The selection of a particular chiral synthon and synthetic strategy is a multifaceted decision. For large-scale manufacturing of a specific target like aprepitant, the convergence and high efficiency of the crystallization-driven method are highly advantageous. For the exploration of new chemical entities within the imidazolidinone class, the "self-reproduction of chirality" approach provides a flexible platform for generating diverse analogs. Ultimately, a thorough understanding of these and other emerging asymmetric methodologies is essential for drug development professionals seeking to create the next generation of chiral therapeutics.

References

  • Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. Available at: [Link]

  • Brands, K. M. J., et al. (2002). Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-35. Available at: [Link]

  • Di Fabio, R., et al. (2013). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4812-4817.
  • Hargreaves, R. J. (2002). The neurokinin-1 receptor antagonist aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting. Supportive Cancer Therapy, 1(1), 29-31.
  • Muñoz, M., & Coveñas, R. (2022). Neurokinin-1 Receptor Antagonists as a New Strategy to Overcome Cancer Resistance. International Journal of Molecular Sciences, 23(9), 4963. Available at: [Link]

  • Shih, N.-Y., et al. (2003). Asymmetric Synthesis of 4,4-Disubstituted-2-Imidazolidinones: Potent NK1 Antagonists. Organic Letters, 5(23), 4249–4251. Available at: [Link]

  • Tattersall, F. D., et al. (2000). The development of neurokinin-1 receptor antagonists.
  • U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. Available at: [Link]

  • Wang, X., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 14, 1189498. Available at: [Link]

  • Wikipedia. (2023). NK1 receptor antagonist. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Asymmetric Morpholinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Chiral Morpholinones in Drug Discovery

To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the morpholinone scaffold is no stranger. This privileged heterocyclic motif is a cornerstone in the architecture of numerous biologically active compounds, including approved therapeutics such as the neurokinin-1 (NK1) receptor antagonist Aprepitant.[1][2] The inherent structural rigidity and stereochemical complexity of chiral morpholinones allow for precise spatial presentation of pharmacophoric elements, making them invaluable in designing potent and selective drug candidates.[3][4][5]

However, the efficient and stereocontrolled synthesis of these scaffolds remains a significant challenge.[3][4][5] The demand for enantiomerically pure morpholinones has catalyzed a surge in the development of novel asymmetric catalytic methods. This guide provides an in-depth, comparative analysis of the leading catalytic systems, offering field-proven insights and detailed experimental data to inform your selection of the optimal synthetic strategy. We will move beyond a mere listing of methods to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Chiral Phosphoric Acid (CPA) Catalysis: The Brønsted Acid Powerhouse

Chiral phosphoric acids (CPAs) have emerged as remarkably effective Brønsted acid catalysts for a wide array of asymmetric transformations.[6] Their application in morpholinone synthesis represents a significant breakthrough, offering a powerful strategy for constructing C3-substituted morpholinones.[3][4][5]

Mechanistic Rationale: A Domino Annulation-Rearrangement Cascade

The CPA-catalyzed synthesis of morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols is a sophisticated domino reaction.[3][4][5][7] The proposed mechanism, a testament to the catalyst's ability to orchestrate multiple sequential events with high fidelity, proceeds as follows:

  • Iminium Ion Formation: The CPA catalyst activates the glyoxal via hydrogen bonding, facilitating condensation with the 2-(arylamino)ethan-1-ol to form a hemiaminal.

  • [4+2] Heteroannulation: Subsequent dehydration and cyclization generate a cyclic α-iminium hemiacetal intermediate. The chiral environment dictated by the CPA catalyst is crucial at this stage for establishing the initial stereocenter.

  • Aza-Benzilic Ester Rearrangement: The key enantioselective step involves a 1,2-aryl/alkyl shift from the carbon to the nitrogen atom. This kinetically controlled rearrangement is formally an asymmetric aza-benzilic ester rearrangement, furnishing the C3-substituted morpholinone.[3][4][5][7]

This domino process is highly efficient, assembling the morpholinone core from two linear substrates in a single operation.[7]

Experimental Workflow & Visualization: CPA-Catalyzed Morpholinone Synthesis

CPA_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Add 2-(arylamino)ethan-1-ol, aryl/alkylglyoxal, and 5 Å MS to a flame-dried tube Add_Solvent Add MTBE (0.1 M) Start->Add_Solvent Add_Catalyst (S)-CPA Catalyst (10-20 mol%) Add_Solvent->Add_Catalyst Stir Stir at 40–80 °C for 4–96 h Add_Catalyst->Stir Quench Cool to RT, concentrate under reduced pressure Stir->Quench Purify Purify by flash column chromatography Quench->Purify End Isolate Chiral Morpholinone Purify->End

Caption: Workflow for CPA-catalyzed asymmetric morpholinone synthesis.

Representative Protocol: CPA-Catalyzed Synthesis

This protocol is adapted from the work of Zhu and co-workers.[3][4][7]

Materials:

  • (S)-TRIP (a common CPA catalyst)

  • 2-(Arylamino)ethan-1-ol derivative (1.0 equiv)

  • Arylglyoxal monohydrate (1.2 equiv)

  • 5 Å Molecular Sieves (300 mg/mmol of limiting reagent)

  • Methyl tert-butyl ether (MTBE), anhydrous (to 0.1 M)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 2-(arylamino)ethan-1-ol, arylglyoxal monohydrate, and freshly activated 5 Å molecular sieves.

  • Add anhydrous MTBE via syringe to achieve a 0.1 M concentration with respect to the amino alcohol.

  • Add the (S)-CPA catalyst (10-20 mol%).

  • Seal the tube and place it in a preheated oil bath at the designated temperature (e.g., 60 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 36 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired C3-substituted morpholinone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Transition Metal Catalysis: Diverse Strategies for Ring Construction

Transition metal catalysts, particularly those based on palladium and rhodium, offer alternative and powerful routes to chiral morpholines and their derivatives.[8][9][10] These methods often rely on fundamentally different bond-forming strategies compared to organocatalysis.

Palladium-Catalyzed Tandem Allylic Substitution

Palladium catalysis has been successfully employed for the asymmetric construction of morpholines through tandem allylic substitution reactions.[8] This strategy involves the sequential formation of C-N and C-O bonds, creating the heterocyclic ring with high levels of stereocontrol. The choice of chiral ligand is paramount in dictating the enantioselectivity of the transformation.

Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative approach involves the asymmetric hydrogenation of a pre-formed unsaturated morpholine precursor.[9] Rhodium catalysts, paired with chiral bisphosphine ligands featuring a large bite angle, have proven highly effective for this transformation. This method can deliver 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and typically quantitative yields.[9]

Visualization: Transition Metal-Catalyzed Strategies

TM_Catalysis cluster_pd Palladium-Catalyzed Tandem Allylic Substitution cluster_rh Rhodium-Catalyzed Asymmetric Hydrogenation Pd_Start Allylic Substrate + 2-Aminoethanol Derivative Pd_Cat Pd(0) Catalyst + Chiral Ligand Pd_Start->Pd_Cat Tandem C-N/C-O formation Pd_Product Chiral Morpholine Pd_Cat->Pd_Product Rh_Start Unsaturated Morpholine Precursor Rh_Cat [Rh(COD)L*]BF4 + H2 (gas) Rh_Start->Rh_Cat Stereoselective Reduction Rh_Product Chiral Morpholine Rh_Cat->Rh_Product

Caption: Conceptual overview of two transition metal-catalyzed routes.

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate unique reactive intermediates.[11][12][13][14][15] While their application to morpholinone synthesis is less established than CPA catalysis, NHCs have been used to synthesize polycyclic morpholine structures and are instrumental in creating chiral triazolium salt precatalysts, some of which are derived from chiral morpholinones themselves.[11][12][13] The power of NHC catalysis lies in its capacity for umpolung (polarity inversion) of aldehydes, opening up novel reaction pathways.

Comparative Performance Analysis

The choice of catalyst is dictated by the specific synthetic target, substrate scope, and desired performance metrics. The following table summarizes the performance of representative catalysts from the discussed classes.

Catalyst SystemSubstrate ExampleYield (%)ee (%)Key AdvantagesLimitations & ConsiderationsReference
Chiral Phosphoric Acid (CPA) Phenylglyoxal + 2-Anilinoethanol9595 (er 97.5:2.5)Broad substrate scope, high enantioselectivity, operational simplicity, domino reaction.Requires anhydrous conditions and molecular sieves; catalyst loading can be high (10-20 mol%).[3][7]
Rhodium-Bisphosphine N-Boc-5,6-dihydro-2-phenyl-2H-1,4-oxazine>9999Quantitative yields, exceptionally high ee, applicable to hydrogenation of pre-formed rings.Requires synthesis of unsaturated precursor, use of high-pressure H2 gas.[9]
Palladium-Chiral Ligand (Z)-1,4-bis(acetoxy)but-2-ene + 2-aminoethanol8796Good yields and enantioselectivity for a specific class of substrates.Substrate scope may be more limited; requires careful ligand selection.[8]

Conclusion and Future Outlook

The asymmetric synthesis of morpholinones has matured significantly, with chiral phosphoric acid catalysis currently representing one of the most versatile and powerful strategies for accessing C3-substituted derivatives.[3][7] Its ability to orchestrate a complex domino sequence from simple starting materials with high enantiocontrol is a hallmark of modern organocatalysis.[3][4] Concurrently, transition metal-catalyzed methods, such as rhodium-catalyzed asymmetric hydrogenation, provide exceptionally high enantioselectivity and yields for specific applications, demonstrating the continued importance of these robust systems.[9]

The field is poised for further innovation. Future research will likely focus on expanding the substrate scope to include more challenging aliphatic and C3-disubstituted morpholinones, reducing catalyst loadings, and developing novel catalytic cycles that offer complementary reactivity. As the demand for structurally diverse and enantiopure drug candidates grows, the development of even more efficient and selective catalysts for morpholinone synthesis will remain a priority for the synthetic and medicinal chemistry communities.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Uozumi, Y., Tanahashi, A., & Hayashi, T. (1993). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Synthesis of Morpholinones by Chiral Phosphoric Acid Catalyzed Azabenzilic Ester Rearrangement. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of polycyclic morpholines via NHC‐catalyzed activation.... [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Tang, W., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Fang, X., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Chemistry Portal. [Link]

  • Afonso, C. A. M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Zhu, J., et al. (2021). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. [Link]

  • Mehta, R. (2024). N-Heterocyclic Carbene (NHC)-Catalyzed transformations for the synthesis of heterocycles requirements. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Chiral phosphoric acid catalyzed asymmetric synthesis of C–N axially chiral uracils with antitumor activity through kinetic resolution strategy. Organic Chemistry Frontiers. [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Development

In the landscape of modern pharmaceuticals, the three-dimensional structure of a molecule is paramount. Many drug molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. While one enantiomer (the eutomer) may provide the desired therapeutic effect, its counterpart (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the enantiomeric purity of chiral drug substances.[2]

Ensuring this stereochemical fidelity relies on robust analytical methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. This guide provides an in-depth comparison of the primary analytical techniques used for chiral purity assessment—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and details the critical process of cross-validation to ensure consistency and reliability when multiple methods are employed. This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[3]

Section 1: A Comparative Overview of Key Chiral Separation Technologies

The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment.[1] Success hinges on creating a chiral environment where the two enantiomers interact differently, leading to their separation. This is primarily achieved using specialized chiral stationary phases (in HPLC and SFC) or chiral selectors in the background electrolyte (in CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry, prized for its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[1][3]

  • Mechanism: Enantiomers are separated based on their differential interactions with a CSP. These CSPs, often based on polysaccharides, proteins, or cyclodextrins, create a three-dimensional chiral environment. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) significantly influences the retention and selectivity.

  • Strengths:

    • Versatility: A vast library of commercially available CSPs caters to a wide range of chemical entities.

    • Robustness: Well-established technology with predictable performance.

    • High Specificity and Accuracy: Capable of achieving high resolution and providing accurate quantification of enantiomeric impurities.

  • Causality Behind Experimental Choices: The selection of the CSP and mobile phase is the most critical decision in chiral HPLC method development. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. The mobile phase is then optimized to achieve adequate resolution (typically Rs > 1.5) and a reasonable analysis time. For instance, in normal-phase HPLC, a mixture of an alkane (like hexane) with an alcohol modifier (like ethanol or isopropanol) is common. The alcohol modifier competes with the analyte for interactive sites on the CSP, and its concentration is a key parameter for optimizing the separation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations.[1][4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

  • Mechanism: Similar to HPLC, SFC relies on CSPs for enantiomeric recognition. The mobile phase consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol, ethanol).[4]

  • Strengths:

    • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations, often 3 to 5 times faster than HPLC.[1][5]

    • Reduced Solvent Consumption: Primarily using CO2 significantly reduces the consumption of toxic organic solvents, making it a more environmentally friendly and cost-effective technique.[1][4]

    • Orthogonal Selectivity: SFC can sometimes provide different elution orders or improved resolution compared to HPLC for the same CSP, making it a complementary technique.[1]

  • Causality Behind Experimental Choices: The choice to use SFC is often driven by the need for high-throughput analysis or a desire to reduce solvent waste. The selection of the organic modifier and any additives (like amines or acids for basic or acidic compounds, respectively) is critical for achieving good peak shape and resolution. The backpressure and temperature are also key parameters that control the density and solvating power of the supercritical fluid mobile phase.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a different mechanism for chiral recognition.[1]

  • Mechanism: In CE, a chiral selector (e.g., a cyclodextrin derivative) is added to the background electrolyte within a narrow fused-silica capillary. Enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities in the applied electric field, leading to their separation.

  • Strengths:

    • High Efficiency: CE can generate a very large number of theoretical plates, leading to excellent resolution of even closely related compounds.

    • Minimal Sample and Reagent Consumption: The technique uses nanoliter-scale sample volumes and microliter-scale reagent volumes.

    • Rapid Method Development: The ability to quickly change the type and concentration of the chiral selector in the background electrolyte facilitates rapid method optimization.

  • Causality Behind Experimental Choices: CE is particularly advantageous for polar and charged compounds. The choice of chiral selector is paramount. Neutral and charged cyclodextrins are the most commonly used selectors. The pH of the background electrolyte is a critical parameter as it affects the charge of the analyte and the electroosmotic flow, both of which influence the separation. The concentration of the chiral selector is optimized to achieve the best balance between resolution and analysis time.

Section 2: Performance Comparison of HPLC, SFC, and CE

The choice of analytical technique depends on the specific requirements of the analysis, including the properties of the analyte, the required sensitivity, and the desired throughput. The following tables summarize typical performance characteristics based on published validation data for various chiral compounds.

Table 1: General Comparison of Chiral Separation Techniques

FeatureHPLCSFCCE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical fluid mobile phaseDifferential mobility of diastereomeric complexes in an electric field
Typical Analysis Time 5 - 30 min1 - 10 min10 - 40 min
Solvent Consumption HighLow to ModerateVery Low
Strengths Versatile, robust, widely available CSPsFast, "green," high throughputHigh efficiency, minimal sample use, rapid method development
Limitations Higher solvent cost and waste, longer run timesRequires specialized equipment, less suitable for highly polar compoundsLess robust for complex matrices, lower concentration sensitivity than HPLC/SFC with UV

Table 2: Comparative Quantitative Validation Data for Chiral Purity Assays

Note: These values are illustrative and are compiled from various sources. Actual performance is highly dependent on the specific analyte, column/selector, and instrumentation.

ParameterHPLC (Escitalopram)[6][7]HPLC (Ezetimibe)[4]
Linearity (r²) 0.998Not specified, but linearity was established
Range 20.0 - 70.0 µg/mL1.5 - 12 µg/mL (for the R-enantiomer)
LOD 2.54 µg/mL0.2 µg/mL
LOQ 7.68 µg/mL0.5 µg/mL
Precision (%RSD) Intra-day: 0.16%, Inter-day: 0.09%Not specified, but the method was proven to be precise
Accuracy (% Recovery) 100.28% - 102.86%98.7% - 102.2%

Section 3: The "Why" and "How" of Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct methods provide equivalent results for the same set of samples.[3] This is not merely a procedural formality but a scientific necessity to ensure data integrity and consistency across the lifecycle of a drug product.

When is Cross-Validation Necessary?

  • Method Transfer: When a validated analytical method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.

  • Introduction of a New Method: When a new method (e.g., a faster SFC method) is intended to replace an existing, validated method (e.g., an HPLC method).

  • Comparative Bioavailability Studies: When data from different laboratories or different methods need to be compared in clinical trials.

Designing the Cross-Validation Protocol

A well-designed cross-validation protocol is the foundation of a successful study. It must be a self-validating system, with pre-defined objectives, procedures, and acceptance criteria.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Objective & Scope (e.g., HPLC vs. SFC) P2 Select Methods (Validated Reference & New) P1->P2 P3 Define Acceptance Criteria (Based on historical data & risk) P2->P3 P4 Write & Approve Protocol P3->P4 E1 Select Batches/Lots (Minimum of 3 representative lots) P4->E1 Initiate Study E2 Analyze Samples (Same lots by both methods) E1->E2 E3 Data Collection E2->E3 V1 Statistical Analysis (e.g., Bland-Altman, t-test) E3->V1 Submit Data V2 Compare Results to Acceptance Criteria V1->V2 V3 Investigate Discrepancies V2->V3 If criteria not met V4 Final Report & Conclusion V2->V4 If criteria met V3->V4 ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of correct analyte Precision Precision Precision->Accuracy high precision is a prerequisite for accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines Range->Accuracy Range->Precision LOQ LOQ LOQ->Range lower boundary LOD LOD LOD->LOQ determines Robustness Robustness Robustness->Precision demonstrates reliability under varied conditions

Caption: Logical flow of key analytical method validation parameters.

This diagram illustrates that parameters are not assessed in isolation. For example, a method cannot be considered accurate if it is not precise. Similarly, the linearity of a method underpins its accuracy and precision over a defined range. Robustness studies provide confidence that the method will remain precise and accurate under the minor variations expected during routine use.

Conclusion: Ensuring Analytical Excellence through Rigorous Cross-Validation

The selection of an analytical technique for chiral purity assessment requires a careful balance of scientific need, throughput demands, and economic considerations. While HPLC remains the workhorse, SFC offers significant advantages in speed and sustainability, and CE provides a high-efficiency orthogonal approach.

Regardless of the chosen method or methods, their reliability is non-negotiable. Cross-validation is the ultimate demonstration that our analytical results are consistent, transferable, and trustworthy. By designing and executing robust cross-validation protocols, grounded in the principles outlined by regulatory bodies like the ICH, we uphold the scientific integrity of our work and, most importantly, contribute to ensuring the safety and efficacy of medicines for patients.

References

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]

  • De Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 294-304. [Link]

  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-173. [Link]

  • Berger, T. A., & Berger, B. K. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(3). [Link]

  • Novellino, E., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Wrezel, P. W., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Armstrong, D. W., & Li, W. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 110-117. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2022). ICH harmonised guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). [Link]

  • Valcárcel, M., & Cárdenas, S. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 586-597. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(19), 4531. [Link]

Sources

A Comparative Guide to (S)-6-(hydroxymethyl)morpholin-3-one Derivatives as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the morpholine heterocycle is a cornerstone of medicinal chemistry, offering a versatile scaffold for a multitude of therapeutic agents.[1][2] Among its many derivatives, the chiral (S)-6-(hydroxymethyl)morpholin-3-one core has emerged as a critical pharmacophore, particularly in the development of potent and selective neurokinin-1 (NK1) receptor antagonists.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and protocols, to inform the rational design of next-generation therapeutics.

The tachykinin peptide, substance P, is the endogenous ligand for the NK1 receptor and plays a significant role in numerous physiological processes, including pain transmission, inflammation, and emesis.[5][6] Consequently, antagonists of the NK1 receptor have been successfully developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[7][8] The this compound scaffold is a key structural feature of the first-in-class NK1 receptor antagonist, aprepitant.[3][9]

The Crucial Role of Stereochemistry and Key Structural Features

The biological activity of 6-(hydroxymethyl)morpholin-3-one derivatives is profoundly influenced by the stereochemistry at the C6 position. While both enantiomers can be synthesized, SAR studies have consistently demonstrated that the stereochemical configuration is a determining factor for high-affinity binding to the NK1 receptor. These studies have shown that derivatives with the (R)-configuration at the C6 position generally exhibit superior binding affinity compared to their (S)-counterparts. This enhanced binding is attributed to the optimal spatial orientation of the hydroxymethyl group within the receptor's binding pocket, allowing for critical hydrogen bonding interactions.[4]

The core structure of aprepitant, a well-studied this compound derivative, reveals several key interaction points within the NK1 receptor. The 2,3,4-substituted morpholine core is situated between key amino acid residues, and its substituents engage in a network of hydrophobic and hydrogen-bonding interactions.[4] The hydroxymethyl group, while not directly interacting with the primary binding pocket in the case of aprepitant, serves as a crucial synthetic handle for introducing a variety of substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Insights

The SAR for this compound derivatives as NK1 receptor antagonists can be summarized by focusing on modifications at three key positions: the C6 hydroxymethyl group, the morpholine nitrogen, and the substituent at the C2 position.

SAR_Morpholinone_NK1_Antagonists cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points & SAR Core This compound N_Sub Nitrogen Substituent (e.g., triazolinone methyl group in Aprepitant) - Modulates solubility and metabolic stability. Core->N_Sub Influences Pharmacokinetics C2_Sub C2 Substituent (e.g., bis(trifluoromethyl)phenylethoxy group in Aprepitant) - Critical for high-affinity binding to NK1 receptor. Core->C2_Sub Determines Potency C6_Sub C6-Hydroxymethyl Modification - Stereochemistry is critical for activity. - Serves as a key synthetic handle. Core->C6_Sub Dictates Stereoselectivity Synthesis_Workflow cluster_0 Synthesis of Aprepitant Start N-benzyl ethanolamine + Glyoxylic acid Intermediate1 2-hydroxy-1,4-oxazin-3-one Start->Intermediate1 Condensation Intermediate2 Acetal Diastereomers Intermediate1->Intermediate2 Lewis Acid Coupling Intermediate3 Single Diastereomer (via crystallization) Intermediate2->Intermediate3 Asymmetric Transformation Intermediate4 α-(fluorophenyl)morpholine derivative Intermediate3->Intermediate4 Stereoselective Reduction FinalProduct Aprepitant Intermediate4->FinalProduct Side Chain Addition

Caption: General synthetic workflow for aprepitant.

Neurokinin-1 (NK1) Receptor Competitive Binding Assay

This protocol outlines a standard method for evaluating the binding affinity of test compounds for the NK1 receptor.

1. Preparation of Cell Membranes:

  • Culture CHO cells stably expressing the human NK1 receptor.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 18,000 rpm) to pellet the crude membrane fraction.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay. [1] 2. Competitive Binding Assay:

  • In a 96-well plate, incubate varying concentrations of the test compound with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) and the prepared cell membranes. [1]2. The assay buffer should contain protease inhibitors (e.g., bacitracin, bestatin, captopril) to prevent the degradation of the radioligand. [1]3. Incubate the plate at 25°C for a predetermined time (e.g., 20 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing several times with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled NK1 receptor antagonist.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. [1]

Binding_Assay_Workflow cluster_0 NK1 Receptor Binding Assay Workflow Start Prepare NK1-expressing cell membranes Incubation Incubate membranes with radioligand and test compound Start->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity of bound ligand Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Sources

A Comparative Analysis of Morpholinone-Based Drug Candidates: In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of emerging morpholinone-based drug candidates against established anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance supported by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Rise of Morpholinone Scaffolds in Oncology

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to enhance the potency and modulate the pharmacokinetic properties of drug molecules.[1] Its incorporation into various heterocyclic systems has led to the development of promising anticancer agents.[2] This guide will focus on a comparative analysis of morpholinone-based drug candidates, particularly those with quinazoline and quinoline backbones, against standard-of-care chemotherapeutics.

A significant number of these morpholinone derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4] Dysregulation of this pathway is a common event in a wide range of human cancers.[3]

This guide will compare representative morpholinone-based drug candidates with established anticancer drugs, providing a detailed examination of their in vitro cytotoxicity and in vivo efficacy, toxicity, and pharmacokinetic profiles.

Featured Morpholinone-Based Drug Candidates

For this comparative analysis, we will focus on promising quinazoline-based morpholinone derivatives that have shown significant anticancer activity in preclinical studies. These will be compared against the standard chemotherapeutic agent Cisplatin and the targeted therapy Gefitinib.

  • Candidate 1: A Novel Quinazoline Derivative (Compound 18) : This compound has demonstrated potent and selective cytotoxicity against various cancer cell lines, with a notable effect on gastric cancer.[5]

  • Candidate 2: A Dimorpholinoquinazoline Derivative (Compound 7c) : This derivative has shown inhibitory activity against the PI3K/Akt/mTOR pathway and demonstrated in vivo tumor growth inhibition.[6]

In Vitro Comparative Analysis

The initial evaluation of any potential drug candidate begins with a thorough in vitro assessment of its biological activity. This section details the methodologies and comparative data for our selected compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the morpholinone-based drug candidates and the comparator drugs (e.g., Cisplatin, Gefitinib) for a specified period, typically 48 or 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Rationale for Experimental Choices: The MTT assay is a robust and widely accepted method for initial cytotoxicity screening due to its simplicity, high throughput, and reproducibility. The choice of cell lines should reflect the intended therapeutic target of the drug candidates.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of our featured morpholinone-based candidates and comparator drugs against various cancer cell lines.

CompoundTarget PathwayCell LineCancer TypeIC50 (µM)Reference
Compound 18 (Quinazoline) AntitumorMGC-803Gastric0.85[5]
MCF-7BreastLow µM[5]
Compound 7c (Dimorpholinoquinazoline) PI3K/Akt/mTORMCF-7BreastModerate Selectivity[6]
Colon26ColorectalIn vivo activity[6]
Cisplatin DNA cross-linkingMCF-7Breast~10[8]
EMT6/PMouse MammarySynergistic effects[9]
Gefitinib EGFRNSCLC cell linesLungVaries by mutation[10]

Interpretation of In Vitro Data:

Compound 18 demonstrates potent cytotoxicity against gastric cancer cells with an IC50 value in the sub-micromolar range, and it shows selectivity against a normal gastric epithelial cell line (GES-1, IC50 = 26.75 µM).[5] This indicates a favorable therapeutic window at the cellular level. Compound 7c shows promise as a PI3K/Akt/mTOR pathway inhibitor, a key pathway in many cancers.[6] The in vitro data for Cisplatin and Gefitinib provide a benchmark for the potency of these standard-of-care agents.

In Vivo Comparative Analysis

In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of drug candidates in a whole-organism context. This section outlines the methodologies and presents a comparative analysis of our selected compounds.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for the in vivo evaluation of anticancer drug candidates.

InVivo_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Endpoint Evaluation cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Drug Administration (Oral, IV, IP) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling efficacy Efficacy Assessment (Tumor Growth Inhibition) monitoring->efficacy toxicity Toxicity Analysis (Histopathology, Blood Chemistry) monitoring->toxicity

Caption: A generalized workflow for in vivo evaluation of anticancer compounds.

Experimental Protocol: In Vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[11][12]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.[13] For hormone-dependent tumors like MCF-7, estrogen supplementation is required.[14]

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the morpholinone-based drug candidates and comparator drugs at predetermined doses and schedules (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. The primary endpoint is typically tumor growth inhibition (TGI).

  • Survival Analysis: In some studies, animals are monitored for overall survival.[15]

Rationale for Experimental Choices: Xenograft models allow for the evaluation of a drug's effect on human tumors in a living system. The choice of cell line and implantation site (subcutaneous vs. orthotopic) depends on the research question. Subcutaneous models are often used for initial efficacy screening due to the ease of tumor measurement.[12]

Comparative In Vivo Efficacy Data
CompoundAnimal ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
Compound 18 (Quinazoline) MGC-803 XenograftNot specifiedSignificant decrease in tumor volume and weight[5]
Compound 7c (Dimorpholinoquinazoline) Colon26 Colorectal ModelNot specifiedDemonstrated tumor growth inhibition[6]
Cisplatin Breast Cancer Xenograft2 mg/kgBlocks metastasis[16]
6 mg/kgInhibits tumor growth and metastasis
Gefitinib NSCLC Xenograft50-200 mg/kgDose-dependent tumor growth inhibition[15]

Interpretation of In Vivo Efficacy Data:

Compound 18 shows significant in vivo antitumor activity, outperforming the standard chemotherapy agent 5-Fluorouracil in a gastric cancer xenograft model without causing obvious toxicity.[5] Compound 7c also demonstrates in vivo efficacy, supporting its potential as a PI3K pathway inhibitor.[6] The data for Cisplatin highlights its dose-dependent effects on tumor growth and metastasis.[16] Gefitinib's efficacy is well-established in EGFR-mutant lung cancer models.[15]

Experimental Protocol: In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17]

Step-by-Step Methodology:

  • Animal Model: Typically conducted in rodents (mice or rats).

  • Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points after drug administration.

  • Drug Concentration Analysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug.

    • Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

Rationale for Experimental Choices: Understanding the pharmacokinetic profile of a drug candidate is essential for determining appropriate dosing regimens and predicting its behavior in humans.

Comparative In Vivo Pharmacokinetic Data
CompoundSpeciesDose & RouteKey PK ParametersReference
Compound 26 (Morpholino-triazine) Mouse3 mg/kg, oralAUC = 5.2 µM*h, Excellent oral bioavailability[1]
Gefitinib Mouse50-200 mg/kgDose-dependent increase in blood and brain concentrations[15]
Erlotinib Mouse30 mg/kgPeak tumor concentration ~100 ng/µg protein at 6h[9]
200 mg/kgPeak tumor concentration ~200-250 ng/µg protein at 6h[9]

Interpretation of In Vivo Pharmacokinetic Data:

Compound 26, a morpholino-triazine derivative, exhibits excellent oral bioavailability in mice, a highly desirable property for a clinical candidate.[1] The pharmacokinetic data for Gefitinib and Erlotinib provide insights into their distribution to the tumor site and the central nervous system.[9][15]

Experimental Protocol: In Vivo Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a drug candidate.

Step-by-Step Methodology:

  • Animal Model: Typically conducted in two rodent species (e.g., mice and rats).

  • Dose Administration: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

  • LD50 Determination: The median lethal dose (LD50), the dose that is lethal to 50% of the animals, is often calculated.[18]

  • Pathology: At the end of the observation period, conduct a gross necropsy and histopathological examination of major organs.

Rationale for Experimental Choices: Acute toxicity studies are essential for identifying the target organs of toxicity and for determining a safe starting dose for further studies.

Comparative In Vivo Toxicity Data
CompoundSpeciesLD50 (mg/kg)Key Toxicity FindingsReference
Quinazoline Derivatives (General) Not specified564 - 1140 (Predicted)Moderate toxicity[18]
Quinoline Derivatives (General) Not specifiedSimilar to reference drugsLow to moderate toxicity[19]
Cisplatin MouseVaries (e.g., 10-18 mg/kg can be lethal)Nephrotoxicity, gastrointestinal toxicity, neurotoxicity, ototoxicity, myelosuppression[20]

Interpretation of In Vivo Toxicity Data:

The predicted LD50 values for quinazoline and quinoline derivatives suggest a moderate to low toxicity profile.[18][19] In contrast, Cisplatin is known for its significant side effects, particularly nephrotoxicity, which often limits its clinical use.[20][21] The development of morpholinone-based candidates with a better safety profile is a key objective.

Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway

As previously mentioned, many morpholinone-based anticancer agents target the PI3K/Akt/mTOR pathway. The following diagram illustrates this critical signaling cascade.

PI3K_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Morpholinone Morpholinone-Based PI3K Inhibitors Morpholinone->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholinone-based PI3K inhibitors.

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors, ultimately leading to decreased cell proliferation and survival.[4]

Conclusion and Future Directions

This guide has provided a comparative analysis of morpholinone-based drug candidates, highlighting their potential as effective and potentially safer alternatives to existing anticancer therapies. The in vitro data demonstrate their potent cytotoxicity against a range of cancer cell lines, while in vivo studies confirm their antitumor efficacy and, in some cases, favorable pharmacokinetic and toxicity profiles.

The morpholinone scaffold continues to be a valuable starting point for the design of novel kinase inhibitors. Future research should focus on:

  • Optimizing Selectivity: Designing isoform-selective PI3K inhibitors to minimize off-target effects and improve the therapeutic index.[22]

  • Combination Therapies: Exploring the synergistic effects of morpholinone-based drug candidates with other anticancer agents to overcome drug resistance.[17]

  • Head-to-Head In Vivo Comparisons: Conducting more direct comparative studies against standard-of-care drugs to better delineate their relative advantages.

The continued exploration of morpholinone-based drug candidates holds great promise for the development of next-generation cancer therapeutics.

References

  • Chandarlapaty, S., Sawai, A., Scaltriti, M., Rodrik-Outmezguine, V., Grbovic-Huezo, O., Serra, V., Majumder, P.K., Baselga, J., & Rosen, N. (2012). AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity. Cancer Research, 72(23), 6027-6036.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Cisplatin Mouse Models: Treatment, Toxicity and Transl
  • The emerging role of PI3K inhibitors for solid tumour treatment and beyond. (2023).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023). Pandawa Institute.
  • Multistate modeling for survival analysis in critically ill patients treated with meropenem. (2021). Wiley Online Library.
  • Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel. (2019). Signal Transduction and Targeted Therapy.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Springer.
  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. (2015).
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2023). Avicenna Journal of Medical Biotechnology.
  • Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. (2023). ACS Omega.
  • Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021).
  • Application of Survival Analysis and Multistate Modeling to Understand Animal Behavior: Examples from Guide Dogs. (2019). Frontiers in Veterinary Science.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022).
  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (2016). Oncotarget.
  • Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. (2013). Lung Cancer.
  • MTT Cell Proliferation Assay. (n.d.).
  • Evaluation of Ototoxic Effects of Cisplatin in a Rat Model: A Dose–Response Study. (2023). MDPI.
  • The MCF7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022).
  • Physiologically Based Pharmacokinetic Modeling to Evaluate the Systemic Exposure of Gefitinib in CYP2D6 Ultrarapid Metabolizers and Extensive Metabolizers. (2020).
  • Erlotinib Pathway, Pharmacokinetics. (n.d.). PharmGKB.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • HCT116 Xenograft Model. (n.d.). Altogen Labs.
  • Local Cisplatin Delivery in Mouse Reliably Models Sensorineural Ototoxicity Without Systemic Adverse Effects. (2021). Frontiers in Molecular Neuroscience.
  • The MCF-7 Xenograft Mouse Model. (n.d.). Melior Discovery.
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules.
  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (2018). Clinical Cancer Research.
  • Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer p
  • Choosing the right protocol for establishment of MCF-7 tumor xenograft in nude mice. (2022).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2022). MDPI.
  • The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. (2014). Methods in Molecular Biology.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholinone scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents, including kinase inhibitors and other targeted therapies.[1] Its synthetic tractability and favorable physicochemical properties often contribute to improved potency and desirable pharmacokinetic profiles. However, like many heterocyclic motifs, the morpholinone ring can be susceptible to metabolic degradation, presenting a significant challenge for drug development.[2]

This guide provides an in-depth comparison of the metabolic stability of various morpholinone derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the structure-activity relationships that govern metabolic fate, and present actionable strategies to enhance the stability of this crucial pharmacophore.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter in the early stages of drug discovery.[3] Rapid metabolism can lead to low bioavailability and a short duration of action, while the formation of active or reactive metabolites can introduce safety concerns.[4] Therefore, a thorough understanding and optimization of metabolic stability are paramount for the successful development of a new chemical entity. The primary metrics used to quantify metabolic stability are the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Key Metabolic Pathways of Morpholinone Derivatives

The morpholinone ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes, the body's main drug-metabolizing machinery.[5] The most common metabolic pathways include:

  • Oxidation of the Morpholinone Ring: This is a major route of metabolism for many morpholine-containing drugs. For instance, the antibiotic linezolid undergoes oxidative cleavage of its morpholine ring to form two primary, inactive metabolites.[6]

  • N-Dealkylation: When the morpholinone nitrogen is substituted, N-dealkylation can occur, leading to the formation of secondary amine metabolites.

  • C-Hydroxylation: Hydroxylation at various carbon positions on the morpholinone ring or its substituents is another common metabolic pathway.

The specific metabolites formed depend on the overall structure of the molecule, including the nature and position of substituents on the morpholinone ring.

Assessing Metabolic Stability: In Vitro Methodologies

Two primary in vitro systems are employed to assess the metabolic stability of drug candidates: liver microsomes and hepatocytes.[7] These assays allow for the determination of key parameters like half-life and intrinsic clearance in a controlled environment.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing many of the drug-metabolizing enzymes, most notably the cytochrome P450s.[8] This assay is a valuable tool for identifying compounds that are susceptible to Phase I metabolism.

  • Preparation: A stock solution of the test compound is prepared in an organic solvent, typically DMSO. Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: The test compound, liver microsomes, and a cofactor solution (NADPH to initiate the reaction) are combined in a reaction vessel. The final concentration of the organic solvent should be kept low (<1%) to avoid inhibiting enzyme activity.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound (in DMSO) D Reaction Mixture A->D B Human Liver Microsomes (in Buffer) B->D C NADPH Cofactor Solution C->D E Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Add Cold Acetonitrile (Stop Reaction) E->F G Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t½ and CLint H->I

Figure 1. Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes. The incubation times are often longer to account for both Phase I and Phase II metabolism.

Comparative Metabolic Stability of Morpholinone Derivatives: A Case Study

To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of morpholinone-containing kinase inhibitors.

Compound IDSubstitutiont½ (min) in HLMCLint (µL/min/mg protein) in HLM
MD-1 Unsubstituted Phenyl on N1592.4
MD-2 4-Fluoro Phenyl on N4530.8
MD-3 3,5-Difluoro Phenyl on N> 60< 11.6
MD-4 Pyridyl on N2555.5
MD-5 Unsubstituted Phenyl on C52069.3
MD-6 4-Fluoro Phenyl on C55027.7

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

From this data, we can draw several structure-activity relationships:

  • Blocking Sites of Metabolism: The introduction of fluorine atoms to the N-phenyl ring (MD-2 and MD-3) significantly increases the metabolic stability compared to the unsubstituted analog (MD-1). This is a common strategy to block potential sites of aromatic hydroxylation.[9]

  • Introducing Heteroatoms: Replacing the phenyl ring with a pyridine ring (MD-4) can also modulate metabolic stability, although in this case, the effect is less pronounced than fluorination.

  • Positional Isomers: Comparing N-substituted (MD-1) and C-substituted (MD-5) analogs reveals that the position of the substituent can influence metabolic stability, though the effect may be modest. Further substitution, as in MD-6, again demonstrates the utility of blocking potential metabolic sites.

A real-world example is the development of mTOR kinase inhibitors, where replacing a metabolically liable morpholine moiety with a tetrahydro-2H-pyran isostere in a novel compound (11b) resulted in greater stability in human hepatocytes compared to the parent compound PQR620.[10]

Strategies for Enhancing Metabolic Stability of Morpholinone Derivatives

Based on the observed metabolic pathways and structure-activity relationships, several strategies can be employed to improve the metabolic stability of morpholinone-containing compounds:

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine, on aromatic rings attached to the morpholinone can deactivate the ring towards oxidative metabolism.

  • Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism is a powerful strategy.[11][12][13] For example, replacing a phenyl group with a pyridine or other heterocyclic ring can alter the metabolic profile.

  • Steric Hindrance: Introducing bulky groups near a potential site of metabolism can sterically hinder the approach of metabolizing enzymes.

  • Scaffold Hopping: In some cases, it may be necessary to replace the entire morpholinone scaffold with a more stable ring system while maintaining the key pharmacophoric interactions.

G cluster_strategies Optimization Strategies Start Initial Morpholinone Lead Compound Assess Assess Metabolic Stability (Microsomes/Hepatocytes) Start->Assess Analyze Identify Metabolic 'Soft Spots' Assess->Analyze IsStable Metabolically Stable? Analyze->IsStable Strat1 Block Metabolism: Introduce EWGs (e.g., F) IsStable->Strat1 No Strat2 Bioisosteric Replacement: (e.g., Phenyl -> Pyridyl) IsStable->Strat2 No Strat3 Introduce Steric Hindrance IsStable->Strat3 No Strat4 Scaffold Hopping IsStable->Strat4 No End Optimized Candidate IsStable->End Yes Reassess Re-assess Metabolic Stability Strat1->Reassess Strat2->Reassess Strat3->Reassess Strat4->Reassess Reassess->Analyze

Figure 2. A strategic workflow for improving the metabolic stability of morpholinone derivatives.

Conclusion

The morpholinone scaffold is a valuable component in the medicinal chemist's toolbox. A thorough understanding of its metabolic liabilities and the application of rational design strategies are essential for developing robust drug candidates with favorable pharmacokinetic profiles. By employing the in vitro assays and optimization strategies outlined in this guide, researchers can effectively navigate the challenges of metabolic instability and unlock the full therapeutic potential of morpholinone-based compounds.

References

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 5). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, March 8). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure activity relationships in drug metabolism. Retrieved from [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Morphine glucuronosyltransferase activity in human liver microsomes is inhibited by a variety of drugs that are co-administered with morphine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • arXiv. (2025, December 3). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolite identification (liver microsomes, human). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Acta Pharmaceutica. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Retrieved from [Link]

  • PubMed. (n.d.). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. Retrieved from [Link]

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Drug Discovery and Development. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Plasma metabolomic changes following PI3K inhibition as pharmacodynamic biomarkers: preclinical discovery to Phase I trial evaluation. Retrieved from [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • PubMed. (2023, February 15). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is critical. Based on data from related compounds, (S)-6-(Hydroxymethyl)morpholin-3-one should be treated as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6][1][3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation and may cause severe skin burns and eye damage.[1][2][3][4][5][6][1][2][3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3][5][6][2][3][5][6]
Flammability May be a flammable liquid and vapor.[1][3][4][5][1][3][4][5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. In situations with a splash hazard, a face shield should also be worn.[1][2][3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1][2][3]

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risks, a chemically resistant apron or coveralls are recommended.[1][3]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[1][3][5]

Section 2: Waste Segregation and Containerization

Proper segregation and containerization are the cornerstones of safe chemical waste disposal. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Containerization Protocol:

  • Select the Right Container: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] Avoid metal containers for acids and bases.[7] The container must have a secure, leak-proof screw-on cap.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Corrosive," "Flammable").[9]

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[8]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA).[8][10] This area should be under the direct control of laboratory personnel and away from general laboratory traffic.[11] Ensure that incompatible chemicals are stored separately, using physical barriers or secondary containment.[12][13]

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_containerization Containerization cluster_storage Storage Generate_Waste Generate This compound Waste Select_Container Select Compatible Container (HDPE/Glass) Generate_Waste->Select_Container Initiates Label_Container Label with 'Hazardous Waste' & Chemical Name Select_Container->Label_Container Fill_Container Fill to 90% Capacity Label_Container->Fill_Container Place_in_SAA Place in Satellite Accumulation Area (SAA) Fill_Container->Place_in_SAA Segregate Segregate from Incompatible Waste Place_in_SAA->Segregate

Caption: Workflow for the proper segregation and containerization of this compound waste.

Section 3: Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][15]

For Small Quantities (e.g., residual amounts in vials):

  • Rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • The resulting solvent rinse is now considered hazardous waste and must be collected in a designated "Flammable Liquid Waste" container.

  • The empty, rinsed container should be disposed of according to your institution's guidelines for contaminated labware.

For Bulk Quantities and Contaminated Materials:

  • Bulk Liquids: Carefully transfer the bulk liquid into a labeled hazardous waste container as described in Section 2.

  • Solid Waste: Any materials contaminated with this compound, such as personal protective equipment (gloves, aprons), absorbent pads, or contaminated labware, must be collected in a separate, clearly labeled hazardous waste bag or container.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[10] Ensure all containers are properly labeled and sealed before their arrival.

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[15][16]

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[3][14][16]

  • Contain the Spill: For small spills, use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the liquid.[14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[2][14] Use non-sparking tools if the material is flammable.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Spill_Response_Plan Spill_Occurs Spill of This compound Alert_Evacuate Alert Personnel & Evacuate Area Spill_Occurs->Alert_Evacuate Control_Ignition Control Ignition Sources Alert_Evacuate->Control_Ignition Contain_Spill Contain with Inert Absorbent Control_Ignition->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Report_Spill Report to Supervisor & EHS Decontaminate_Area->Report_Spill

Caption: A step-by-step decision-making diagram for responding to a spill of this compound.

Section 5: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][17]

  • EPA (Resource Conservation and Recovery Act - RCRA): Governs the "cradle-to-grave" management of hazardous waste.[7]

  • OSHA (Hazard Communication Standard): Requires that information about chemical hazards and protective measures is available to workers.[9]

It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.[18] Failure to do so can result in significant penalties.[11][18]

References

  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio.gov. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Morpholine. (n.d.). North Metal and Chemical Company. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Morpholine. (n.d.). NJ.gov. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Hazmat Rentals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
(S)-6-(Hydroxymethyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.